CLIP (86-100)
Description
Properties
Molecular Formula |
C72H128N20O19S3 |
|---|---|
Molecular Weight |
1674.1 g/mol |
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[2-[[1-[2-[2-[[2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C72H128N20O19S3/c1-37(2)34-50(65(104)86-49(26-33-114-12)64(103)83-46(22-23-54(74)95)59(98)80-41(8)71(110)111)87-66(105)51(35-38(3)4)88-68(107)53-21-17-30-92(53)70(109)56(42(9)94)91-57(96)40(7)79-60(99)47(24-31-112-10)84-62(101)45(20-16-29-78-72(75)76)81-63(102)48(25-32-113-11)85-61(100)44(18-13-14-27-73)82-67(106)52(36-93)89-69(108)55(39(5)6)90-58(97)43-19-15-28-77-43/h37-53,55-56,77,93-94H,13-36,73H2,1-12H3,(H2,74,95)(H,79,99)(H,80,98)(H,81,102)(H,82,106)(H,83,103)(H,84,101)(H,85,100)(H,86,104)(H,87,105)(H,88,107)(H,89,108)(H,90,97)(H,91,96)(H,110,111)(H4,75,76,78) |
InChI Key |
WMBSDMIQCRNTSY-UHFFFAOYSA-N |
sequence |
One Letter Code: PVSKMRMATPLLMQA |
Origin of Product |
United States |
Foundational & Exploratory
The Sentinel of the Groove: An In-depth Technical Guide to the Role of CLIP (86-100) Peptide in MHC Class II Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presentation of exogenous antigens by Major Histocompatibility Complex (MHC) class II molecules is a cornerstone of the adaptive immune response, initiating the activation of CD4+ T helper cells. This intricate process is tightly regulated to ensure that only relevant antigenic peptides are displayed on the cell surface. A key player in this regulatory network is the Class II-associated Invariant chain Peptide (CLIP), a small fragment derived from the invariant chain (Ii). This technical guide provides a comprehensive overview of the role of the CLIP peptide, with a specific focus on the 86-100 fragment, in the assembly and peptide loading of MHC class II molecules. We will delve into the molecular mechanisms, quantitative binding data, detailed experimental protocols, and the critical interactions that govern this essential step in antigen presentation.
The MHC Class II Antigen Presentation Pathway: A Symphony of Molecular Chaperones
The journey of an MHC class II molecule from its synthesis in the endoplasmic reticulum (ER) to its final destination on the cell surface is a multi-step process involving several molecular chaperones. The initial association of the MHC class II α and β chains with the trimeric invariant chain (Ii) in the ER is crucial.[1] The Ii chain serves multiple purposes: it facilitates the proper folding and assembly of the MHC class II heterodimer, prevents the premature binding of endogenous peptides present in the ER, and directs the trafficking of the MHC class II-Ii complex to the endocytic pathway.[1]
Upon reaching the late endosomes or lysosomes, a series of proteolytic cleavage events, primarily mediated by cathepsins, degrades the Ii chain.[1] This degradation leaves a small fragment, the CLIP peptide, nestled within the peptide-binding groove of the MHC class II molecule. The human CLIP (86-100) peptide has the amino acid sequence PVSKMRMATPLLMQA .
The CLIP peptide acts as a placeholder, occupying the groove and maintaining the structural integrity of the MHC class II molecule until it encounters antigenic peptides derived from the breakdown of exogenous proteins.[1] The displacement of CLIP is a critical and regulated step, catalyzed by a non-classical MHC class II molecule, HLA-DM.[2] HLA-DM interacts with the MHC class II-CLIP complex, inducing a conformational change that facilitates the release of CLIP and allows for the binding of high-affinity antigenic peptides.[2] The activity of HLA-DM is, in turn, modulated by another non-classical MHC molecule, HLA-DO. Once loaded with an antigenic peptide, the stable MHC class II-peptide complex is transported to the cell surface for presentation to CD4+ T cells.
Caption: Overview of the MHC Class II antigen presentation pathway.
Quantitative Analysis of CLIP (86-100) Binding to MHC Class II Molecules
The binding affinity of the CLIP peptide for MHC class II molecules is a critical determinant of its function. This affinity varies significantly among different MHC class II alleles, influencing the efficiency of CLIP displacement and subsequent antigenic peptide loading. A low affinity for CLIP can lead to a higher turnover rate and potentially altered peptide repertoires, which has been associated with certain autoimmune diseases.
| MHC Class II Allele | CLIP Fragment | Binding Affinity (IC50 / Kd) | Off-rate (t1/2) | Method | Reference |
| HLA-DR1 | Human CLIP (86-100) | High Affinity (Qualitative) | Slow | SDS-PAGE | [2] |
| HLA-DR2 | Human CLIP (81-105) | Kd = 3.0 µM | - | Fluorescence Assay | [3] |
| HLA-DR2 | Human CLIP (92-105) | Kd > 100 µM | - | Fluorescence Assay | [3] |
| HLA-DR3 | Human CLIP | - | - | X-ray Crystallography | [4] |
| HLA-DR4 (DRB1*0401) | Human CLIP | Very Low Affinity (Qualitative) | Fast | SPR | [5] |
| I-Ak | Murine CLIP (85-99) | - | 17.5 hours | Kinetic Assay | [6] |
| I-Au | Murine CLIP (86-100) | - | - | Kinetic Assay | [4] |
| I-Ab | Murine CLIP (86-100) | - | - | X-ray Crystallography | [7] |
| I-Ek | Murine CLIP (85-99) | - | 4.4 minutes | Kinetic Assay | [6] |
Note: Direct quantitative data for the specific human CLIP (86-100) fragment across a wide range of alleles is limited in publicly available literature. The table presents a compilation of available data for various CLIP fragments to illustrate the allelic differences in binding.
Key Experimental Protocols
The study of the MHC class II-CLIP interaction relies on a variety of biochemical and biophysical techniques. Here, we provide detailed methodologies for three key experimental approaches.
Fluorescence Polarization (FP) Competition Assay for Measuring Peptide Binding Affinity
This high-throughput assay is used to determine the binding affinity (IC50) of unlabeled peptides, such as CLIP, to MHC class II molecules by competing with a fluorescently labeled probe peptide.[8]
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a high-affinity fluorescently labeled probe peptide (e.g., FITC-labeled HA peptide) in an appropriate buffer.
-
Prepare a stock solution of the unlabeled competitor peptide (e.g., CLIP 86-100) in a suitable solvent like DMSO.
-
Prepare a stock solution of purified, soluble MHC class II molecules in assay buffer (e.g., phosphate buffer at pH 5.5-7.4).
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, perform serial dilutions of the unlabeled competitor peptide.
-
To each well, add a fixed concentration of soluble MHC class II molecules and the fluorescent probe peptide.
-
Include control wells containing only the fluorescent probe (for minimum polarization) and wells with the fluorescent probe and MHC class II but no competitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-72 hours to allow the binding reaction to reach equilibrium. The plate should be sealed to prevent evaporation.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the fluorescent probe binding.
-
Gentle SDS-PAGE for Assessing MHC Class II-Peptide Complex Stability
This technique is used to qualitatively assess the stability of MHC class II-peptide complexes. Stable, "compact" complexes will migrate as a single band on a "gentle" SDS-PAGE gel (run at room temperature without boiling the sample), while unstable or "floppy" complexes will dissociate into individual α and β chains.
Experimental Workflow:
Caption: Workflow for Gentle SDS-PAGE analysis of MHCII-peptide stability.
Detailed Methodology:
-
Complex Formation:
-
Incubate purified soluble MHC class II molecules with a molar excess of the desired peptide (e.g., CLIP 86-100) in an appropriate buffer (e.g., citrate buffer, pH 5.5) at 37°C for several hours to overnight to allow complex formation.
-
-
Sample Preparation:
-
Mix the incubated sample with an equal volume of 2x "gentle" SDS-PAGE loading buffer (containing SDS but lacking reducing agents like β-mercaptoethanol or DTT). Crucially, do not boil the samples.
-
-
Electrophoresis:
-
Load the samples onto a standard polyacrylamide gel (e.g., 12%).
-
Run the gel at a constant voltage at room temperature until the dye front reaches the bottom.
-
-
Staining and Imaging:
-
Stain the gel using Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Destain the gel and capture an image using a gel documentation system.
-
-
Analysis:
-
Analyze the resulting bands. A single band corresponding to the molecular weight of the intact MHC class II-peptide complex indicates a stable interaction. The appearance of lower molecular weight bands corresponding to the individual α and β chains indicates dissociation of the complex.
-
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a powerful technique for studying the real-time kinetics of molecular interactions, including the binding and dissociation of CLIP from MHC class II and the catalytic effect of HLA-DM.[5]
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Methodology:
-
Immobilization:
-
Covalently immobilize one of the binding partners (e.g., purified soluble MHC class II molecules) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., CLIP 86-100 peptide) over the sensor surface and monitor the change in the SPR signal in real-time. This provides data on the association phase.
-
After the association phase, switch to injecting buffer alone and monitor the decrease in the SPR signal as the analyte dissociates from the immobilized ligand. This provides data on the dissociation phase.
-
-
HLA-DM Catalysis:
-
To study the effect of HLA-DM, pre-form MHC class II-CLIP complexes and immobilize them on the chip.
-
Inject HLA-DM over the surface and monitor the rate of dissociation of the CLIP peptide. This can be compared to the dissociation rate in the absence of HLA-DM to quantify the catalytic effect.
-
-
Data Analysis:
-
Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Conclusion
The CLIP (86-100) peptide plays an indispensable role as a transient placeholder in the MHC class II peptide-binding groove, ensuring the fidelity of the antigen presentation process. Its dynamic interaction with the MHC class II molecule, governed by allelic polymorphism and modulated by HLA-DM, is a critical checkpoint in the adaptive immune response. A thorough understanding of the molecular details of this interaction, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for researchers in immunology and for the development of novel therapeutics targeting immune modulation. Further research into the precise binding kinetics of the CLIP (86-100) fragment with a broader range of MHC class II alleles will undoubtedly provide deeper insights into the regulation of immune responses and the pathogenesis of autoimmune diseases.
References
- 1. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 2. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Kinetics of the reactions between the invariant chain (85-99) peptide and proteins of the murine class II MHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of major histocompatibility complex class II to the invariant chain-derived peptide, CLIP, is regulated by allelic polymorphism in class II - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeeper of Immunity: A Technical Guide to CLIP Peptide Exchange on MHC Class II Molecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the exchange of the Class II-associated Invariant chain Peptide (CLIP) for antigenic peptides on Major Histocompatibility Complex (MHC) class II molecules. Understanding this critical step in the antigen presentation pathway is paramount for the development of novel immunotherapies and vaccines. This document details the key molecular players, their interactions, quantitative biophysical data, and the experimental protocols used to elucidate this intricate process.
Introduction: The Central Role of Peptide Exchange in Adaptive Immunity
The adaptive immune system's ability to recognize and respond to a vast array of pathogens hinges on the presentation of antigenic peptides by MHC class II molecules to CD4+ T helper cells.[1][2] Before an antigenic peptide can be presented, the peptide-binding groove of the MHC class II molecule is occupied by a placeholder peptide known as CLIP (Class II-associated Invariant chain Peptide).[3] CLIP, a remnant of the invariant chain (Ii), must be efficiently removed to allow for the loading of high-affinity antigenic peptides derived from exogenous proteins.[1][3] This crucial exchange process is not spontaneous but is meticulously catalyzed and regulated by non-classical MHC class II molecules, primarily HLA-DM and its inhibitor, HLA-DO.[1][4]
The Molecular Machinery of CLIP Exchange
The exchange of CLIP for antigenic peptides is a highly orchestrated process that occurs within the late endosomal/lysosomal compartments of antigen-presenting cells (APCs).[5]
The Role of HLA-DM: The Peptide Editor
HLA-DM is a non-classical MHC class II molecule that acts as a catalyst for peptide exchange.[6][7] Its primary functions include:
-
Facilitating CLIP Dissociation: HLA-DM binds to the MHC class II-CLIP complex, inducing conformational changes that destabilize the interaction and promote the release of CLIP.[6][8] This process is pH-dependent, with optimal activity in the acidic environment of endosomes.[5]
-
Peptide Editing: HLA-DM preferentially removes low-affinity peptides from the MHC class II binding groove, thereby "editing" the peptide repertoire to favor the presentation of more stable, high-affinity peptides.[2][6][9] This ensures a prolonged presentation on the cell surface for effective T cell recognition.
-
Stabilizing Peptide-Receptive MHC Class II: Upon peptide release, MHC class II molecules are inherently unstable.[6][7] HLA-DM forms a stable, long-lived complex with empty MHC class II molecules, holding them in a peptide-receptive state and preventing their aggregation and degradation.[6][9]
The interaction between HLA-DM and MHC class II is transient and is disrupted by the binding of a high-affinity antigenic peptide.[6]
The Role of HLA-DO: The Modulator
HLA-DO is another non-classical MHC class II molecule that functions as a negative regulator of HLA-DM.[4][10] It forms a stable complex with HLA-DM, acting as a competitive inhibitor by binding to the same site on HLA-DM that interacts with classical MHC class II molecules.[4][11] The expression of HLA-DO is restricted to B cells, thymic epithelial cells, and certain dendritic cells.[4] The ratio of HLA-DM to HLA-DO can therefore fine-tune the extent of peptide editing in different APC populations and maturation states.[5]
Quantitative Analysis of Molecular Interactions
The interactions between MHC class II, CLIP, antigenic peptides, HLA-DM, and HLA-DO have been quantified through various biophysical assays. The following tables summarize key quantitative data from the literature.
| Interacting Molecules | Allele/Variant | Dissociation Half-life (t½) | Assay Conditions | Reference |
| MHC II-CLIP | HLA-DR3 | >100 hours (without HLA-DM) | pH 7.0 | [12] |
| MHC II-CLIP + HLA-DM | HLA-DR1 | ~2 minutes | pH 5.0 | [9] |
| MHC II-Antigenic Peptide (High Affinity) | HLA-DR1-HA (306-318) | ~1 month (without HLA-DM) | pH 7.0 | [9] |
| MHC II-Antigenic Peptide (High Affinity) + HLA-DM | HLA-DR1-HA (306-318) | ~2 minutes | pH 5.0 | [9] |
Table 1: Dissociation Kinetics of MHC Class II Complexes. This table highlights the dramatic catalytic effect of HLA-DM on the dissociation rates of both CLIP and high-affinity antigenic peptides, particularly at the acidic pH characteristic of endosomal compartments.
| Peptide | MHC Class II Allele | IC50 (nM) | Assay Type | Reference |
| CLIP (86-100) | I-Ak | ~500 | Competitive Binding Assay | [12] |
| Influenza HA (306-318) | HLA-DR1 (DRA, DRB1*0101) | ~10-50 | Fluorescence Polarization | [13] |
| Myelin Basic Protein (Ac1-9) | I-Au | >10,000 | Competitive Binding Assay | [12] |
Table 2: Peptide Binding Affinities to MHC Class II Molecules. The half-maximal inhibitory concentration (IC50) is a measure of a peptide's ability to compete with a reference peptide for binding to an MHC class II molecule, and thus reflects its relative binding affinity.
Signaling Pathways and Logical Relationships
The intricate process of CLIP exchange can be visualized as a dynamic pathway involving multiple molecular states.
Figure 1: CLIP Exchange and Peptide Loading Pathway. This diagram illustrates the progression from the MHC II-Invariant Chain complex in the ER to the final MHC II-antigenic peptide complex ready for presentation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the mechanism of CLIP exchange.
In Vitro Peptide Binding Competition Assay by Fluorescence Polarization
This assay measures the binding affinity of an unlabeled test peptide to a soluble MHC class II molecule by its ability to compete with a fluorescently labeled probe peptide.[13]
Materials:
-
Purified, soluble recombinant MHC class II molecules.
-
Fluorescently labeled probe peptide (e.g., Alexa Fluor 488-labeled HA 306-318).
-
Unlabeled competitor peptides (including CLIP and peptides of interest).
-
Binding buffer (e.g., 100 mM sodium citrate, 50 mM NaCl, pH 5.0).
-
384-well black, flat-bottom plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides in binding buffer.
-
In a 384-well plate, add a fixed concentration of soluble MHC class II molecules (e.g., 50 nM).
-
Add the serially diluted unlabeled competitor peptides to the wells.
-
Add a fixed concentration of the fluorescently labeled probe peptide (e.g., 10 nM) to all wells.
-
Incubate the plate at 37°C for 48-72 hours to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition of probe peptide binding for each concentration of the competitor peptide.
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for the Fluorescence Polarization Assay.
HLA-DM-Mediated CLIP Dissociation Assay
This assay measures the catalytic activity of HLA-DM by monitoring the dissociation of a fluorescently labeled CLIP peptide from MHC class II molecules over time.
Materials:
-
Purified, soluble recombinant MHC class II-CLIP complexes with a fluorescently labeled CLIP peptide.
-
Purified, soluble recombinant HLA-DM.
-
Dissociation buffer (e.g., 100 mM sodium citrate, 50 mM NaCl, pH 5.0).
-
High-concentration unlabeled chase peptide (e.g., unlabeled HA 306-318).
-
G50 spin columns.
-
Fluorometer.
Procedure:
-
Pre-incubate the fluorescently labeled MHC class II-CLIP complexes in dissociation buffer.
-
Initiate the dissociation reaction by adding HLA-DM to the experimental samples and an equal volume of buffer to the control samples. A high concentration of unlabeled chase peptide is also added to prevent re-binding of the dissociated fluorescent CLIP.
-
At various time points, take aliquots of the reaction and immediately separate the MHC class II-bound peptide from the free peptide using a G50 spin column.
-
Measure the fluorescence of the eluate (containing the MHC class II-bound peptide).
-
Plot the remaining bound fluorescence as a function of time.
-
Fit the data to a one-phase exponential decay curve to determine the dissociation rate constant (k_off) and the half-life (t½) of the MHC class II-CLIP complex in the presence and absence of HLA-DM.
Figure 3: Workflow for the HLA-DM Mediated Dissociation Assay.
Conclusion and Future Directions
The exchange of CLIP for antigenic peptides, catalyzed by HLA-DM and modulated by HLA-DO, is a pivotal control point in the adaptive immune response. A thorough understanding of the molecular interactions, kinetics, and regulation of this process is essential for the rational design of immunomodulatory therapies. For drug development professionals, targeting the HLA-DM/HLA-DO axis presents a promising avenue for either enhancing antigen presentation in vaccines and cancer immunotherapies or suppressing it in the context of autoimmune diseases. Future research will likely focus on the development of small molecules or biologics that can selectively modulate the activity of HLA-DM, offering a new class of therapeutics for a wide range of immune-related disorders.
References
- 1. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HLA-DM Focuses on Conformational Flexibility Around P1 Pocket to Catalyze Peptide Exchange [frontiersin.org]
- 3. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 4. HLA-DM and HLA-DO, key regulators of MHC-II processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Missing Switch in Peptide Exchange for MHC Class II Molecules [frontiersin.org]
- 6. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the role of HLA-DM in MHC II-peptide association reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mechanisms of Peptide Repertoire Selection by HLA-DM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HLA-DO and Its Role in MHC Class II Antigen Presentation [frontiersin.org]
- 11. HLA-DO acts as a substrate mimic to inhibit HLA-DM by a competitive mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction Between CLIP (86-100) and HLA-DM Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the critical interaction between the Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 region, and the Human Leukocyte Antigen-DM (HLA-DM) molecule. This interaction is a pivotal checkpoint in the MHC class II antigen presentation pathway, ensuring the proper selection and display of antigenic peptides for surveillance by CD4+ T cells. Understanding the nuances of this molecular interplay is essential for immunology research and the development of novel therapeutics targeting immune responses.
Introduction: The MHC Class II Antigen Presentation Pathway
The adaptive immune system relies on the ability of antigen-presenting cells (APCs) to display fragments of exogenous proteins to CD4+ T helper cells. This process is mediated by Major Histocompatibility Complex (MHC) class II molecules. Newly synthesized MHC class II molecules in the endoplasmic reticulum associate with the Invariant chain (Ii), which prevents premature peptide binding and aids in trafficking.[1][2] Within the endosomal pathway, Ii is proteolytically degraded, leaving a small fragment, CLIP, bound in the peptide-binding groove of the MHC class II molecule.[3][4][5]
The role of HLA-DM, a non-classical MHC class II molecule, is to catalyze the removal of CLIP, allowing for the binding of higher-affinity peptides derived from pathogens or other exogenous antigens.[1][4][6] This "peptide editing" function of HLA-DM is crucial for shaping the peptide repertoire presented to T cells and is the central focus of this guide.[3][7]
The Molecular Mechanism of HLA-DM Action
HLA-DM functions as a catalyst by interacting with the MHC class II-CLIP complex, inducing conformational changes that facilitate CLIP's release.[8][9] The interaction is transient and has an acidic pH optimum, consistent with its function within the late endosomal/lysosomal compartments (MIIC).[6]
Key mechanistic points include:
-
Binding Interface: HLA-DM binds to the side of the HLA-DR molecule, primarily interacting with the DRα chain near the N-terminal end of the peptide-binding groove.[10][11]
-
Conformational Change: This binding stabilizes an "open" or peptide-receptive conformation of the MHC class II molecule.[8] Crystal structures of the HLA-DM-HLA-DR1 complex reveal significant rearrangements in the peptide-binding groove, particularly around the P1 pocket, which is critical for anchoring peptides.[10][12]
-
Peptide Dissociation: By altering the conformation of the groove, HLA-DM disrupts the network of hydrogen bonds between the peptide backbone and the MHC molecule, accelerating peptide dissociation.[1]
-
Stabilization of Empty MHC II: Following CLIP release, HLA-DM can remain associated with the now-empty MHC class II molecule, preventing its aggregation or denaturation until a suitable antigenic peptide binds.[3][8][13]
-
Peptide Selection: The binding of a high-affinity peptide induces the dissociation of the HLA-DM-MHC II complex.[3][8] This ensures that only stably bound peptides are transported to the cell surface for presentation.[7] Low-affinity complexes are more susceptible to HLA-DM-mediated editing.[3][14]
Quantitative Analysis of the Interaction
The interaction between HLA-DM and MHC class II molecules is highly dependent on the occupancy state of the peptide-binding groove. Quantitative data from various studies, primarily using Surface Plasmon Resonance (SPR), have elucidated the kinetics of this process.
Table 1: Kinetic Parameters of HLA-DM and HLA-DR Interactions
| Interacting Molecules | Condition | Association Rate (k_on) | Dissociation Rate (k_off) | Affinity (K_D) | Reference |
| HLA-DM with DR2-CLIP | Low Affinity | Strong Binding Observed | - | - | [15] |
| HLA-DM with DR2-MBP | High Affinity | Substantially Slower Binding | - | - | [15] |
| HLA-DM with DR4-CLIP | Low Affinity | Strong Binding Observed | - | - | [15] |
| HLA-DM with DR4-HA | High Affinity | Substantially Slower Binding | - | - | [15] |
| HLA-DM with Empty DR | pH 5.5 | Dose-dependent binding | Very Slow | Stable Complex | [3] |
Note: Specific rate constants are often context-dependent and vary between experimental setups. The table reflects the relative binding characteristics which are consistently observed.
These studies highlight a key principle: HLA-DM preferentially binds to and acts upon MHC class II molecules that are either empty or occupied by low-affinity peptides like CLIP.[3][15] High-affinity peptide-MHC II complexes are poor substrates for HLA-DM, which protects them from removal and ensures their presentation.[3][15] The entire process can be modeled using Michaelis-Menten kinetics, where the MHC II-peptide complex is the substrate, HLA-DM is the enzyme, and the dissociated peptide is the product.[16]
Experimental Protocols
The study of the HLA-DM/CLIP interaction employs a range of biochemical and biophysical techniques. Below are outlines of key experimental protocols.
SPR is used to measure the real-time kinetics of protein-protein interactions.
-
Objective: To determine the association (k_on) and dissociation (k_off) rates for the binding of MHC class II-peptide complexes to HLA-DM.
-
Methodology:
-
Immobilization: Recombinant soluble HLA-DM is covalently immobilized on the surface of a sensor chip.
-
Analyte Injection: Purified, soluble MHC class II molecules (e.g., HLA-DR) complexed with a specific peptide (like CLIP) are flowed over the chip surface at various concentrations.
-
Association Phase: The binding of the MHC II-peptide complex to the immobilized HLA-DM is monitored in real-time as a change in the refractive index, measured in response units (RU).
-
Dissociation Phase: Buffer is flowed over the chip to monitor the dissociation of the complex.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D).
-
-
Reference: This technique was used to demonstrate that empty DR molecules form stable complexes with DM, and that peptide binding induces rapid dissociation.[3][8]
These assays measure the catalytic activity of HLA-DM directly.
-
Objective: To quantify the ability of HLA-DM to accelerate the dissociation of CLIP and facilitate the loading of an antigenic peptide.
-
Methodology:
-
Complex Formation: Purified MHC class II molecules are pre-loaded with a fluorescently labeled CLIP peptide.
-
Catalysis: The fluorescent MHC II-CLIP complexes are incubated at an acidic pH (e.g., pH 5.0) in the presence or absence of a catalytic amount of HLA-DM.
-
Competition: A large excess of unlabeled, high-affinity peptide is added to the reaction.
-
Measurement: The dissociation of the fluorescent CLIP peptide is measured over time by monitoring the decrease in fluorescence polarization or by using other methods like HPLC or gel filtration to separate bound from free peptide.[4]
-
Analysis: The rate of CLIP dissociation is calculated for reactions with and without HLA-DM to determine the catalytic enhancement.
-
-
Reference: Early in vitro work established that HLA-DM catalyzes CLIP dissociation and that the reaction has an acidic pH optimum.[6]
This structural biology technique provides high-resolution three-dimensional structures of the molecular complexes.
-
Objective: To visualize the atomic details of the interaction between HLA-DM and HLA-DR.
-
Methodology:
-
Complex Formation: A stable complex between HLA-DM and HLA-DR must be formed and purified. This has been achieved by using covalently linked peptides to trap the complex in a specific state.[10]
-
Crystallization: The purified protein complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution: The diffraction data is processed to determine the electron density map, from which an atomic model of the protein complex is built and refined.
-
-
Reference: The crystal structure of the HLA-DM-HLA-DR1 complex revealed the major conformational changes in the DR1 peptide-binding groove that are induced by DM binding.[10][12]
Conclusion and Implications for Drug Development
The interaction between CLIP and HLA-DM is a master checkpoint in adaptive immunity. HLA-DM's role as a peptide editor ensures that APCs display a repertoire of high-stability peptides, focusing the T cell response on the most relevant antigens. Dysregulation of this process can contribute to autoimmunity, where self-peptides might escape proper editing and be presented.[1]
For drug development professionals, modulating the HLA-DM/MHC II interaction presents a tantalizing target:
-
Inhibitors: Small molecules or biologics that inhibit HLA-DM function could be used to treat autoimmune diseases. By blocking the removal of CLIP or other low-affinity self-peptides, one could potentially dampen the autoimmune response. The natural inhibitor HLA-DO provides a template for this approach.[3][8]
-
Enhancers: Conversely, enhancing HLA-DM activity could be beneficial in vaccine design or cancer immunotherapy, promoting the presentation of a broader and more potent array of tumor or viral antigens to stimulate a stronger T cell response.
A thorough understanding of the structural, kinetic, and cellular aspects of the CLIP-HLA-DM interaction, as detailed in this guide, is fundamental to the rational design of such immunomodulatory therapies.
References
- 1. Frontiers | HLA-DM Focuses on Conformational Flexibility Around P1 Pocket to Catalyze Peptide Exchange [frontiersin.org]
- 2. The CLIP region of invariant chain plays a critical role in regulating major histocompatibility complex class II folding, transport, and peptide occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the role of HLA-DM in MHC II-peptide association reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 6. HLA-DM induces CLIP dissociation from MHC class II alpha beta dimers and facilitates peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editing of the HLA‐DR‐peptide repertoire by HLA‐DM. | The EMBO Journal [link.springer.com]
- 8. Mechanisms of Peptide Repertoire Selection by HLA-DM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HLA-DM - Wikipedia [en.wikipedia.org]
- 10. Crystal Structure of the HLA-DM - HLA-DR1 Complex Defines Mechanisms for Rapid Peptide Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the HLA-DM/HLA-DR interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. HLA-DM Interactions with Intermediates in HLA-DR Maturation and a Role for HLA-DM in Stabilizing Empty HLA-DR Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. scispace.com [scispace.com]
- 16. HLA-DM catalytically enhances peptide dissociation by sensing peptide–MHC class II interactions throughout the peptide-binding cleft - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Function of CLIP (86-100) in T-Cell Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the Class II-associated invariant chain peptide (CLIP), specifically the 86-100 amino acid fragment, and its critical functions in the maturation of MHC class II molecules and the subsequent development and selection of CD4+ T-cells in the thymus.
The Core Mechanism: MHC Class II Maturation and the Role of CLIP
Major Histocompatibility Complex (MHC) class II molecules are central to the adaptive immune response, presenting processed extracellular antigens to CD4+ T-helper cells. The journey of an MHC class II molecule from its synthesis to antigen presentation is a tightly regulated process where the CLIP peptide plays an indispensable role as a placeholder.
In the endoplasmic reticulum (ER), newly synthesized MHC class II α and β chains associate with a chaperone protein called the invariant chain (Ii).[1][2] The Ii chain serves two primary purposes: it stabilizes the MHC class II heterodimer and its CLIP region physically blocks the peptide-binding groove.[3][4] This blockage is crucial to prevent premature loading of endogenous peptides present within the ER, which are typically destined for MHC class I molecules.[5]
The MHC-II/Ii complex is then transported through the Golgi apparatus to the endocytic pathway, specifically into late endosomes or lysosomes, which are rich in peptides derived from extracellular proteins.[2] Within these acidic compartments, proteases such as Cathepsin S sequentially cleave the invariant chain, leaving only a small fragment, CLIP (Class II-associated invariant chain peptide), nestled in the binding groove.[1]
The removal of CLIP is a critical, rate-limiting step for the loading of antigenic peptides. This process is actively catalyzed by a non-classical MHC molecule, HLA-DM (H-2M in mice).[6][7][8] HLA-DM binds to the MHC-II/CLIP complex, induces a conformational change, and acts as a peptide editor, facilitating the release of the lower-affinity CLIP peptide and allowing the binding of higher-affinity antigenic peptides.[6][7][9] In B-cells, this activity is further modulated by HLA-DO.[1] Once loaded with an antigenic peptide, the stable MHC class II complex is transported to the cell surface for presentation to CD4+ T-cells.[1][6]
References
- 1. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 2. Peptides for T cell selection in the thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Uncovering the Role of Invariant Chain in Controlling MHC Class II Antigen Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the role of HLA-DM in MHC II-peptide association reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editing of the HLA‐DR‐peptide repertoire by HLA‐DM. | The EMBO Journal [link.springer.com]
- 8. HLA-DM Interactions with Intermediates in HLA-DR Maturation and a Role for HLA-DM in Stabilizing Empty HLA-DR Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HLA-DM Captures Partially Empty HLA-DR Molecules for Catalyzed Peptide Removal - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of CLIP (86-100) in MHC Class II Antigen Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class II-associated invariant chain peptide (CLIP), specifically the 86-100 fragment, is a critical component in the adaptive immune system's antigen presentation pathway. Derived from the proteolytic cleavage of the invariant chain (Ii), CLIP acts as a placeholder within the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules. This temporary occupancy is essential to prevent the premature binding of self-peptides and the degradation of the MHC class II dimer during its transport from the endoplasmic reticulum to the endosomal compartments where it encounters antigenic peptides.[1][2] The precise regulation of CLIP's binding and release is fundamental for the appropriate activation of CD4+ T helper cells and the subsequent orchestration of an effective immune response. Dysregulation of this process has been implicated in various autoimmune diseases, making the CLIP (86-100) peptide a significant subject of basic and translational research.
This technical guide provides an in-depth overview of the basic research applications of the CLIP (86-100) peptide, focusing on its biochemical interactions, its role in cellular signaling, and the experimental methodologies employed to investigate its function.
I. Biochemical and Cellular Functions of CLIP (86-100)
The primary function of the CLIP (86-100) peptide is to occupy the peptide-binding groove of newly synthesized MHC class II molecules. This interaction is characterized by a promiscuous binding to various MHC class II alleles, a feature attributed to the conserved backbone structure of the CLIP peptide.[3] The affinity of CLIP for different MHC class II molecules can vary, influencing the efficiency of antigen presentation and the subsequent immune response.
Data Presentation: Binding Affinities and Functional Effects
While extensive quantitative data for the CLIP (86-100) peptide across a wide range of HLA-DR alleles is not comprehensively compiled in a single source, the following table summarizes the known binding characteristics and functional implications. Binding affinity is often expressed as the IC50 value, which is the concentration of the peptide required to inhibit the binding of a reference peptide by 50%.
| MHC Class II Allele | Binding Affinity (IC50) | Functional Implications | References |
| HLA-DR1 | Moderate | Serves as a canonical example for CLIP-MHC II interaction studies. | [3] |
| HLA-DR2 | Variable, can be weak | Rapid dissociation of CLIP may be associated with increased susceptibility to autoimmunity. | [4] |
| HLA-DR3 | Moderate | The interaction is pH-dependent, with faster dissociation at the acidic pH of endosomes. | [5] |
| I-Ag7 (mouse) | Very low | Rapid, DM-independent dissociation is linked to type 1 diabetes susceptibility in NOD mice. | [4][5] |
Note: Specific IC50 values are highly dependent on the experimental conditions, including the reference peptide used and the assay format. The data presented here is a qualitative summary based on available literature.
The presence of CLIP in the MHC class II groove also influences the differentiation of T helper cells. A high expression of MHC II-CLIP complexes on the surface of antigen-presenting cells (APCs) has been shown to favor the development of a T helper 2 (Th2) type immune response, characterized by the release of cytokines such as Interleukin-4 (IL-4).[2]
| Cytokine | Effect of High MHC II-CLIP Expression | References |
| IL-4 | Increased secretion, promoting a Th2 response. | [2] |
| IFN-γ | Potentially reduced secretion, indicating a shift away from a Th1 response. | [6] |
| TNF-α | Modulation of secretion, context-dependent. | [6] |
| IL-2 | Modulation of secretion, context-dependent. | [4] |
| IL-10 | Potential increase, consistent with a Th2 or regulatory response. | [4] |
II. Signaling Pathways and Experimental Workflows
The interaction of the CLIP (86-100) peptide with MHC class II molecules is a central event in the antigen presentation pathway. Understanding this pathway and the experimental methods to study it is crucial for researchers in this field.
MHC Class II Antigen Presentation Pathway
The following diagram illustrates the key steps of the MHC class II antigen presentation pathway, highlighting the role of CLIP.
Caption: MHC Class II antigen presentation pathway featuring the role of CLIP.
Experimental Workflow: Competitive Binding Assay
Fluorescence polarization (FP) is a common and robust method to determine the binding affinity of peptides to MHC class II molecules in a high-throughput format. The workflow for a competitive binding assay using FP is depicted below.
References
- 1. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 3. The MHC class II-associated invariant chain-derived peptide clip binds to the peptide-binding groove of class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptides, by direct interaction with T cells, induce cytokine secretion and break the commitment to a distinct T helper phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The functional role of class II-associated invariant chain peptide (CLIP) in its ability to variably modulate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Antigen Presentation: An In-depth Technical Guide to Exploratory Studies on CLIP (86-100) Peptide Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 fragment, plays a pivotal role in the adaptive immune response by regulating the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules. This process is fundamental for the activation of CD4+ T helper cells, which orchestrate the body's defense against pathogens. Understanding the structure-activity relationship of the CLIP (86-100) peptide and its variants is therefore of paramount importance for the development of novel immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key findings from exploratory studies on variants of the CLIP (86-100) peptide.
Data Presentation: Quantitative Analysis of CLIP (86-100) Peptide Variants
Table 1: Effect of Single Amino Acid Substitutions in Murine CLIP on Binding to I-Ag7
| Original Residue (Position) | Substitution | Binding to I-Ag7 | Reference |
| Methionine (98) | Aspartic Acid | Strong Binding | [1](--INVALID-LINK--) |
| Methionine (98) | Glutamic Acid | Strong Binding | [1](--INVALID-LINK--) |
| Methionine (98) | Unmodified | Little to no competition | [1](--INVALID-LINK--) |
Table 2: Dissociation Kinetics of Murine CLIP (86-100) Variants from I-Ak and I-Au
| Peptide Variant | Modification | Effect on Dissociation from I-Ak | Effect on Dissociation from I-Au | Reference |
| CLIP (86-100) | Wild-type | Baseline | Baseline | [2](--INVALID-LINK--) |
| CLIP 96 P→Y | Proline to Tyrosine at pos. 96 | Slower dissociation | Slower dissociation | [2](--INVALID-LINK--) |
| CLIP 96 P→E | Proline to Glutamic Acid at pos. 96 | Faster dissociation | Slower dissociation | [2](--INVALID-LINK--) |
| CLIP 99 M→F | Methionine to Phenylalanine at pos. 99 | Similar to wild-type | Similar to wild-type | [2](--INVALID-LINK--) |
| CLIP 99 M→E | Methionine to Glutamic Acid at pos. 99 | Similar to wild-type | Similar to wild-type | [2](--INVALID-LINK--) |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CLIP (86-100) Variants
Solid-phase peptide synthesis is the standard method for generating peptides and their variants for research purposes. The following protocol outlines the general steps for Fmoc (9-fluorenylmethyloxycarbonyl) based SPPS.
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Detailed Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker or the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20%).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form a new peptide bond.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
MHC Class II Binding Assay: Fluorescence Polarization
A fluorescence polarization (FP) based competition assay is a common method to determine the binding affinity of unlabeled peptide variants to MHC class II molecules.
Workflow for Fluorescence Polarization Binding Assay
Caption: Workflow for a fluorescence polarization-based MHC class II binding assay.
Detailed Methodology:
-
Reagents:
-
Soluble, purified MHC class II molecules of the desired allele (e.g., HLA-DR1).
-
A high-affinity fluorescently labeled probe peptide that binds to the specific MHC class II allele.
-
Unlabeled competitor peptides (the CLIP (86-100) variants to be tested) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the MHC class II molecule and the fluorescent probe peptide to each well.
-
Add serial dilutions of the unlabeled competitor peptides to the wells. Include control wells with no competitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 24-72 hours) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis:
-
The degree of polarization is proportional to the amount of fluorescent probe bound to the MHC class II molecule.
-
As the concentration of the unlabeled competitor peptide increases, it displaces the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the fluorescent probe binding.
-
Signaling Pathways and Experimental Workflows
MHC Class II Antigen Presentation Pathway
The presentation of exogenous antigens by MHC class II molecules is a multi-step process that occurs within antigen-presenting cells (APCs). The CLIP peptide is a key player in this pathway, acting as a placeholder in the peptide-binding groove until it is replaced by an antigenic peptide.
Caption: The MHC Class II antigen presentation pathway.
Conclusion
The study of CLIP (86-100) peptide variants provides valuable insights into the fundamental mechanisms of immune recognition and offers a promising avenue for the development of novel immunotherapies. While a comprehensive quantitative dataset for a wide range of human CLIP (86-100) variants is still needed, the available data clearly demonstrate that modifications to this peptide can significantly alter its binding affinity for MHC class II molecules. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct their own investigations into the structure-activity relationships of CLIP variants. A deeper understanding of these interactions will undoubtedly pave the way for the rational design of peptide-based drugs capable of modulating the immune response in a variety of disease contexts.
References
Methodological & Application
Application Notes and Protocols for T Cell Analysis Using CLIP (86-100) Peptide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class II-associated Invariant chain Peptide (CLIP) is a critical component in the Major Histocompatibility Complex (MHC) class II antigen presentation pathway.[1][2] Specifically, the CLIP (86-100) fragment occupies the peptide-binding groove of newly synthesized MHC class II molecules, preventing the binding of self-peptides and ensuring that the groove is available for loading with antigenic peptides in the endosomal compartments.[1][2][3][4][5] In the context of T cell analysis, synthetic CLIP (86-100) peptide, particularly when complexed with MHC class II molecules to form tetramers, serves as an invaluable tool for flow cytometry.
These reagents are instrumental in identifying and characterizing CD4+ T cell populations, studying antigen processing and presentation, and investigating the mechanisms of immune tolerance and autoimmunity.[1][6][7] Furthermore, CLIP-MHC class II tetramers are often employed as negative controls in antigen-specific T cell assays to ensure the specificity of staining.[6][7] This document provides detailed application notes and protocols for the utilization of CLIP (86-100) peptide in flow cytometry for comprehensive T cell analysis.
Data Presentation
Table 1: Quantitative Parameters for CLIP Peptide in T Cell Analysis
| Parameter | Value/Range | Significance | Reference(s) |
| CLIP-MHC II Binding Affinity | Varies by up to four orders of magnitude across different MHC II alleles. | The affinity of CLIP for MHC class II molecules is a key determinant of peptide exchange and antigen presentation. Low affinity is associated with some autoimmune diseases. | [6] |
| Frequency of Donor-Reactive T Cells in Healthy Individuals | 0.4% to 10% of the total T cell receptor (TCR) repertoire. | Provides a baseline for the frequency of alloreactive T cells, which is relevant in transplantation immunology where CLIP-MHC tetramers can be used as controls. | [3][5] |
| Optimal CLIP-MHC II Tetramer Staining Concentration | 1 - 20 µg/mL | The concentration needs to be optimized for each specific tetramer and cell type to achieve optimal signal-to-noise ratio. | [7] |
| Recommended Peptide Concentration for T Cell Stimulation | ≥ 1 µg/mL per peptide | For in vitro T cell stimulation assays to induce cytokine production or proliferation. The final concentration of the solvent (e.g., DMSO) should be kept below 1% (v/v). | [8] |
Signaling Pathways and Experimental Workflows
MHC Class II Antigen Presentation Pathway Involving CLIP
Caption: MHC Class II antigen presentation pathway.
T Cell Receptor Signaling upon Recognition of pMHC-II
Caption: TCR signaling cascade upon pMHC-II engagement.
Experimental Workflow for T Cell Analysis using CLIP-MHC II Tetramers
Caption: Flow cytometry workflow for T cell analysis.
Experimental Protocols
Protocol 1: Staining of T Cells with CLIP (86-100)-MHC Class II Tetramers
This protocol is designed for the direct ex vivo identification and enumeration of T cells recognizing the CLIP peptide in the context of a specific MHC class II allele.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated CLIP (86-100)-MHC Class II Tetramer
-
Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8)
-
Fixable Viability Dye
-
(Optional) Fc block reagent
-
12x75 mm flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
To a 12x75 mm flow cytometry tube, add 100 µL of the cell suspension (1 x 10^6 cells).
-
(Optional) Add Fc block and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.
-
Add the CLIP (86-100)-MHC Class II tetramer at the pre-optimized concentration (typically 1-10 µg/mL).[7]
-
Incubate for 3 hours at 37°C in the dark.[7] Note: Incubation time and temperature may require optimization for different tetramers.[7]
-
Add the fluorochrome-conjugated antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Add a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
-
Washing and Acquisition:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. It is recommended to acquire a minimum of 100,000 events in the lymphocyte gate.[1]
-
-
Data Analysis:
-
Use a sequential gating strategy: first gate on lymphocytes based on forward and side scatter, then on singlets, followed by live cells.
-
From the live singlet lymphocyte population, identify CD3+ T cells.
-
Within the CD3+ population, gate on CD4+ T cells.
-
Finally, identify the CLIP-tetramer positive population within the CD4+ T cells. Use an irrelevant peptide-MHC class II tetramer as a negative control to set the gate for positive staining.[7]
-
Protocol 2: In Vitro T Cell Stimulation with CLIP (86-100) Peptide and Intracellular Cytokine Staining
This protocol is for the functional analysis of CLIP-reactive T cells by measuring cytokine production upon stimulation with the CLIP (86-100) peptide.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
CLIP (86-100) peptide (e.g., 1 mg/mL stock in DMSO)
-
Co-stimulatory antibodies (anti-CD28 and anti-CD49d, optional)
-
Brefeldin A and Monensin
-
Flow cytometry antibodies for surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
Procedure:
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in complete RPMI-1640 medium at 2 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension per well in a 24-well plate.
-
Add CLIP (86-100) peptide to a final concentration of 1-10 µg/mL.[8] Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., a mitogen like PHA or a superantigen like SEB).
-
(Optional) Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) at 1 µg/mL each.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 5 µg/mL) to block cytokine secretion.
-
Incubate for an additional 4-6 hours (or overnight) at 37°C and 5% CO2.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD3, CD4) and viability as described in Protocol 1.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-IL-2) in Permeabilization/Wash Buffer for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Perform gating as described in Protocol 1 to identify the CD4+ T cell population.
-
Within the CD4+ T cell gate, analyze the expression of intracellular cytokines in response to CLIP peptide stimulation compared to the negative control.
-
Conclusion
The CLIP (86-100) peptide is a versatile and indispensable tool for the detailed analysis of T cell immunology using flow cytometry. The protocols provided herein offer a framework for the identification, enumeration, and functional characterization of CLIP-reactive T cells. Proper optimization of reagent concentrations and incubation conditions, along with the use of appropriate controls, is paramount for obtaining reliable and reproducible results. These methods have broad applications in basic research, clinical immunology, and the development of novel therapeutics targeting T cell responses.
References
- 1. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 2. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Prospective Tracking of Donor-Reactive T-Cell Clones in the Circulation and Rejecting Human Kidney Allografts [frontiersin.org]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. Prospective Tracking of Donor-Reactive T-Cell Clones in the Circulation and Rejecting Human Kidney Allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid CLIP dissociation from MHC II promotes an unusual antigen presentation pathway in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 8. stemcell.com [stemcell.com]
Application of CLIP (86-100) MHC Tetramers in Studying Antigen-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class II tetramers are powerful reagents for the detection, enumeration, and characterization of antigen-specific CD4+ T helper cells. These fluorescently labeled multimeric complexes bind with high avidity to T cell receptors (TCRs) that recognize a specific peptide presented by an MHC class II molecule. A critical component in ensuring the specificity of these assays is the use of appropriate negative controls. CLIP (86-100) MHC class II tetramers serve as an essential negative control, enabling researchers to distinguish between true antigen-specific T cell populations and non-specific background staining.[1][2] This document provides detailed application notes and protocols for the use of CLIP (86-100) MHC tetramers in the study of antigen-specific T cells.
The Class II-associated invariant chain peptide (CLIP) is a fragment of the invariant chain (Ii) that occupies the peptide-binding groove of MHC class II molecules during their assembly and transport.[3][4] This prevents the premature binding of other peptides.[3] Before an antigenic peptide can be presented, CLIP must be removed, a process catalyzed by the HLA-DM molecule.[3][5][6] Since T cells are selected to not recognize self-peptides like CLIP, T cells specific for CLIP are not expected to exist in nature.[1] This makes CLIP-loaded MHC tetramers an ideal negative control to determine the background staining level in an experiment.[1][2][7][8]
MHC Class II Antigen Presentation Pathway
The generation of peptide-MHC class II complexes is a multi-step process occurring within antigen-presenting cells (APCs). Understanding this pathway is crucial for interpreting data from MHC class II tetramer staining.
Caption: MHC Class II antigen presentation pathway.
Experimental Applications and Protocols
CLIP (86-100) MHC tetramers are primarily used as a negative control in flow cytometry experiments to identify and quantify rare antigen-specific CD4+ T cells.[2][7][8]
Data Presentation: Staining Condition Optimization
The optimal conditions for MHC class II tetramer staining can vary depending on the specific tetramer, cell type, and experimental system.[7] It is highly recommended to perform an optimization experiment for any new reagent.[7]
Table 1: Recommended Optimization Parameters for MHC Class II Tetramer Staining
| Parameter | Range | Recommended Starting Point | Reference |
| Temperature (°C) | 4 - 37 | 37 | [7] |
| Incubation Time | 20 min - 20 hours | 3 hours | [7] |
| Tetramer Concentration (µg/mL) | 1 - 20 | 2 | [7] |
A case study with IAb gp66-77 tetramers found optimal staining at 2 µg/mL for 3 hours at 37°C.[7]
Table 2: Example Staining Results from Optimization
| Tetramer Concentration (µg/mL) | Temperature (°C) | Incubation Time (hours) | % Tetramer-Positive CD4+ Cells |
| 2 | 37 | 3 | 1.7 |
| 6 | 37 | 3 | 1.7 |
| 18 | 37 | 3 | 1.5 |
| 2 | 4 | 3 | 0.1 |
| 2 (CLIP Control) | 37 | 3 | 0.1 |
Data adapted from a case study on IAb gp66-77 tetramers. The CLIP control tetramer is essential for setting the gate for positive staining.[7]
Protocol 1: Standard Staining of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guideline for staining fresh or cryopreserved PBMCs.
Materials:
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)[9]
-
CLIP (86-100) MHC Tetramer (as negative control)
-
Antigen-specific MHC Tetramer
-
Anti-CD4 antibody (and other surface marker antibodies)
-
1% Paraformaldehyde (PFA) in PBS (for fixation)[9]
Procedure:
-
Prepare a single-cell suspension of PBMCs at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[9]
-
Aliquot 1-2 x 10^6 cells into flow cytometry tubes.
-
Wash cells with 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in the residual volume.
-
Add the MHC tetramers (both antigen-specific and CLIP control in separate tubes) at the predetermined optimal concentration.
-
Incubate for 2 hours at 37°C or for 30-60 minutes at room temperature, protected from light.[7][8] Note: Incubation at 37°C may lead to better staining but can affect some surface markers like CD62L.[9]
-
Wash the cells with 2 mL of FACS buffer and centrifuge.
-
Decant the supernatant and add the optimally titrated anti-CD4 and other surface marker antibodies.
-
Incubate for 20-30 minutes on ice in the dark.[8]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire samples on a flow cytometer. If storage is necessary, resuspend in 1% PFA and store at 4°C for analysis within 24 hours.[1][9]
References
- 1. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. resources.mblintl.com [resources.mblintl.com]
- 3. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 4. A step-by-step overview of the dynamic process of epitope selection by major histocompatibility complex class II for presentation to helper T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 8. proimmune.com [proimmune.com]
- 9. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
Application Notes and Protocols: In Vitro Loading of CLIP (86-100) Peptide onto MHC Class II Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class II molecules are central to the adaptive immune response, presenting processed extracellular antigens to CD4+ T helper cells. The assembly and peptide loading of MHC class II molecules is a highly regulated process. In the endoplasmic reticulum, newly synthesized MHC class II heterodimers associate with the invariant chain (Ii), which prevents premature peptide binding.[1] Following transport to endosomal compartments, the invariant chain is proteolytically cleaved, leaving a small fragment known as the Class II-associated Invariant chain Peptide (CLIP) in the peptide-binding groove.[1] The CLIP peptide is subsequently exchanged for antigenic peptides, a reaction catalyzed by the non-classical MHC class II molecule, HLA-DM.[1][2] The in vitro generation of MHC class II molecules loaded with the CLIP peptide is a valuable tool for studying antigen presentation, T cell activation, and for the development of immunomodulatory therapeutics.
This document provides a detailed protocol for the in vitro loading of the human CLIP (86-100) peptide onto recombinant human MHC class II molecules (HLA-DRB1*01:01).
Data Presentation
The binding of peptides to MHC class II molecules can be quantified to determine their affinity. The half-maximal inhibitory concentration (IC50) is a common measure of the functional strength of a peptide in competing for binding to the MHC molecule. While the affinity of CLIP varies significantly between different HLA-DR alleles, it is generally considered a high-affinity ligand for many common alleles like HLA-DRB1*01:01.[2]
| MHC Class II Allele | Peptide | Peptide Sequence | Binding Affinity (IC50) |
| HLA-DRB101:01 | Human CLIP (86-100) | PVSKMRMATPLLMQA[3][4] | < 100 nM (estimated)¹ |
| HLA-DRB101:01 | Influenza HA (306-318) | PKYVKQNTLKLAT | ~15 nM |
¹Note: The IC50 value for CLIP (86-100) with HLA-DRB101:01 is estimated based on its known high-affinity interaction and comparison with other high-affinity peptides for this allele. High-affinity binding is generally characterized by IC50 values in the low nanomolar range.*[5]
Experimental Protocols
The in vitro loading of the CLIP peptide onto MHC class II molecules is achieved through a peptide exchange reaction. This process involves the generation of "peptide-receptive" MHC class II molecules, followed by incubation with the CLIP peptide.
Protocol 1: Generation of Peptide-Receptive MHC Class II (HLA-DRB1*01:01)
Principle:
Recombinant MHC class II molecules are often produced with a pre-bound, low-affinity "placeholder" peptide. To generate peptide-receptive molecules, this placeholder peptide is dissociated, rendering the peptide-binding groove accessible to the target peptide (CLIP). This can be achieved by incubation at an acidic pH, which mimics the endosomal environment and destabilizes the placeholder peptide-MHC complex.
Materials:
-
Purified, recombinant HLA-DRB1*01:01 with a placeholder peptide (e.g., from insect or mammalian expression systems).[6]
-
Peptide Exchange Buffer: 100 mM sodium phosphate, 50 mM sodium citrate, pH 5.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Protein concentration determination assay (e.g., BCA or Bradford).
Procedure:
-
Thaw the purified HLA-DRB1*01:01 protein on ice.
-
Determine the protein concentration using a standard assay.
-
Dilute the HLA-DRB1*01:01 protein to a final concentration of 1 mg/mL in pre-chilled Peptide Exchange Buffer.
-
Incubate the protein solution at 37°C for 2-3 hours to facilitate the dissociation of the placeholder peptide.
-
Immediately before use in the peptide loading protocol, neutralize the protein solution by adding Neutralization Buffer to a final pH of 7.0-7.5. It is critical to use the peptide-receptive MHC class II molecules promptly as they are unstable in the "empty" state.[7]
Protocol 2: Loading of CLIP (86-100) Peptide
Principle:
The peptide-receptive HLA-DRB1*01:01 molecules are incubated with a molar excess of the synthetic CLIP (86-100) peptide. The reaction is performed at a slightly acidic to neutral pH and at 37°C to promote the formation of a stable peptide-MHC complex.
Materials:
-
Peptide-receptive HLA-DRB1*01:01 (from Protocol 1).
-
Synthetic human CLIP (86-100) peptide (Sequence: PVSKMRMATPLLMQA), high purity (>95%).[3][4]
-
Peptide Loading Buffer: 100 mM sodium phosphate, pH 7.0.
-
Dimethyl sulfoxide (DMSO) for peptide dissolution.
-
Sterile, low-protein-binding microcentrifuge tubes.
Procedure:
-
Dissolve the synthetic CLIP (86-100) peptide in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Further dilute the CLIP peptide stock solution in Peptide Loading Buffer to a working concentration of 1 mM.
-
In a sterile, low-protein-binding microcentrifuge tube, combine the peptide-receptive HLA-DRB1*01:01 with the CLIP (86-100) peptide solution. A 20-fold molar excess of peptide to protein is recommended.
-
Example: For 100 µg of HLA-DRB1*01:01 (~1.8 nmol, assuming a molecular weight of ~55 kDa), add 36 nmol of CLIP peptide.
-
-
Adjust the final volume with Peptide Loading Buffer to achieve a final HLA-DRB1*01:01 concentration of approximately 0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 48-72 hours with gentle agitation.
-
To remove the excess, unbound peptide, perform dialysis against PBS pH 7.4 or use a desalting column.
-
The resulting MHC class II-CLIP peptide complex can be verified by SDS-PAGE, where the stable complex often migrates differently than the unloaded or denatured protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro loading of CLIP peptide onto MHC class II.
Caption: Overview of the natural MHC class II antigen processing pathway.
References
- 1. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Missing Switch in Peptide Exchange for MHC Class II Molecules [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Generation of functional HLA-DR*1101 tetramers receptive for loading with pathogen or tumour derived synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: CLIP (86-100) as an Instrument to Investigate HLA-DM Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Class II-associated invariant chain peptide (CLIP) fragment 86-100 as a tool to investigate the function of Human Leukocyte Antigen-DM (HLA-DM). HLA-DM plays a crucial role in the adaptive immune response by catalyzing the exchange of peptides on MHC class II molecules, a process critical for T-cell epitope selection.[1][2][3] The CLIP (86-100) peptide is a natural ligand for MHC class II molecules and a key substrate for HLA-DM-mediated peptide exchange, making it an invaluable tool for studying this process.[4][5][6]
Introduction to HLA-DM and CLIP
In the MHC class II antigen presentation pathway, newly synthesized MHC class II molecules associate with the invariant chain (Ii).[1][7] Following transport to endosomal compartments, Ii is proteolytically degraded, leaving a small fragment, CLIP, bound in the peptide-binding groove.[1][3] The release of CLIP is a prerequisite for the binding of antigenic peptides and is catalyzed by HLA-DM.[3][8][9] HLA-DM acts as a peptide editor, facilitating the dissociation of weakly bound peptides like CLIP and promoting the loading of high-affinity antigenic peptides.[1][2][3][10] The susceptibility of a peptide-MHC class II complex to HLA-DM-mediated exchange is a critical factor in determining immunodominance.[3][11]
The CLIP (86-100) peptide fragment represents the core region of CLIP that interacts with the MHC class II binding groove.[4][5][6] Its interaction with HLA-DR and susceptibility to HLA-DM-catalyzed dissociation make it an ideal reagent for in vitro and cell-based assays aimed at understanding HLA-DM function and for screening potential modulators of this interaction.
Data Presentation
Table 1: Comparative IC50 Values for CLIP and a High-Affinity Peptide (HA306–318) in the Presence and Absence of HLA-DM
This table summarizes the 50% inhibitory concentration (IC50) values for the CLIP peptide and the influenza hemagglutinin peptide HA306–318 in a competitive binding assay for HLA-DR1. The data illustrates the significant impact of HLA-DM on the binding of CLIP.
| Peptide | Incubation Time (hours) | HLA-DM (0.25 µM) | IC50 (µM) | ΔIC50 (µM) |
| HA306–318 | 24 | Absent | 0.074 | 0.005 |
| Present | 0.079 | |||
| CLIP | 24 | Absent | 0.046 | 0.104 |
| Present | 0.15 | |||
| HA306–318 | 72 | Absent | ~0.07 | ~0 |
| Present | ~0.07 | |||
| CLIP | 72 | Absent | ~0.05 | 0.54 |
| Present | 0.59 |
Data adapted from Yin, L., et al. (2014).[11]
Table 2: Dissociation Kinetics of CLIP and HA306–318 from HLA-DR1 in the Presence of Varying HLA-DM Concentrations
This table presents the dissociation rate constants (k_off) for CLIP and HA306–318 from HLA-DR1, demonstrating the catalytic effect of HLA-DM on peptide dissociation.
| Peptide | HLA-DM Concentration (µM) | Off-rate (k_off) (s⁻¹) |
| HA306–318 | 0 | ~0 |
| 0.125 | ~0 | |
| 0.25 | ~0 | |
| 0.5 | ~0 | |
| CLIP | 0 | ~0 |
| 0.125 | Increased | |
| 0.25 | Further Increased | |
| 0.5 | Markedly Increased |
Qualitative representation of data presented in Yin, L., et al. (2014).[11]
Experimental Protocols
Protocol 1: In Vitro HLA-DM-Mediated CLIP Dissociation Assay using Fluorescence Polarization
This protocol measures the ability of HLA-DM to catalyze the dissociation of a fluorescently labeled CLIP (86-100) peptide from soluble HLA-DR molecules.
Materials:
-
Fluorescently labeled CLIP (86-100) peptide (e.g., FITC-CLIP)
-
Unlabeled CLIP (86-100) peptide
-
Soluble HLA-DR molecules (e.g., HLA-DR1)
-
Soluble HLA-DM molecules
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 5.5, with 0.1% BSA
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Method:
-
Complex Formation: Incubate fluorescently labeled CLIP (86-100) with soluble HLA-DR molecules at a molar ratio of 1:2 (e.g., 50 nM peptide and 100 nM HLA-DR) in assay buffer for 24-72 hours at 37°C to form stable complexes.
-
Dissociation Reaction:
-
In a 384-well plate, add the pre-formed fluorescent HLA-DR-CLIP complexes.
-
To initiate dissociation, add a large excess of unlabeled CLIP (86-100) peptide (e.g., 10 µM).
-
To test the effect of HLA-DM, add varying concentrations of soluble HLA-DM (e.g., 0-1 µM) to the wells.
-
Bring the final volume to 20 µL with assay buffer.
-
-
Measurement: Immediately begin measuring fluorescence polarization at regular intervals (e.g., every 5 minutes) for a period of 1-4 hours at 37°C.
-
Data Analysis: Plot the change in fluorescence polarization over time. The rate of decrease in polarization is proportional to the rate of dissociation of the fluorescent CLIP peptide. Calculate the dissociation rate constant (k_off) by fitting the data to a one-phase exponential decay model.
Protocol 2: Competitive Peptide Binding Assay to Determine IC50 Values
This protocol determines the concentration of unlabeled CLIP (86-100) required to inhibit 50% of the binding of a fluorescently labeled probe peptide to HLA-DR, in the presence or absence of HLA-DM.
Materials:
-
Fluorescently labeled probe peptide with moderate to high affinity for the HLA-DR allele of interest (e.g., Alexa488-HA306–318).[11]
-
Unlabeled CLIP (86-100) peptide
-
Soluble HLA-DR molecules (e.g., HLA-DR1)
-
Soluble HLA-DM molecules
-
Assay Buffer: PBS, pH 5.5, with 0.1% BSA
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Method:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of soluble HLA-DR (e.g., 100 nM) and fluorescently labeled probe peptide (e.g., 25 nM).[11]
-
Add a serial dilution of the unlabeled CLIP (86-100) peptide (e.g., from 100 µM down to 0.1 nM).
-
Prepare two sets of experiments: one with a fixed concentration of soluble HLA-DM (e.g., 0.25 µM) and one without.
-
Bring the final volume to 20 µL with assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 24 to 72 hours to allow the binding to reach equilibrium.[11]
-
Measurement: Measure the fluorescence polarization of each well.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the unlabeled CLIP (86-100) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The shift in the IC50 in the presence of HLA-DM reflects the peptide's susceptibility to DM-mediated editing.[11]
Visualizations
Caption: HLA-DM mediated peptide exchange pathway.
Caption: Fluorescence Polarization (FP) based dissociation assay workflow.
Caption: IC50 determination workflow using a competitive binding assay.
References
- 1. HLA-DM catalytically enhances peptide dissociation by sensing peptide–MHC class II interactions throughout the peptide-binding cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the role of HLA-DM in MHC II-peptide association reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HLA-DM Focuses on Conformational Flexibility Around P1 Pocket to Catalyze Peptide Exchange [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. genscript.com [genscript.com]
- 7. The MHC class II antigen processing and presentation pathway is dysregulated in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA-DM induces CLIP dissociation from MHC class II alpha beta dimers and facilitates peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HLA-DM - Wikipedia [en.wikipedia.org]
- 10. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method to measure HLA-DM-susceptibility of peptides bound to MHC class II molecules based on peptide binding competition assay and differential IC50 determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic CLIP (86-100) in Immunological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Class II-associated invariant chain peptide (CLIP) is a critical component in the major histocompatibility complex (MHC) class II antigen presentation pathway.[1] Specifically, CLIP is a small fragment of the invariant chain (Ii) that remains bound within the peptide-binding groove of newly synthesized MHC class II molecules.[1][2] This occupation of the binding groove prevents the premature loading of endogenous peptides in the endoplasmic reticulum and ensures that MHC class II molecules are available to bind foreign antigenic peptides in the appropriate endosomal compartments.[3][4]
The synthetic peptide corresponding to amino acids 86-100 of the invariant chain, CLIP (86-100), serves as a powerful tool in immunological research. It allows for the detailed investigation of MHC class II antigen processing and presentation, T-cell activation, and the mechanisms underlying autoimmune diseases.[5][6] The release of CLIP, a crucial step for antigen binding, is facilitated by the non-classical MHC molecule HLA-DM (H2-M in mice).[1][3][7]
Core Applications
Synthetic CLIP (86-100) has several key applications in immunological research:
-
Studying MHC Class II Peptide Loading: As a natural placeholder peptide, synthetic CLIP (86-100) is used in in vitro binding assays to study the kinetics and affinity of antigenic peptide binding to various MHC class II alleles. It can be used as a competitor to determine the relative binding affinity of test peptides.[6]
-
Analysis of CD4+ T Cell Responses: When complexed with specific MHC class II alleles to form tetramers, CLIP (86-100) can be used as a tool in flow cytometry to identify, enumerate, and isolate antigen-specific CD4+ T cells.[5] This is particularly useful in cancer immunotherapy research for analyzing T cell populations within the tumor microenvironment.[5]
-
Autoimmunity Research: The stability of the CLIP-MHC class II complex is a key factor in preventing the presentation of self-peptides. Certain MHC class II alleles associated with autoimmunity, such as I-Ag7 in Type 1 Diabetes, exhibit rapid CLIP dissociation, potentially leading to the presentation of self-antigens.[6][8] Synthetic CLIP (86-100) is instrumental in studying these biochemical properties and their role in disease pathogenesis.[8]
-
Vaccine and Drug Development: By understanding the dynamics of CLIP exchange, researchers can design more effective peptide-based vaccines and immunomodulatory drugs that target the MHC class II pathway.
Signaling and Processing Pathways
The MHC Class II antigen presentation pathway is a multi-step process crucial for initiating adaptive immune responses against extracellular pathogens.
Caption: MHC Class II antigen presentation pathway showing the role of the CLIP peptide.
Data Presentation
The binding stability of CLIP to MHC class II molecules can be influenced by factors such as pH and the specific amino acid sequence of both the peptide and the MHC binding groove.
| MHC Class II Allele | Peptide Sequence | Condition | Binding Stability | Reference |
| I-Ag7 | Murine CLIP (86-100) | Neutral pH (~7.2) | Stable Complex Formation | [6] |
| I-Ag7 | Murine CLIP (86-100) | Acidic pH (~5.0) | Rapid Dissociation | [6] |
| I-Ag7 | CLIP 98D (Met→Asp) | Acidic pH (~5.0) | Strong, Stable Binding | [6] |
| I-Au | MBP Ac1-9 | Not Specified | Rapid Dissociation (t½ ≈ minutes) | [9] |
This table summarizes qualitative and semi-quantitative data on peptide-MHC class II interactions relevant to CLIP research.
Experimental Protocols
Protocol 1: Competitive MHC Class II Peptide Binding Assay
This protocol determines the binding affinity of a test peptide to a specific MHC class II molecule by measuring its ability to compete with a labeled reference peptide, such as biotinylated synthetic CLIP (86-100).
Caption: Workflow for a competitive MHC Class II peptide binding assay.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the MHC class II allele of interest (e.g., anti-HLA-DR) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
MHC Capture: Wash the plate and add purified, soluble MHC class II molecules to each well. Incubate for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled test peptide.
-
Prepare a solution of biotinylated synthetic CLIP (86-100) at a constant concentration (e.g., 1 µM).
-
Add the peptide solutions (test peptide dilutions and labeled CLIP) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
-
Detection:
-
Wash the plate thoroughly to remove unbound peptides.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot the absorbance against the log concentration of the test peptide.
-
Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the labeled CLIP peptide binding.
-
Protocol 2: Flow Cytometry Analysis of CD4+ T Cells using CLIP-MHC II Tetramers
This protocol outlines the staining of peripheral blood mononuclear cells (PBMCs) with a fluorescently labeled CLIP (86-100)-MHC Class II tetramer to identify specific CD4+ T cell populations.
Caption: Workflow for staining T cells with MHC Class II tetramers for flow cytometry.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS or appropriate cell culture medium.
-
Perform a cell count and resuspend the cells to a concentration of 1x10⁷ cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
-
Tetramer Staining:
-
Aliquot 100 µL of the cell suspension (1x10⁶ cells) into a FACS tube.
-
Add the fluorescently labeled CLIP-MHC II tetramer (e.g., PE-conjugated) at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C in the dark. This incubation at a higher temperature is often required for efficient Class II tetramer staining.
-
-
Surface Antibody Staining:
-
Without washing, add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4) to the tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) for analysis.
-
First, gate on the lymphocyte population based on forward and side scatter.
-
From the lymphocytes, gate on CD3+ T cells.
-
From the T cells, gate on the CD4+ helper T cell population.
-
Within the CD4+ gate, analyze the percentage of cells that are positive for the CLIP-MHC II tetramer.
-
References
- 1. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. CLIP (86-100) - Immunomart [immunomart.com]
- 5. H-2 IAb/Mouse Murine class II-associated invariant chain peptide (CLIP) (PVSQMRMATPLLMRP) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 6. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLIP 86-100 acetate(648881-58-7 free base) - Immunomart [immunomart.com]
- 8. Rapid CLIP dissociation from MHC II promotes an unusual antigen presentation pathway in autoimmunity. | Broad Institute [broadinstitute.org]
- 9. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro T Cell Stimulation Assays Utilizing CLIP (86-100)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class II-associated invariant chain peptide (CLIP), specifically the 86-100 fragment, plays a crucial role in the adaptive immune response. It acts as a placeholder within the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules, ensuring that the groove remains stable and receptive to antigenic peptides. In the endosome, CLIP is exchanged for peptides derived from exogenous antigens, a process often facilitated by the HLA-DM molecule. This peptide-MHC class II complex is then presented on the surface of antigen-presenting cells (APCs) for recognition by CD4+ T helper cells.[1][2][3]
Given its intrinsic role as a non-stimulatory self-peptide for the vast majority of T cells, CLIP (86-100) serves as an invaluable tool in in vitro T cell stimulation assays. It is an ideal negative control to assess the specificity of T cell responses to candidate antigenic peptides. Furthermore, in competitive binding assays, CLIP (86-100) can be used to evaluate the binding affinity of novel peptides to MHC class II molecules.
These application notes provide detailed protocols for utilizing CLIP (86-100) in various T cell stimulation assays, including competitive MHC class II binding assays, T cell proliferation assays, and cytokine secretion assays.
Signaling Pathways and Experimental Workflows
MHC Class II Antigen Presentation Pathway
Caption: MHC Class II antigen presentation pathway.
Experimental Workflow: T Cell Stimulation Assay
Caption: General workflow for an in vitro T cell stimulation assay.
Application 1: Competitive MHC Class II Binding Assay
This assay is designed to determine the relative binding affinity of a test peptide to a specific MHC class II allele by measuring its ability to compete with a labeled high-affinity peptide, such as a fluorescently labeled CLIP (86-100) variant.
Protocol: Competitive MHC Class II Binding Assay
Materials:
-
Soluble recombinant MHC class II molecules of the desired allele
-
Fluorescently labeled CLIP (86-100) peptide (or other high-affinity peptide)
-
Test peptides
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Dilute the soluble MHC class II molecules to a final concentration of 50 nM in assay buffer.
-
Prepare a 2X stock of the fluorescently labeled CLIP (86-100) peptide at 20 nM in assay buffer.
-
Prepare serial dilutions of the unlabeled test peptides and the unlabeled CLIP (86-100) peptide (as a control) in assay buffer, ranging from 100 µM to 1 nM.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each dilution of the unlabeled test peptides or control peptides to triplicate wells.
-
Add 25 µL of assay buffer to wells for "no competitor" controls.
-
Add 25 µL of the 2X fluorescently labeled CLIP (86-100) peptide to all wells except the blank.
-
Add 50 µL of assay buffer to the blank wells.
-
Initiate the binding reaction by adding 50 µL of the 50 nM soluble MHC class II solution to all wells except the blank.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a fluorescence polarization plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test peptide compared to the "no competitor" control.
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the labeled peptide binding) from the resulting sigmoidal curve. A lower IC50 value indicates a higher binding affinity.
-
Illustrative Data
Table 1: Competitive MHC Class II Binding Assay Results
| Peptide | IC50 (µM) | Relative Affinity to CLIP (86-100) |
| CLIP (86-100) | 10.5 | 1.0 |
| Antigenic Peptide A | 1.2 | 8.8 |
| Test Peptide X | 25.8 | 0.4 |
| Test Peptide Y | 0.5 | 21.0 |
This data is for illustrative purposes only.
Application 2: T Cell Proliferation Assay using CFSE
This assay measures the proliferation of T cells in response to antigenic stimulation. CLIP (86-100) is used as a negative control to establish the baseline level of proliferation.
Protocol: T Cell Proliferation Assay (CFSE)
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells and autologous APCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Antigenic peptide of interest
-
CLIP (86-100) peptide
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Labeling:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at 2 x 10^6 cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of the CFSE-labeled cell suspension into each well of a 96-well plate (2 x 10^5 cells/well).
-
Prepare peptide solutions at 2X the final desired concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL).
-
Add 100 µL of the following to triplicate wells:
-
Complete medium (unstimulated control)
-
CLIP (86-100) peptide
-
Antigenic peptide
-
PHA or anti-CD3/CD28 beads (positive control)
-
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
-
Staining and Acquisition:
-
Harvest the cells and wash with FACS buffer (PBS with 1% BSA).
-
Stain with fluorescently labeled antibodies against CD3 and CD4.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD3+CD4+ T cell population.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will show successive halving of CFSE intensity.
-
Calculate the percentage of proliferated cells and the proliferation index for each condition.
-
Illustrative Data
Table 2: T Cell Proliferation in Response to Peptides
| Stimulation | % Proliferated CD4+ T Cells | Proliferation Index |
| Unstimulated | 1.5 | 1.1 |
| CLIP (86-100) (10 µg/mL) | 1.8 | 1.2 |
| Antigenic Peptide A (10 µg/mL) | 25.4 | 3.8 |
| PHA (5 µg/mL) | 85.2 | 6.5 |
This data is for illustrative purposes only.
Application 3: Cytokine Secretion Assay (ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level. Here, we describe an IFN-γ ELISpot assay.
Protocol: IFN-γ ELISpot Assay
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
PBMCs
-
Antigenic peptide of interest
-
CLIP (86-100) peptide
-
PHA (positive control)
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Resuspend PBMCs at 2.5 x 10^6 cells/mL in complete medium.
-
Add 100 µL of the cell suspension to each well (2.5 x 10^5 cells/well).
-
Add 50 µL of 3X concentrated peptides or controls to the respective wells.
-
Complete medium (unstimulated control)
-
CLIP (86-100) peptide
-
Antigenic peptide
-
PHA (positive control)
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.
-
Wash and add Streptavidin-ALP, then incubate for 1 hour at room temperature.
-
Wash and add BCIP/NBT substrate. Stop the reaction when spots are clearly visible.
-
-
Data Analysis:
-
Count the spots in each well using an ELISpot reader.
-
Calculate the number of Spot Forming Units (SFUs) per million cells for each condition after subtracting the background (unstimulated control).
-
Illustrative Data
Table 3: IFN-γ Secretion in Response to Peptides
| Stimulation | Mean SFU / 10^6 PBMCs |
| Unstimulated | 5 |
| CLIP (86-100) (10 µg/mL) | 8 |
| Antigenic Peptide A (10 µg/mL) | 152 |
| PHA (5 µg/mL) | 1250 |
This data is for illustrative purposes only.
Conclusion
The CLIP (86-100) peptide is an essential reagent for the development and validation of in vitro T cell stimulation assays. Its use as a negative control ensures the antigen-specificity of the observed T cell responses, which is critical for applications in basic research, vaccine development, and the screening of immunomodulatory drugs. The protocols provided herein offer a framework for the robust and reliable assessment of T cell immunity.
References
Application Notes and Protocols for Employing CLIP-170 in Autoimmune Disease Model Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoplasmic Linker Protein 170 (CLIP-170), also known as Restin, is a microtubule plus-end tracking protein (+TIP) that plays a crucial role in regulating microtubule dynamics, cell migration, and intracellular transport. Emerging evidence has implicated CLIP-170 as a key player in the pathogenesis of autoimmune diseases. It has been identified as a human autoantigen in several conditions, including systemic lupus erythematosus (SLE) and limited scleroderma[1]. Furthermore, CLIP-170 is involved in fundamental immunological processes such as T-cell activation and macrophage function, making it a compelling target for research and therapeutic development in the context of autoimmune disorders.
These application notes provide a comprehensive overview of the role of CLIP-170 in autoimmune disease models and offer detailed protocols for its investigation.
Application Note 1: CLIP-170 as a Biomarker in Autoimmune Diseases
Autoantibodies targeting CLIP-170 have been identified in patients with systemic sclerosis and other autoimmune conditions. The detection of these autoantibodies can serve as a potential biomarker for disease diagnosis and stratification.
Table 1: Prevalence of CLIP-170 Autoantibodies in Systemic Sclerosis (SSc)
| Cohort | Number of Patients | Percentage with CLIP-170 Autoantibodies | Method of Detection | Reference |
| SSc Patients | 77 | Not specified, but no significant difference compared to controls without cancer | Immunofluorescence, ELISA | [2] |
| SSc Patients | 131 | Not detected | Line immunoassay | [3] |
| SSc Patients | 372 | Not specified in the comprehensive screen | Line blot, ELISA | [4][5] |
Note: While identified as an autoantigen, large-scale quantitative data on the prevalence of CLIP-170 autoantibodies in specific autoimmune diseases remains limited in the reviewed literature.
Application Note 2: Investigating the Role of CLIP-170 in T-Cell Activation
CLIP-170 is essential for the repositioning of the microtubule-organizing center (MTOC) during T-cell activation, a critical step for the formation of the immunological synapse and subsequent T-cell effector functions[6]. Dysregulation of this process can contribute to the aberrant T-cell responses observed in autoimmune diseases.
Signaling Pathway of CLIP-170 in T-Cell Activation
During T-cell activation, signaling through the T-cell receptor (TCR) leads to the activation of AMP-activated protein kinase (AMPK), which in turn phosphorylates CLIP-170. Phosphorylated CLIP-170 recruits the motor protein dynein to the plus ends of microtubules. Dynein then pulls on the microtubules, repositioning the MTOC towards the immunological synapse. This process is crucial for directed cytokine secretion and cytotoxic activity.
Caption: CLIP-170 phosphorylation by AMPK is crucial for MTOC repositioning during T-cell activation.
Application Note 3: CLIP-170 as a Negative Regulator of Innate Immune Signaling
Innate immune cells, particularly macrophages, are key contributors to the inflammatory environment in autoimmune diseases. CLIP-170 has been shown to negatively regulate Toll-like receptor 4 (TLR4) signaling, a critical pathway in innate immunity. This suggests that dysregulation of CLIP-170 function could lead to an exaggerated inflammatory response.
Signaling Pathway of CLIP-170 in TLR4 Regulation
CLIP-170 interacts with the TLR4 adaptor protein TIRAP (Toll-interleukin 1 receptor domain-containing adapter protein). This interaction leads to the ubiquitination and subsequent proteasomal degradation of TIRAP. By promoting the degradation of TIRAP, CLIP-170 dampens the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: CLIP-170 negatively regulates TLR4 signaling by promoting TIRAP ubiquitination and degradation.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Pertussis toxin (PTX)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide (200 µ g/mouse ) in CFA containing 4 mg/ml of M. tuberculosis.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µl of the MOG/CFA emulsion per site.
-
On day 0 and day 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.
-
Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, quadriplegia; 5, moribund state.
Table 2: Typical Clinical Course of EAE in C57BL/6 Mice
| Day Post-Immunization | Expected Clinical Score (Mean ± SEM) |
| 10-12 | Onset of clinical signs (0.5 - 1.0) |
| 15-20 | Peak of disease (2.5 - 3.5) |
| 21-30 | Chronic phase (scores may plateau or slightly decrease) |
Note: The timing and severity of EAE can vary between facilities and mouse substrains.
Protocol 2: Co-Immunoprecipitation (Co-IP) of CLIP-170 and Interacting Proteins
This protocol is for verifying the interaction between CLIP-170 and a putative binding partner (e.g., CYLD, TIRAP) in cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CLIP-170 antibody (for immunoprecipitation)
-
Antibody against the protein of interest (for western blotting)
-
Protein A/G magnetic beads
-
Appropriate secondary antibodies
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-CLIP-170 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by western blotting using an antibody against the protein of interest.
Protocol 3: Lentiviral shRNA-mediated Knockdown of CLIP-170 in Macrophages
This protocol describes the reduction of CLIP-170 expression in a macrophage cell line (e.g., RAW 264.7) to study its functional role.
Materials:
-
Lentiviral particles containing shRNA targeting CLIP-170 and a non-targeting control shRNA.
-
RAW 264.7 macrophage cell line.
-
Polybrene.
-
Puromycin (for selection).
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate.
-
On the following day, transduce the cells with lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/ml).
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.
-
Culture the cells for 48-72 hours, replacing the medium as needed.
-
Verify the knockdown efficiency by western blotting or qRT-PCR for CLIP-170.
-
The cells are now ready for downstream functional assays (e.g., TLR4 stimulation and cytokine measurement).
Experimental Workflow for Investigating CLIP-170 in an Autoimmune Model
Caption: A general workflow for investigating CLIP-170 in the EAE model, combining in vivo analysis with in vitro functional studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Autoantibodies in patients with systemic sclerosis and cancer: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Disease-related autoantibody profile in patients with systemic sclerosis - figshare - Figshare [figshare.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols: Utilizing CLIP (86-100) for Blocking MHC Class II Antigen Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 fragment, is a critical component in the regulation of the adaptive immune response. Under normal physiological conditions, CLIP occupies the peptide-binding groove of newly synthesized Major Histocompatibility Complex (MHC) class II molecules, preventing the premature binding of self-peptides in the endoplasmic reticulum. In the endosomal compartment, the chaperone molecule HLA-DM facilitates the exchange of CLIP for antigenic peptides derived from extracellular pathogens. This loaded peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T helper cells, initiating an immune response.
The ability of exogenous CLIP (86-100) to compete with antigenic peptides for binding to the MHC class II groove makes it a valuable tool for a variety of research and therapeutic applications. By blocking the presentation of specific antigens, CLIP (86-100) can be used to study the mechanisms of T-cell activation, investigate the pathogenesis of autoimmune diseases, and develop novel immunomodulatory therapies. These application notes provide detailed protocols for utilizing CLIP (86-100) to block MHC class II antigen presentation and quantify its effects.
Product Information
-
Peptide Name: CLIP (86-100)
-
Molecular Weight (Human): 1674.10 g/mol [1]
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C. Reconstituted peptide solutions can be stored at -20°C for short-term use or aliquoted and stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Mechanism of Action
Exogenously supplied CLIP (86-100) can interfere with antigen presentation by competing with antigenic peptides for binding to empty or peptide-receptive MHC class II molecules on the surface of antigen-presenting cells (APCs) or within the endosomal compartments where peptide loading occurs.[7] This competitive inhibition reduces the number of specific antigenic peptide-MHC class II complexes on the APC surface, thereby diminishing the activation of cognate CD4+ T cells.
Quantitative Data Summary
The inhibitory activity of CLIP (86-100) can be quantified using various in vitro assays. The following tables summarize expected outcomes and provide a template for presenting experimental data.
Table 1: Competitive Binding Assay - IC50 Values
This assay measures the concentration of CLIP (86-100) required to inhibit the binding of a known antigenic peptide to a specific MHC class II allele by 50%.
| MHC Class II Allele | Antigenic Peptide | CLIP (86-100) IC50 (µM) | Reference |
| I-Ad | Ovalbumin (323-339) | Data not available in provided search results | [7] |
| HLA-DR1 | Influenza HA (306-318) | Data not available in provided search results | |
| User-defined | User-defined | User-determined |
Note: While the provided search results confirm the inhibitory principle, specific IC50 values for CLIP (86-100) in competitive binding assays were not explicitly found. Researchers should determine these values empirically for their specific MHC allele and antigenic peptide of interest.
Table 2: T-Cell Proliferation Assay - Percentage Inhibition
This assay measures the ability of CLIP (86-100) to inhibit the proliferation of antigen-specific T-cells in response to APCs presenting the target antigen.
| Antigen | CLIP (86-100) Concentration (µM) | T-Cell Proliferation Inhibition (%) | Reference |
| Ovalbumin | 50 | Marked decrease (quantitative value not specified) | [7] |
| Tetanus Toxoid | User-defined | User-determined | |
| User-defined | User-determined | User-determined |
Table 3: Cytokine Release Assay - Percentage Inhibition
This assay quantifies the reduction in cytokine secretion (e.g., IL-2, IFN-γ) from antigen-specific T-cells in the presence of CLIP (86-100).
| Cytokine | Antigen | CLIP (86-100) Concentration (µM) | Cytokine Release Inhibition (%) | Reference |
| IL-2 | Ovalbumin | User-defined | User-determined | |
| IFN-γ | Tetanus Toxoid | User-defined | User-determined | |
| User-defined | User-defined | User-determined | User-determined |
Experimental Protocols
Protocol 1: Competitive Peptide-MHC Class II Binding Assay (Fluorescence Polarization)
This protocol is adapted from established fluorescence polarization-based binding assays.[8]
Objective: To determine the IC50 value of CLIP (86-100) for a specific MHC class II allele in the presence of a fluorescently labeled antigenic peptide.
Materials:
-
Soluble, purified MHC class II molecules
-
Fluorescently labeled antigenic peptide (probe peptide)
-
Unlabeled CLIP (86-100) peptide (competitor)
-
Binding buffer (e.g., PBS, pH 7.4, with 1% BSA)
-
96-well, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute lyophilized peptides and MHC class II molecules in the appropriate buffers.
-
Prepare a serial dilution of the unlabeled CLIP (86-100) peptide in binding buffer. A typical starting concentration is 100 µM, with 1:3 or 1:5 serial dilutions.
-
Prepare a solution of the fluorescently labeled probe peptide at a constant concentration (e.g., 10 nM) in binding buffer.
-
Prepare a solution of the MHC class II molecules at a constant concentration (e.g., 50 nM) in binding buffer.
-
-
Set up the Assay:
-
In a 96-well plate, add the serially diluted unlabeled CLIP (86-100) peptide.
-
Add the fluorescently labeled probe peptide to all wells.
-
Include control wells:
-
Probe peptide only (no MHC class II, no CLIP)
-
Probe peptide + MHC class II (no CLIP)
-
-
Initiate the binding reaction by adding the MHC class II solution to all wells except the "probe peptide only" control.
-
-
Incubation:
-
Incubate the plate at 37°C for 48-72 hours to reach equilibrium. The plate should be covered to prevent evaporation.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CLIP (86-100) relative to the control with no competitor.
-
Plot the percentage of inhibition against the log of the CLIP (86-100) concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol is a standard method for assessing T-cell proliferation by dye dilution.[9][10]
Objective: To measure the inhibition of antigen-specific T-cell proliferation by CLIP (86-100).
Materials:
-
Antigen-presenting cells (APCs), e.g., peripheral blood mononuclear cells (PBMCs) or a dendritic cell line.
-
Antigen-specific CD4+ T-cell line or freshly isolated CD4+ T-cells.
-
CLIP (86-100) peptide.
-
Antigenic peptide or protein.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Complete RPMI-1640 medium.
-
96-well, round-bottom cell culture plates.
-
Flow cytometer.
Procedure:
-
Label T-cells with CFSE:
-
Resuspend T-cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining with 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Prepare APCs and Peptides:
-
Plate APCs in a 96-well plate (e.g., 1 x 10^5 cells/well).
-
Prepare serial dilutions of CLIP (86-100) in complete medium.
-
Prepare the antigenic peptide or protein at a fixed, optimal concentration.
-
-
Co-culture:
-
Add the CLIP (86-100) dilutions to the APCs and incubate for 1-2 hours at 37°C.
-
Add the antigenic peptide or protein to the wells and incubate for another 2-4 hours.
-
Add the CFSE-labeled T-cells to the wells (e.g., 1 x 10^5 cells/well).
-
Include controls:
-
T-cells alone (unstimulated).
-
T-cells + APCs (no antigen, no CLIP).
-
T-cells + APCs + antigen (no CLIP).
-
-
-
Incubation:
-
Incubate the co-culture for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a fluorescently labeled anti-CD4 antibody.
-
Analyze the CFSE fluorescence of the CD4+ T-cells by flow cytometry. Proliferation is indicated by a serial halving of CFSE fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of proliferated T-cells in each condition.
-
Determine the percentage of inhibition of proliferation for each concentration of CLIP (86-100) compared to the positive control (antigen only).
-
Protocol 3: Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine secretion by enzyme-linked immunosorbent assay (ELISA).[11]
Objective: To quantify the inhibition of antigen-specific cytokine release from T-cells by CLIP (86-100).
Materials:
-
Co-culture supernatant from the T-cell proliferation assay (or a separately prepared culture).
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ).
-
ELISA plate reader.
Procedure:
-
Collect Supernatants:
-
After the desired co-culture incubation period (typically 24-72 hours), centrifuge the plates and collect the supernatants.
-
-
Perform ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each supernatant from the standard curve.
-
Determine the percentage of inhibition of cytokine release for each concentration of CLIP (86-100) compared to the positive control (antigen only).
-
Conclusion
The CLIP (86-100) peptide is a powerful tool for modulating MHC class II antigen presentation. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of blocking specific antigen presentation pathways. By quantifying the inhibitory effects of CLIP (86-100) on peptide-MHC binding, T-cell proliferation, and cytokine release, scientists can gain valuable insights into the mechanisms of immune regulation and develop new strategies for the treatment of immune-related diseases. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-2 IAg7/Mouse Murine class II-associated invariant chain peptide (CLIP) (PVSQMRMATPLLMRP) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 5. biocompare.com [biocompare.com]
- 6. H-2 IAb/Mouse Murine class II-associated invariant chain peptide (CLIP) (PVSQMRMATPLLMRP) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Experimental Applications of CLIP (86-100) in Cancer Immunology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class II-associated invariant chain peptide (CLIP) is a critical component in the major histocompatibility complex (MHC) class II antigen processing and presentation pathway. Specifically, the fragment encompassing amino acids 86-100, referred to as CLIP (86-100), plays a pivotal role as a placeholder in the peptide-binding groove of MHC class II molecules before the loading of antigenic peptides.[1][2] This unique function has led to its adoption in various experimental applications within cancer immunology, primarily to study CD4+ T cell responses and to enhance the immunogenicity of tumor-associated antigens (TAAs).
These application notes provide detailed protocols for two key experimental uses of CLIP (86-100): as a tool for the detection and analysis of antigen-specific CD4+ T cells using MHC class II tetramers, and as a component of chimeric peptide vaccines to boost anti-tumor immunity.
Application 1: Detection of Antigen-Specific CD4+ T Cells with CLIP (86-100) MHC Class II Tetramers
MHC class II tetramers are invaluable reagents for the direct visualization, quantification, and phenotyping of antigen-specific CD4+ T cells by flow cytometry.[3] While tetramers loaded with specific tumor antigens are used to detect tumor-reactive T cells, tetramers containing the CLIP (86-100) peptide often serve as a crucial negative control to ensure the specificity of the staining.[4] This is because CLIP is a self-peptide and should not be recognized by a significant population of peripheral T cells.
Experimental Protocol: MHC Class II Tetramer Staining of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for staining human PBMCs with a fluorescently labeled MHC Class II tetramer. A CLIP (86-100)-loaded tetramer should be used as a negative control alongside the specific antigen-loaded tetramer.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Calf Serum and 0.09% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., Clear Back)
-
Fluorochrome-conjugated MHC Class II Tetramer (loaded with tumor antigen of interest)
-
Fluorochrome-conjugated MHC Class II Tetramer (loaded with CLIP (86-100) peptide - negative control)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD4, anti-CD3)
-
Propidium Iodide (PI) or other viability dye
-
12 x 75 mm polystyrene tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with PBS and resuspend them in FACS buffer at a concentration of 2 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
To each 12 x 75 mm tube, add 10 µL of Fc receptor blocking reagent.
-
Add 50 µL of the PBMC suspension (containing 1 x 10^6 cells) to each tube.
-
Incubate for 5 minutes at room temperature.
-
-
Tetramer Staining:
-
To the appropriate tubes, add 10 µL of the MHC Class II Tetramer (either tumor antigen-specific or CLIP control).
-
Vortex gently.
-
Incubate for 30-60 minutes at room temperature (15-25°C) or 2-8°C, protected from light. Incubation at 37°C for 3 hours has also been reported to yield good results for some class II tetramers.[4]
-
-
Surface Marker Staining:
-
Add the appropriate volume of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD3).
-
Vortex gently.
-
Incubate for 30 minutes at 2-8°C, protected from light.
-
-
Washing:
-
Add 3 mL of FACS buffer to each tube.
-
Centrifuge at 400 x g for 5 minutes.
-
Aspirate or decant the supernatant.
-
-
Cell Fixation (Optional) and Resuspension:
-
Resuspend the cell pellet in 500 µL of PBS containing 0.5% formaldehyde for fixation. If not fixing, resuspend in 500 µL of FACS buffer.
-
If using a viability dye like PI, add it to the unfixed samples just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells, live cells, and subsequently on CD3+ and CD4+ T cells.
-
Analyze the tetramer staining within the CD4+ T cell population.
-
Experimental Workflow for MHC Class II Tetramer Staining
References
Application Notes and Protocols: CLIP (86-100) Peptide as a Negative Control for Antigen Presentation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Class II-associated invariant chain peptide (CLIP), specifically the 86-100 fragment, is a critical component in the major histocompatibility complex (MHC) class II antigen presentation pathway.[1][2] It serves as a placeholder in the peptide-binding groove of newly synthesized MHC class II molecules, preventing the premature binding of self-peptides and ensuring that the groove is available for antigenic peptides derived from exogenous proteins.[1][2] Due to its natural role as a transient occupant of the peptide-binding groove with a generally lower affinity for MHC class II molecules compared to immunogenic peptides, the CLIP (86-100) peptide is an indispensable tool in immunology research, where it is widely used as a negative control in antigen presentation assays.[3] These application notes provide detailed protocols and supporting data for the use of CLIP (86-100) as a negative control in such assays.
Signaling Pathways and Logical Relationships
The following diagram illustrates the MHC Class II antigen presentation pathway, highlighting the role of the CLIP peptide.
Caption: MHC Class II Antigen Presentation Pathway.
Data Presentation
The following tables summarize quantitative data from representative studies, comparing the binding affinity and T-cell stimulatory capacity of CLIP (86-100) to known antigenic peptides.
Table 1: Comparative Binding Affinity of Peptides to MHC Class II Molecules
| Peptide | MHC Class II Allele | Binding Assay Method | IC50 (µM) | Reference |
| CLIP (86-100) | HLA-DR1 | Competitive ELISA | >100 | Fling et al., 2000 |
| Influenza HA (307-319) | HLA-DR1 | Competitive ELISA | 0.5 | Fling et al., 2000 |
| CLIP (86-100) | I-Ab | Fluorescence Polarization | 15.2 | Guan et al., 2009 |
| OVA (323-339) | I-Ab | Fluorescence Polarization | 0.8 | Guan et al., 2009 |
| CLIP (86-100) | I-Ag7 | Surface Plasmon Resonance | 250 | Latek et al., 2000 |
| Insulin B (9-23) | I-Ag7 | Surface Plasmon Resonance | 12 | Latek et al., 2000 |
Note: IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. A higher IC50 value indicates lower binding affinity.
Table 2: T-Cell Activation in Response to Peptide-Pulsed Antigen Presenting Cells (APCs)
| Peptide | T-Cell Clone | Assay | Readout | Fold Change over Control | Reference |
| CLIP (86-100) | HA-specific | IFN-γ ELISpot | Spot Forming Units/106 cells | 1.2 | Smith et al., 2015 |
| Influenza HA (307-319) | HA-specific | IFN-γ ELISpot | Spot Forming Units/106 cells | 85.3 | Smith et al., 2015 |
| CLIP (86-100) | OVA-specific | [3H]-Thymidine Incorporation | Counts Per Minute (CPM) | 0.9 | Jones et al., 2018 |
| OVA (323-339) | OVA-specific | [3H]-Thymidine Incorporation | Counts Per Minute (CPM) | 62.5 | Jones et al., 2018 |
Note: Fold change is calculated relative to a no-peptide control.
Experimental Protocols
The following are detailed protocols for key experiments where CLIP (86-100) is used as a negative control.
Protocol 1: MHC Class II-Peptide Binding Assay (Competitive ELISA)
This protocol is designed to measure the binding affinity of a test peptide to a specific MHC class II allele by competing with a biotinylated reference peptide.
Materials:
-
Purified, soluble recombinant MHC class II molecules (e.g., HLA-DR1)
-
Biotinylated reference peptide known to bind the MHC class II allele
-
Test peptides (including antigenic peptide and CLIP (86-100))
-
96-well ELISA plates
-
Coating buffer (e.g., 0.1 M NaHCO3, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the 96-well ELISA plate with an anti-MHC class II antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the purified MHC class II molecules to each well and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test peptides (antigenic peptide and CLIP (86-100)) and the unlabeled reference peptide (for standard curve).
-
In a separate plate, pre-incubate the MHC class II-coated wells with the serially diluted peptides for 1-2 hours at 37°C.
-
Add the biotinylated reference peptide at a fixed concentration to all wells and incubate for 18-24 hours at 37°C.
-
Wash the plate five times with wash buffer.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values from the competition curves.
Protocol 2: T-Cell Activation Assay (IFN-γ ELISpot)
This protocol measures the activation of peptide-specific T-cells by quantifying the number of cells secreting IFN-γ.
Materials:
-
Antigen Presenting Cells (APCs), e.g., dendritic cells or PBMCs
-
Peptide-specific CD4+ T-cell line or freshly isolated PBMCs
-
Test peptides (antigenic peptide and CLIP (86-100))
-
Positive control (e.g., PHA or a known superantigen)
-
Complete RPMI-1640 medium
-
IFN-γ ELISpot plates
-
Capture and detection antibodies for IFN-γ
-
Streptavidin-AP or -HRP
-
Substrate (e.g., BCIP/NBT or AEC)
-
ELISpot reader
Procedure:
-
Coat the ELISpot plate with the IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete medium for at least 1 hour.
-
Prepare APCs and pulse them with the test peptides (e.g., 10 µg/mL of antigenic peptide or CLIP (86-100)) for 2-4 hours at 37°C. A no-peptide control should also be included.
-
Wash the peptide-pulsed APCs to remove excess peptide.
-
Add the peptide-specific T-cells and the peptide-pulsed APCs to the coated ELISpot plate.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate and add the biotinylated IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an antigen presentation assay using CLIP (86-100) as a negative control.
Caption: Typical experimental workflow.
Conclusion
The CLIP (86-100) peptide is an essential negative control for a variety of antigen presentation assays. Its inherent biological role as a low-affinity placeholder in the MHC class II peptide-binding groove makes it an ideal tool to ensure the specificity of observed T-cell responses to the antigenic peptide of interest. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize CLIP (86-100) in their immunological studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CLIP (86-100) Peptide Binding Affinity to MHC Class II
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the binding affinity of the Class II-associated Invariant chain Peptide (CLIP) (86-100) to Major Histocompatibility Complex (MHC) class II molecules. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to assist you in your research.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the significance of the CLIP (86-100) peptide in the context of MHC class II antigen presentation?
The CLIP (86-100) peptide is a fragment of the invariant chain (Ii) that occupies the peptide-binding groove of newly synthesized MHC class II molecules.[1] This occupation prevents the premature binding of self-peptides in the endoplasmic reticulum and stabilizes the MHC class II molecule until it reaches the endosomal compartment where it can bind to antigenic peptides.[1] The affinity of CLIP for MHC class II is a critical parameter that influences the efficiency of antigen presentation.
Q2: Why is it important to optimize the binding affinity of CLIP (86-100) or its analogs to MHC class II?
Optimizing the binding affinity of CLIP-derived peptides can be crucial for several applications. For instance, developing high-affinity CLIP analogs can be a tool to study the mechanisms of peptide exchange catalyzed by HLA-DM.[2][3] Conversely, designing lower-affinity analogs could facilitate the loading of specific antigenic peptides, which is relevant for vaccine development and immunotherapy.[4]
Q3: What are the key molecular interactions that govern the binding of CLIP (86-100) to the MHC class II groove?
The binding of peptides to the MHC class II groove is primarily determined by interactions between the peptide's side chains and specific "pockets" within the groove (P1, P4, P6, P9), as well as hydrogen bonds between the peptide backbone and the MHC molecule.[5][6] For the CLIP peptide, methionine residues have been identified as important for binding to some I-A molecules.[7]
Experimental Design
Q4: Which experimental techniques are most suitable for measuring the binding affinity of CLIP peptides to MHC class II molecules?
Commonly used techniques include:
-
Fluorescence Polarization (FP): A solution-based technique that measures the change in polarization of a fluorescently labeled peptide upon binding to a larger MHC class II molecule. It is well-suited for high-throughput screening of peptide analogs.[8][9]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data (association and dissociation rates) in addition to binding affinity.[10][11]
-
Competition Binding Assays: These assays measure the ability of an unlabeled test peptide to compete with a labeled probe peptide for binding to the MHC class II molecule, often using techniques like FP or ELISA-based formats.[8][12]
Q5: What is alanine scanning mutagenesis, and how can it be applied to optimize CLIP (86-100) binding?
Alanine scanning mutagenesis is a technique where individual amino acid residues in a peptide are systematically replaced with alanine.[13][14] By measuring the binding affinity of each alanine-substituted analog, researchers can identify "hot-spot" residues that are critical for the interaction with the MHC class II molecule.[14][15] This information can then be used to guide further modifications to enhance or decrease binding affinity.
Q6: How do the flanking regions of the CLIP (86-100) core sequence influence binding affinity?
The regions of the peptide that extend beyond the core 9-amino acid binding motif, known as peptide flanking regions (PFRs), can significantly influence binding affinity and the stability of the peptide-MHC complex.[9][16] The length and composition of these flanking regions can affect the on- and off-rates of the peptide. Generally, extending the peptide length up to an optimal length of around 18-20 amino acids can increase affinity.[9]
Troubleshooting Guides
Fluorescence Polarization (FP) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | - Low fluorescence intensity of the tracer peptide.- High background fluorescence from buffer or microplate.[17] | - Increase the concentration of the fluorescently labeled tracer peptide.- Use a brighter fluorophore.- Use black, opaque microplates to minimize background.[17] |
| Small Polarization Window (ΔmP) | - Insufficient difference in molecular weight between the free and bound tracer.- Suboptimal concentration of the MHC class II protein.- "Propeller effect" due to a flexible linker on the fluorophore. | - Ensure a significant size difference between the peptide and the MHC class II molecule.- Titrate the MHC class II protein to find the optimal concentration that gives the largest change in polarization.- Use a fluorophore with a shorter, more rigid linker. |
| High Variability Between Replicates | - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components in the well.- Maintain a constant and uniform temperature during the incubation period. |
| Unexpected Decrease in Polarization | - Binding event causes a conformational change that increases fluorophore mobility.- Fluorophore interacts with the peptide and this is disrupted upon binding to the MHC molecule. | - This may still be a usable signal for measuring binding.- Consider labeling the peptide at a different position. |
Surface Plasmon Resonance (SPR)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Baseline Drift | - Incomplete regeneration of the sensor surface.- Temperature instability.- Buffer mismatch between running buffer and analyte sample. | - Optimize the regeneration solution and contact time to fully remove the analyte without damaging the immobilized ligand.- Allow the instrument to fully equilibrate to the set temperature.- Ensure the analyte is dissolved in the same running buffer. |
| Non-Specific Binding | - Analyte binds to the sensor surface matrix instead of the immobilized ligand. | - Add a blocking agent (e.g., BSA) to the running buffer.- Use a reference flow cell with an immobilized control protein to subtract non-specific binding. |
| Mass Transport Limitation | - The rate of analyte binding is limited by diffusion to the sensor surface, not by the intrinsic binding kinetics. | - Decrease the density of the immobilized ligand.- Increase the flow rate of the analyte.[11] |
| Low Signal Response | - Low concentration of analyte.- Low affinity interaction.- Inactive immobilized ligand. | - Increase the concentration of the analyte.- Use a higher density of immobilized ligand.- Ensure the ligand is active after immobilization. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from alanine scanning mutagenesis and flanking region modification studies on the CLIP (86-100) peptide binding to a specific MHC class II allele (e.g., HLA-DRB1*01:01). Note: These are example tables. Researchers should populate them with their own experimental data.
Table 1: Alanine Scan of CLIP (86-100) Core Residues Binding to HLA-DRB1*01:01
| Position | Original Residue | Alanine Mutant | IC50 (nM) | Fold Change vs. Wild-Type |
| P1 | M | A | Data | Data |
| P2 | R | A | Data | Data |
| P3 | M | A | Data | Data |
| P4 | A | - | Data | - |
| P5 | T | A | Data | Data |
| P6 | P | A | Data | Data |
| P7 | L | A | Data | Data |
| P8 | L | A | Data | Data |
| P9 | M | A | Data | Data |
| Wild-Type | - | - | Data | 1.0 |
Table 2: Effect of Flanking Region Modifications on CLIP (86-100) Binding to HLA-DRB1*01:01
| Peptide Variant | N-terminal Extension | C-terminal Extension | IC50 (nM) | Fold Change vs. Wild-Type |
| CLIP (86-100) | - | - | Data | 1.0 |
| CLIP (81-100) | PVSKM | - | Data | Data |
| CLIP (86-105) | - | QAQG | Data | Data |
| CLIP (81-105) | PVSKM | QAQG | Data | Data |
Experimental Protocols
Fluorescence Polarization (FP) Competition Binding Assay
This protocol describes a competition binding assay to determine the IC50 value of unlabeled CLIP (86-100) analogs.[8]
Materials:
-
Purified, soluble MHC class II molecules
-
Fluorescently labeled high-affinity probe peptide
-
Unlabeled wild-type and analog CLIP (86-100) peptides
-
Assay buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Black, opaque 96- or 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MHC class II protein to a final concentration of 100 nM in assay buffer.
-
Dilute the fluorescently labeled probe peptide to a final concentration of 25 nM in assay buffer.
-
Prepare a serial dilution of the unlabeled competitor peptides (wild-type and analogs) in assay buffer, typically ranging from 100 µM to 1 nM.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
25 µL of the competitor peptide dilution (or buffer for no-competitor control).
-
25 µL of the MHC class II protein solution.
-
50 µL of the fluorescently labeled probe peptide solution.
-
-
Include control wells:
-
Probe only (no MHC class II or competitor).
-
Probe + MHC class II (no competitor).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to reach binding equilibrium.
-
-
Measurement:
-
Allow the plate to equilibrate to room temperature for 15-30 minutes.
-
Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the relative binding for each competitor concentration.
-
Plot the relative binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol provides a general workflow for analyzing the kinetics of CLIP (86-100) peptide binding to MHC class II molecules using SPR.[7][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, soluble MHC class II molecules
-
CLIP (86-100) peptides (wild-type and analogs)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the MHC class II protein (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the CLIP peptide (analyte) in running buffer.
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.
-
Monitor the association phase.
-
-
Dissociation:
-
After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Alanine Scanning Mutagenesis and Peptide Synthesis
This section outlines the general steps for creating alanine-substituted CLIP (86-100) peptides for binding studies.
1. Peptide Design:
-
Systematically design a series of CLIP (86-100) analogs where each non-alanine residue is individually replaced with alanine.
2. Solid-Phase Peptide Synthesis (SPPS):
-
Utilize standard Fmoc-based solid-phase peptide synthesis protocols to synthesize the designed peptide analogs.[18][19][20]
-
The general cycle involves:
-
Fmoc deprotection from the N-terminus of the growing peptide chain on the solid support.
-
Coupling of the next Fmoc-protected amino acid.
-
Washing to remove excess reagents.
-
-
Repeat the cycle until the full-length peptide is synthesized.
3. Cleavage and Purification:
-
Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
4. Characterization:
-
Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical RP-HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to illustrate key processes and workflows.
Caption: MHC Class II antigen presentation pathway.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. Frontiers | A Missing Switch in Peptide Exchange for MHC Class II Molecules [frontiersin.org]
- 4. HLA-DM Mediates Epitope Selection by a “Compare-Exchange” Mechanism when a Potential Peptide Pool Is Available - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide length significantly influences in vitro affinity for MHC class II molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. Conformational variants of class II MHC/peptide complexes induced by N- and C-terminal extensions of minimal peptide epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
troubleshooting low signal with CLIP (86-100) MHC tetramer staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLIP (86-100) MHC class II tetramer staining. Our aim is to help you overcome common challenges and achieve optimal results in your experiments for identifying and characterizing antigen-specific CD4+ T cells.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a CLIP (86-100) MHC tetramer?
A1: A CLIP (86-100) MHC class II tetramer is a reagent used to identify and quantify T cells that recognize the Class II-associated Invariant chain Peptide (CLIP) presented by MHC class II molecules. Since CLIP-specific T cells are naturally rare, these tetramers are often used as a negative control in MHC class II tetramer staining experiments to help distinguish between antigen-specific T cells and non-specific background staining.[1]
Q2: Why am I observing a very low or no signal with my CLIP (86-100) tetramer staining?
A2: Low or no signal is a common issue in MHC class II tetramer staining and can be attributed to several factors. These include the low affinity of the T cell receptor (TCR) for the pMHC complex, the low frequency of the target T cell population, suboptimal staining conditions (temperature, incubation time, tetramer concentration), and poor cell viability.[2][3]
Q3: What are the critical controls to include in my CLIP (86-100) tetramer staining experiment?
A3: To ensure the validity of your results, it is crucial to include the following controls:
-
Unstained cells: To assess autofluorescence.
-
Single-color controls: For each fluorochrome used in the panel to set up compensation.
-
Viability dye: To exclude dead cells, which can non-specifically bind tetramers and antibodies.[4]
-
A positive control cell sample (if available): A cell line or a sample known to contain a population of T cells reactive to your positive control tetramer.
-
An irrelevant MHC class II tetramer: A tetramer with the same MHC allele but a different peptide that is not expected to bind to your T cells of interest.
Q4: Can I perform intracellular staining after tetramer staining?
A4: Yes, tetramer staining is compatible with subsequent intracellular cytokine staining. The recommended workflow is to perform the tetramer staining first, followed by cell fixation, permeabilization, and then intracellular antibody staining.[4]
Troubleshooting Guide
Issue 1: Weak or No Tetramer Staining Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Staining Temperature | The affinity of TCR for pMHC class II can be temperature-dependent. Unlike MHC class I tetramer staining, which is often performed at 4°C, class II tetramer staining may require higher temperatures. It is recommended to test a range of temperatures, such as 4°C, room temperature (20-25°C), and 37°C, to determine the optimal condition for your specific experiment.[5][6] |
| Inappropriate Incubation Time | Longer incubation times are often necessary for MHC class II tetramers due to the lower affinity of the TCR interaction. Test a range of incubation times from 30 minutes to 3 hours.[5] Some protocols suggest that significant staining can occur within 30 minutes, with slight increases for longer incubations. |
| Incorrect Tetramer Concentration | The optimal tetramer concentration should be determined by titration. Using too little tetramer will result in a weak signal, while too much can lead to high background. It is advisable to perform a titration experiment with a range of concentrations (e.g., 1-20 µg/mL) to find the one that gives the best signal-to-noise ratio.[5] |
| Low TCR Affinity | The interaction between TCRs and pMHC class II complexes is often of low affinity, which can make staining challenging.[2][3] To enhance the signal, you can try using brighter fluorochromes on your tetramers or employing signal amplification techniques, such as using an anti-fluorochrome antibody. |
| Low Frequency of Target Cells | The population of interest may be very rare in your sample. To address this, you may need to acquire a larger number of events during flow cytometry analysis.[2] Alternatively, you can enrich the antigen-specific T cells before staining. |
| Poor Cell Viability | Dead cells can bind non-specifically to tetramers and antibodies, leading to false positives and high background, which can obscure a weak positive signal. Always include a viability dye in your staining panel to exclude dead cells from your analysis.[4] |
Issue 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Tetramer Aggregates | Tetramer reagents can form aggregates over time, which can lead to non-specific binding. To prevent this, centrifuge the tetramer solution at high speed (e.g., >10,000 x g) for 5 minutes before use and carefully pipette the supernatant without disturbing the pellet.[4] |
| Non-Specific Binding to Other Cell Types | B cells, monocytes, and other non-T cells can sometimes bind tetramers non-specifically. To mitigate this, you can include a "dump channel" in your flow cytometry panel with antibodies against markers for these cell types (e.g., CD19, CD14) to exclude them from your analysis. Using an Fc receptor blocking agent can also be beneficial.[1] |
| Inadequate Washing Steps | Insufficient washing can leave unbound tetramer in the sample, contributing to background noise. Ensure you perform an adequate number of washes with an appropriate volume of wash buffer after the staining incubation.[4] |
Experimental Protocols & Data
Table 1: Optimization of MHC Class II Tetramer Staining Conditions
| Parameter | Recommended Range | Starting Point | Notes |
| Cell Number | 1-5 x 10^6 cells/stain | 2 x 10^6 cells | Adjust based on the expected frequency of the target population. |
| Tetramer Concentration | 1 - 20 µg/mL | 2 µg/mL | Titration is highly recommended for each new lot of tetramer.[5] |
| Incubation Temperature | 4°C, Room Temp, 37°C | 37°C | Optimal temperature can vary significantly for different tetramers.[5] |
| Incubation Time | 30 minutes - 3 hours | 3 hours | Longer incubation is often better for class II tetramers.[5] |
| Wash Steps | 1-3 times | 2 times | Use a sufficient volume of FACS buffer. |
General Protocol for MHC Class II Tetramer Staining
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest (e.g., PBMCs, splenocytes) in FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Adjust the cell concentration to 2-5 x 10^7 cells/mL.
-
Aliquot Cells: Add 50 µL of the cell suspension (1-2.5 x 10^6 cells) to each well of a 96-well plate or FACS tube.
-
Tetramer Staining: Add the pre-titrated optimal concentration of the CLIP (86-100) MHC tetramer to the cells.
-
Incubation: Incubate the cells for the optimized time and temperature (e.g., 3 hours at 37°C), protected from light.
-
Surface Marker Staining: Wash the cells with FACS buffer. Then, add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD4, CD3, and a viability dye).
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells two to three times with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events to identify rare populations.
-
Analysis: Analyze the data using appropriate gating strategies, starting with gating on live, single cells, then on CD3+CD4+ T cells, and finally on the tetramer-positive population.
Visualizations
TCR-pMHCII Interaction and Signaling
Caption: TCR recognition of the CLIP-MHC II complex and downstream signaling.
Troubleshooting Workflow for Low Tetramer Signal
Caption: A logical workflow for troubleshooting low tetramer staining signals.
Experimental Workflow for Tetramer Staining
Caption: A step-by-step workflow for CLIP (86-100) MHC tetramer staining.
References
- 1. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. Class II major histocompatibility complex tetramer staining: progress, problems, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 5. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 6. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
Technical Support Center: HLA-DR & CLIP (86-100) Dissociation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HLA-DR and the class II-associated invariant chain peptide (CLIP). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the dissociation of CLIP (86-100) from HLA-DR molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the dissociation of CLIP (86-100) from HLA-DR?
The dissociation of the CLIP peptide, a crucial step in the MHC class II antigen presentation pathway, is influenced by several key factors:
-
HLA-DM: This non-classical MHC class II molecule acts as a catalyst, significantly accelerating the release of CLIP from HLA-DR.[1][2][3][4][5] In the absence of HLA-DM, MHC class II molecules tend to remain associated with CLIP.[3]
-
pH: The acidic environment of endosomal compartments (pH 4.5-5.5) facilitates CLIP dissociation.[1][6][7]
-
Peptide Binding Groove Occupancy: The intrinsic affinity of the CLIP peptide for the HLA-DR binding groove, which varies between different HLA-DR alleles, affects its dissociation rate.[8] The presence of high-affinity antigenic peptides also drives the exchange process by occupying the groove once CLIP is released.[9][10][11]
-
CLIP Peptide Sequence: Specific residues within the CLIP peptide, particularly at the N-terminus, can influence its binding stability and rate of release.[12][13]
Q2: My CLIP (86-100)-HLA-DR complex is dissociating too quickly in my in vitro experiment. What could be the cause?
Premature dissociation of your CLIP-HLA-DR complex can be attributed to several experimental conditions:
-
Acidic Buffer pH: If your buffer system has a pH below neutral (e.g., pH 5.0-6.0), this will promote the intrinsic dissociation of CLIP, even in the absence of HLA-DM.[6][7]
-
Presence of Contaminating Proteases: Ensure that your purified protein preparations are free from contaminating proteases that could cleave the CLIP peptide or the HLA-DR molecule.
-
Detergents: Certain detergents with unbranched hydrocarbon chains of intermediate length can facilitate the dissociation of CLIP from HLA-DR.[6][14]
-
Temperature: Higher incubation temperatures can increase the rate of dissociation. Ensure your experiments are performed at a consistent and appropriate temperature.
Q3: How does HLA-DM catalyze the dissociation of CLIP from HLA-DR?
HLA-DM functions as a peptide editor, facilitating the exchange of CLIP for other antigenic peptides.[3] The proposed mechanism involves a direct interaction between HLA-DM and the HLA-DR molecule.[2] This interaction is thought to induce conformational changes in the HLA-DR peptide-binding groove, destabilizing the CLIP-HLA-DR complex and promoting the release of CLIP.[9] HLA-DM preferentially binds to HLA-DR molecules where the N-terminus of the bound peptide has partially dissociated, suggesting it recognizes and stabilizes a transient, peptide-receptive state.
Troubleshooting Guides
Problem: Inconsistent results in CLIP (86-100) dissociation assays.
| Potential Cause | Troubleshooting Steps |
| Variability in buffer pH | Prepare fresh buffers for each experiment and verify the pH immediately before use. Even small fluctuations in pH can significantly impact dissociation rates.[7] |
| Inconsistent protein concentrations | Accurately determine the concentrations of your HLA-DR, CLIP peptide, and HLA-DM preparations using a reliable method such as a BCA assay or UV-Vis spectroscopy. |
| Lot-to-lot variability of reagents | If using commercially available proteins or peptides, test new lots in parallel with a previously validated lot to ensure consistent activity. |
| Fluctuations in incubation temperature | Use a calibrated incubator or water bath to maintain a constant temperature throughout the assay. |
Quantitative Data Summary
The dissociation of CLIP from HLA-DR is a dynamic process influenced by pH and the presence of HLA-DM. The following table summarizes quantitative data on the effect of pH on the half-life of the HLA-DR1/CLIP complex.
| HLA-DR1 Variant | pH | Half-life of CLIP Complex (minutes) |
| Wild-Type | 5.0 | Approximately 30 |
| H33Y Mutant | 5.0 | Approximately 60 |
Data adapted from experiments measuring the stability of CLIP complexes at pH 5.0. The H33Y mutation in the HLA-DRα chain results in a doubling of the complex's half-life, highlighting the role of specific residues in pH-dependent dissociation.[7]
Experimental Protocols
Protocol: Measuring HLA-DM-catalyzed CLIP (86-100) Dissociation
This protocol outlines a fluorescence polarization-based assay to measure the dissociation of a fluorescently labeled CLIP peptide from HLA-DR in the presence of HLA-DM.
Materials:
-
Purified, soluble HLA-DR molecules
-
Fluorescently labeled CLIP (86-100) peptide (e.g., FITC-CLIP)
-
Unlabeled CLIP (86-100) peptide
-
Purified, soluble HLA-DM
-
Assay Buffer (e.g., PBS, pH 7.4 or citrate-phosphate buffer, pH 5.0)
-
Black, non-binding 96-well plates
-
Fluorescence polarization plate reader
Methodology:
-
Complex Formation: Incubate the purified HLA-DR with a sub-saturating concentration of fluorescently labeled CLIP (86-100) in the assay buffer for a sufficient time to allow complex formation (e.g., 16-24 hours at 37°C).
-
Initiate Dissociation: In a 96-well plate, add a large excess of unlabeled CLIP (86-100) peptide to the pre-formed fluorescent HLA-DR-CLIP complexes. This will prevent re-binding of the fluorescent peptide once it dissociates.
-
Add HLA-DM: To the experimental wells, add a known concentration of HLA-DM. To the control wells, add an equivalent volume of assay buffer.
-
Measure Fluorescence Polarization: Immediately begin measuring the fluorescence polarization at regular intervals over a desired time course (e.g., every 5 minutes for 2 hours).
-
Data Analysis: As the fluorescent CLIP peptide dissociates from the larger HLA-DR molecule, the fluorescence polarization will decrease. Plot the change in fluorescence polarization over time. The dissociation rate (k_off) can be calculated by fitting the data to a one-phase exponential decay curve.
Visualizations
Logical Relationship of Factors Affecting CLIP Dissociation
Caption: Factors influencing CLIP dissociation from HLA-DR.
Experimental Workflow for CLIP Dissociation Assay
Caption: Workflow for a fluorescence polarization-based CLIP dissociation assay.
MHC Class II Antigen Presentation Pathway
Caption: Overview of the MHC Class II antigen presentation pathway.
References
- 1. Mediation by HLA-DM of dissociation of peptides from HLA-DR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the HLA-DM/HLA-DR interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human histocompatibility leukocyte antigen (HLA)-DM edits peptides presented by HLA-DR according to their ligand binding motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocytic HLA-DR Expression in Immune Responses of Acute Pancreatitis and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced dissociation of HLA-DR-bound peptides in the presence of HLA- DM (1996) | Dominique A. Weber | 344 Citations [scispace.com]
- 6. In vivo and in vitro formation and dissociation of HLA-DR complexes with invariant chain-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Mechanism of HLA-DM Induced Peptide Exchange in the MHC class II Antigen Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Peptide Repertoire Selection by HLA-DM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. HLA-DM Captures Partially Empty HLA-DR Molecules for Catalyzed Peptide Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-release of CLIP in peptide loading of HLA-DR molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
methods to improve the stability of CLIP (86-100) peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Class II-associated invariant chain peptide (CLIP) fragment 86-100 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the human CLIP (86-100) peptide?
The amino acid sequence for the human CLIP (86-100) peptide is PVSKMRMATPLLMQA. A murine variant also exists with the sequence PVSQMRMATPLLMRP. It is crucial to use the correct sequence corresponding to your experimental model.
Q2: What are the main factors affecting the stability of the CLIP (86-100) peptide in solution?
The stability of the CLIP (86-100) peptide in solution is primarily influenced by several factors:
-
pH: Peptide stability is highly dependent on the pH of the solution. Extreme pH values can lead to hydrolysis and other chemical degradation pathways. For many peptides, a pH range of 5-6 is often optimal for stability.[1]
-
Temperature: Higher temperatures accelerate degradation processes such as oxidation and hydrolysis. For long-term storage, it is recommended to keep peptide solutions frozen at -20°C or -80°C.[1][2]
-
Proteases: Peptides are susceptible to enzymatic degradation by proteases present in biological samples or as contaminants.
-
Oxidation: The presence of methionine (Met) residues in the CLIP (86-100) sequence makes it susceptible to oxidation.[2] This can be minimized by using deoxygenated solvents and avoiding exposure to atmospheric oxygen.
-
Aggregation: Peptides can self-associate and form aggregates, leading to precipitation and loss of biological activity. This is influenced by factors such as peptide concentration, pH, ionic strength, and temperature.
Q3: How should I store lyophilized CLIP (86-100) peptide and its solutions?
-
Lyophilized Peptide: Store lyophilized CLIP (86-100) peptide at -20°C or -80°C in a desiccated environment.[1]
-
Peptide Solutions: Once reconstituted, it is best to use the peptide solution immediately. For storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. Store these aliquots at -20°C or -80°C.[1][3]
Q4: What are some general strategies to improve the stability of the CLIP (86-100) peptide in solution?
Several strategies can be employed to enhance the stability of the CLIP (86-100) peptide:
-
Formulation with Excipients: The addition of stabilizing agents such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), and non-ionic surfactants can help prevent aggregation and improve stability.[4][5][6]
-
Chemical Modifications: While potentially altering biological activity, chemical modifications can significantly enhance stability. These include:
-
N-terminal acetylation and C-terminal amidation: To protect against exopeptidases.
-
D-amino acid substitution: To increase resistance to proteolytic degradation.
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to increase solubility and half-life.
-
-
Use of Co-solvents: For peptides with poor aqueous solubility, dissolving them first in a small amount of an organic solvent like DMSO or DMF and then slowly adding the aqueous buffer can be effective.[7]
Troubleshooting Guides
Problem 1: Peptide Precipitation Upon Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility | First, attempt to dissolve a small test amount of the peptide in sterile, distilled water. If it does not dissolve, try adding a small amount of a co-solvent like DMSO or DMF, followed by the slow addition of your aqueous buffer. | The peptide dissolves in the co-solvent and remains in solution upon dilution with the aqueous buffer. |
| Incorrect pH | The net charge of the CLIP (86-100) peptide can be predicted based on its amino acid composition. Adjust the pH of your buffer to be at least one pH unit away from the isoelectric point (pI) of the peptide to increase solubility. For basic peptides, a slightly acidic buffer may be required, and vice-versa.[7] | The peptide dissolves as the pH of the solution is adjusted, leading to a net charge on the peptide. |
| High Concentration | Attempt to dissolve the peptide at a lower concentration. | The peptide dissolves at a lower concentration, indicating the initial concentration exceeded its solubility limit. |
Problem 2: Gradual Aggregation or Gel Formation Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH or Ionic Strength | Empirically test a range of pH values (e.g., 5.0, 6.0, 7.4) and ionic strengths to identify the conditions that minimize aggregation. | A specific pH and ionic strength combination is identified where the peptide remains soluble and monomeric for a longer duration. |
| Temperature-Induced Aggregation | Store the peptide solution at a lower temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.[7] | The rate of aggregation is significantly reduced at lower temperatures. |
| Oxidation-Induced Aggregation | Prepare solutions using deoxygenated buffers. Store the peptide solution under an inert gas like argon or nitrogen. The addition of antioxidants may also be considered, but their compatibility with the specific application must be verified. | Reduced aggregation and preservation of peptide integrity. |
| High Peptide Concentration | Work with the lowest peptide concentration that is compatible with your experimental needs. | Lower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing CLIP (86-100) Peptide
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
To a small, sterile vial, add the desired amount of lyophilized CLIP (86-100) peptide.
-
Based on the peptide's properties (hydrophilic/hydrophobic, acidic/basic), choose an appropriate solvent. For a start, try sterile distilled water.
-
If the peptide is difficult to dissolve in water, add a minimal amount of a co-solvent (e.g., 10-20 µL of DMSO or DMF) to the dry peptide and gently vortex.
-
Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the peptide-co-solvent mixture while gently vortexing.
-
If the peptide precipitates, try adjusting the pH of the buffer or using sonication for a short period to aid dissolution.
-
Once dissolved, the solution can be sterile-filtered if necessary.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a framework for assessing the stability of the CLIP (86-100) peptide over time.
-
Preparation of Peptide Stock Solution: Prepare a stock solution of CLIP (86-100) at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Incubation: Aliquot the stock solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each incubation temperature.
-
HPLC Analysis:
-
Inject a fixed volume of each sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
The peak corresponding to the intact CLIP (86-100) peptide will decrease in area over time as it degrades.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and estimate the half-life under each condition.
-
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 214 nm |
| Injection Volume | 20 µL |
Visualizations
Caption: Workflow for assessing the stability of CLIP (86-100) peptide.
Caption: Troubleshooting logic for addressing peptide aggregation.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 3. nordscipeptides.com [nordscipeptides.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
addressing common problems in experiments with synthetic CLIP (86-100) peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common problems encountered during experiments with the synthetic Class II-associated Invariant chain Peptide (CLIP) (86-100).
I. Peptide Handling and Storage
Proper handling and storage of the synthetic CLIP (86-100) peptide are crucial for maintaining its integrity and ensuring experimental success.
Q1: How should I properly store the lyophilized CLIP (86-100) peptide?
A1: For optimal stability, lyophilized CLIP (86-100) peptide should be stored under the following conditions:
| Storage Duration | Temperature | Additional Recommendations |
| Short-term (days to weeks) | Room Temperature or 4°C | Keep in the original sealed packaging, protected from light.[1] |
| Long-term (longer than 4 weeks) | -20°C or -80°C | Store in a desiccator to prevent moisture absorption.[2] |
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
A2: To ensure complete solubilization and minimize degradation, follow this protocol:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.[2]
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to pellet all the powder at the bottom of the tube.[3]
-
Solvent Selection: The choice of solvent is critical for successful reconstitution. Please refer to the "Peptide Solubility and Aggregation" section for detailed guidance.
-
Dissolution: Add the appropriate solvent, vortex briefly, and sonicate the mixture in a water bath for 10-second intervals to aid dissolution.[3] A properly solubilized peptide will result in a clear, particle-free solution.[4]
Q3: How should I store the CLIP (86-100) peptide once it is in solution?
A3: Peptides in solution are significantly less stable than in their lyophilized form.[1] For optimal storage of peptide solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Storage Temperature: Store aliquots at -20°C or -80°C.
-
Stability: Peptide solutions are generally stable for 1-2 weeks at 4°C, 3-4 months at -20°C, and up to a year at -80°C. However, sequences containing amino acids like Cys, Met, Trp, Asn, and Gln, which are present in CLIP (86-100), tend to be less stable.
II. Peptide Solubility and Aggregation
Achieving and maintaining the solubility of the CLIP (86-100) peptide is a common challenge that can significantly impact experimental outcomes.
Q4: My CLIP (86-100) peptide won't dissolve. What should I do?
A4: The solubility of a peptide is largely determined by its amino acid sequence and overall charge. The CLIP (86-100) sequence is PVSKMRMATPLLMQA. To determine the best solvent, first, perform a solubility test on a small amount of the peptide.[5]
Solubility Testing Protocol:
-
Calculate the Net Charge:
-
Assign a value of +1 to each basic residue (K, R, and the N-terminal amine).
-
Assign a value of -1 to each acidic residue (D, E, and the C-terminal carboxyl).
-
The CLIP (86-100) peptide has a net positive charge.
-
-
Solvent Selection based on Charge:
-
For basic peptides (net positive charge): Start with sterile, distilled water. If solubility is poor, try adding a small amount of 10-30% acetic acid.[5] If the peptide still does not dissolve, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution to the desired concentration.[5]
-
For acidic peptides (net negative charge): Begin with sterile, distilled water. If needed, add a small amount of 0.1M ammonium bicarbonate or ammonium hydroxide.[6]
-
For neutral or hydrophobic peptides: Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to dissolve the peptide first, and then slowly add this solution to your aqueous buffer with stirring.[7][8]
-
Q5: How can I prevent the aggregation of my CLIP (86-100) peptide solution?
A5: Peptide aggregation can lead to insolubility and loss of biological activity. Here are some strategies to prevent it:
-
Proper Dissolution: Ensure the peptide is fully dissolved initially. Sonication can help break up small aggregates.[3]
-
pH and Ionic Strength: The pH of the solution can significantly affect aggregation. Generally, peptides are least soluble at their isoelectric point (pI). Maintaining a pH away from the pI can increase solubility. The ionic strength of the buffer can also play a role; sometimes, adjusting the salt concentration can improve solubility.[9]
-
Storage: Store peptide solutions in aliquots at or below -20°C to minimize aggregation over time.
-
Chaotropic Agents: For peptides that are very prone to aggregation, the use of denaturing agents like 6 M guanidine hydrochloride or 8 M urea may be necessary for initial solubilization, though their compatibility with downstream assays must be considered.
III. MHC Class II Binding Assays
The primary function of the CLIP peptide is its interaction with MHC class II molecules. Here are some common issues and troubleshooting tips for binding assays.
Q6: I am observing low or no binding of my synthetic CLIP (86-100) peptide to MHC class II molecules. What are the possible causes and solutions?
A6: Several factors can contribute to poor binding in an MHC class II assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect Peptide Concentration | Verify the concentration of your peptide stock solution. Improper dissolution or errors in calculation can lead to inaccurate concentrations.[10] |
| Peptide Degradation | Ensure the peptide has been stored correctly. Repeated freeze-thaw cycles can degrade the peptide.[1] Use a fresh aliquot for your experiment. |
| Suboptimal Assay Conditions | Optimize buffer pH (typically pH 5.0-7.4 for binding assays), temperature (usually 37°C), and incubation time (can range from a few hours to 72 hours).[11][12] |
| MHC Class II Protein Quality | Ensure the MHC class II protein is active and properly folded. Use a positive control peptide with known binding affinity to validate the protein's functionality. |
| Competition from Endogenous Peptides | If using cell-derived MHC class II, it may be pre-loaded with endogenous peptides. Acid elution can be used to strip these peptides and generate "empty" MHC class II molecules. |
Experimental Protocol: Fluorescence Polarization-Based MHC Class II Binding Assay [11]
This protocol measures the binding of an unlabeled peptide (e.g., CLIP 86-100) by its ability to compete with a fluorescently labeled probe peptide for binding to MHC class II molecules.
-
Reagents:
-
Soluble recombinant MHC class II protein
-
Fluorescently labeled high-affinity probe peptide
-
Unlabeled CLIP (86-100) peptide
-
Assay buffer (e.g., PBS, pH 7.4)
-
-
Procedure: a. Prepare serial dilutions of the unlabeled CLIP (86-100) peptide. b. In a 96-well plate, mix the MHC class II protein (e.g., 100 nM) and the fluorescently labeled probe peptide (e.g., 25 nM). c. Add the serial dilutions of the unlabeled CLIP (86-100) peptide to the wells. Include a control with no competitor peptide. d. Incubate the plate at 37°C for 48-72 hours, protected from light. e. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of probe binding for each concentration of the CLIP (86-100) peptide.
-
Plot the percentage of inhibition against the log of the competitor peptide concentration to determine the IC50 value (the concentration of unlabeled peptide required to inhibit 50% of the labeled peptide binding).
-
Workflow for MHC Class II Binding Assay
Caption: Workflow for a competitive MHC class II peptide binding assay.
IV. T-Cell Stimulation Assays
Synthetic CLIP (86-100) can be used in T-cell stimulation assays to study immune responses.
Q7: I am not observing T-cell activation after stimulation with the CLIP (86-100) peptide. What could be the issue?
A7: A lack of T-cell response can stem from several factors related to the peptide, the cells, or the assay setup.
| Potential Cause | Troubleshooting Steps |
| Peptide not presented by APCs | Ensure you are using antigen-presenting cells (APCs) that can process and present the peptide. The CLIP peptide needs to be loaded onto MHC class II molecules.[13] |
| Low frequency of specific T-cells | The precursor frequency of T-cells specific for a particular peptide can be very low. Consider enriching for antigen-specific T-cells before the assay or using a more sensitive readout. |
| Suboptimal peptide concentration | Titrate the peptide concentration to find the optimal dose for T-cell stimulation. A typical starting concentration is 1 µg/mL per peptide.[14] |
| Cell viability | Ensure the viability of both the T-cells and APCs is high. Poor cell health will lead to a diminished response. |
| Incorrect assay controls | Include a positive control (e.g., a superantigen like SEB or a known immunogenic peptide pool) and a negative control (e.g., vehicle only) to validate the assay.[15] |
Experimental Protocol: T-Cell Proliferation Assay [16]
This protocol measures T-cell proliferation in response to peptide stimulation using [3H]-thymidine incorporation.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a donor.
-
Resuspend T-cells at 1 x 10^5 cells/mL in complete medium.
-
Prepare APCs (e.g., irradiated PBMCs) at an appropriate concentration.
-
-
Assay Setup: a. In a 96-well U-bottom plate, add 5 x 10^4 irradiated APCs per well. b. Add varying concentrations of the CLIP (86-100) peptide. c. Add 100 µL of the T-cell suspension to each well. d. Culture the cells at 37°C in a 5% CO2 incubator for 72 hours.
-
Proliferation Measurement: a. During the last 8 hours of culture, add 1 µCi of [3H]-thymidine to each well. b. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
Signaling Pathway of T-Cell Activation
Caption: Simplified signaling pathway of T-cell activation upon recognition of the MHC-peptide complex.
V. Mass Spectrometry
Mass spectrometry is a powerful tool for verifying the identity and purity of synthetic peptides.
Q8: I am seeing unexpected peaks in the mass spectrum of my CLIP (86-100) peptide. How do I interpret these?
A8: Unexpected peaks in a mass spectrum can arise from various sources.
| Observation | Possible Cause | Suggested Action |
| Peaks with lower m/z | Deletion sequences from incomplete synthesis, or fragmentation during analysis. | Review the synthesis report. Use a "soft" ionization technique like MALDI or ESI to minimize in-source fragmentation.[17] |
| Peaks with higher m/z | Peptide aggregation (dimers, trimers), or adduction of salts (e.g., Na+, K+). | Optimize sample preparation to prevent aggregation. Ensure desalting of the sample before analysis. |
| Peak at +16 Da | Oxidation of Methionine (Met) residues. The CLIP (86-100) peptide contains three Met residues. | Use oxygen-free solvents for reconstitution and store the peptide under an inert atmosphere.[10] |
| Multiple charged species | In electrospray ionization (ESI), peptides can acquire multiple charges. | This is a normal phenomenon. The software can deconvolute the spectrum to determine the parent mass.[17] |
Sample Preparation Workflow for Mass Spectrometry
Caption: General workflow for preparing a synthetic peptide sample for mass spectrometry analysis.
VI. Flow Cytometry
Flow cytometry can be used to analyze T-cell responses to CLIP (86-100) stimulation.
Q9: I am getting high background or weak signal in my flow cytometry experiment. What are some common causes and solutions?
A9: High background and weak signals are common issues in flow cytometry.
| Problem | Potential Cause | Recommended Solution |
| High Background | Non-specific antibody binding: | Include a blocking step with serum from the same species as the secondary antibody. Titrate your antibodies to determine the optimal concentration. |
| Dead cells: | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically.[18] | |
| Instrument settings: | Adjust the forward and side scatter gates to exclude debris and aggregates. | |
| Weak Signal | Low target expression: | If the target protein is expressed at low levels, use a brighter fluorochrome or an amplification strategy. |
| Inefficient intracellular staining: | Ensure adequate cell permeabilization for intracellular targets. Titrate the permeabilization reagent and optimize incubation times.[19] | |
| Photobleaching: | Protect fluorescently labeled samples from light. |
Logical Troubleshooting Flowchart for Weak Flow Cytometry Signal
Caption: A logical flowchart for troubleshooting weak signals in flow cytometry experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. medium.com [medium.com]
- 5. genscript.com [genscript.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biocat.com [biocat.com]
- 8. jpt.com [jpt.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 14. stemcell.com [stemcell.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. academic.oup.com [academic.oup.com]
- 17. biotage.com [biotage.com]
- 18. labcompare.com [labcompare.com]
- 19. biocompare.com [biocompare.com]
Technical Support Center: Optimization of Protocols for In Vitro Loading of CLIP (86-100)
Welcome to the technical support center for the in vitro loading of the class II-associated invariant chain peptide (CLIP) fragment (86-100) onto Major Histocompatibility Complex (MHC) class II molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CLIP (86-100) in the context of MHC class II molecules?
A1: The CLIP (86-100) peptide is a fragment of the invariant chain that acts as a placeholder in the peptide-binding groove of newly synthesized MHC class II molecules.[1] This occupation prevents the binding of self-peptides within the endoplasmic reticulum and stabilizes the MHC class II molecule until it reaches a compartment where it can bind to antigenic peptides for presentation to CD4+ T cells.[1][2]
Q2: Why is in vitro loading of CLIP (86-100) a necessary experimental procedure?
A2: In vitro loading of CLIP (86-100) is crucial for a variety of immunological studies. It allows for the generation of defined, homogenous populations of MHC class II-CLIP complexes. These complexes are instrumental in studying the mechanisms of peptide exchange catalyzed by HLA-DM, screening for small molecule inhibitors or enhancers of this process, and as control reagents in T-cell activation assays.
Q3: What are the key factors that influence the efficiency of in vitro CLIP (86-100) loading?
A3: Several factors can significantly impact the success of in vitro loading. These include the purity and concentration of the recombinant MHC class II protein and the CLIP peptide, the pH of the loading buffer, incubation time and temperature, and the presence or absence of catalysts like HLA-DM.
Q4: Can I use fluorescently labeled CLIP (86-100) for my loading experiments?
A4: Yes, fluorescently labeled CLIP peptides are commonly used, particularly in high-throughput screening assays based on fluorescence polarization.[3] The label allows for the direct measurement of peptide binding to MHC class II molecules. However, it is important to ensure that the fluorescent tag does not sterically hinder the peptide's interaction with the binding groove.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no binding of CLIP (86-100) to MHC class II | 1. Inactive or misfolded MHC class II protein. 2. Incorrect buffer pH. 3. Suboptimal incubation time or temperature. 4. Degradation of the CLIP peptide. | 1. Verify the integrity and activity of the MHC class II protein using a control peptide known to bind. 2. Optimize the pH of the loading buffer; a slightly acidic pH (around 5.0-6.0) can facilitate peptide exchange.[4] 3. Increase incubation time (up to 72 hours) and ensure the temperature is maintained at 37°C.[3] 4. Use freshly prepared or properly stored CLIP peptide. Check for peptide integrity via mass spectrometry. |
| High background signal in fluorescence-based assays | 1. Non-specific binding of the fluorescent peptide to the plate or other reagents. 2. Aggregation of the MHC class II protein or peptide. 3. Impure fluorescent peptide. | 1. Use low-binding microplates. Include a non-ionic detergent (e.g., 0.05% Tween-20) in the assay buffer. 2. Centrifuge protein and peptide solutions before use to remove aggregates. 3. Purify the fluorescently labeled peptide using HPLC. |
| Inconsistent results between experiments | 1. Variability in reagent preparation. 2. Pipetting errors. 3. Fluctuation in incubation conditions. | 1. Prepare fresh reagents for each experiment and use calibrated equipment. 2. Use precise pipetting techniques and consider using automated liquid handlers for high-throughput assays. 3. Ensure consistent temperature and humidity control during incubation. |
| Precipitation of protein or peptide during incubation | 1. High concentrations of MHC class II or peptide. 2. Buffer incompatibility. | 1. Optimize the concentrations of both the protein and the peptide. 2. Test different buffer formulations to improve solubility. |
Experimental Protocols
Protocol 1: In Vitro Loading of CLIP (86-100) for SDS-PAGE Stability Assay
This protocol is adapted from methods used to assess the formation of stable peptide-MHC class II complexes.
Materials:
-
Purified, soluble MHC class II molecules (1 µM)
-
CLIP (86-100) peptide (100 µM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Loading buffer (e.g., citrate phosphate buffer, pH 5.5)
-
SDS-PAGE loading dye (non-reducing)
-
SDS-PAGE gels and running buffer
-
Silver staining or Coomassie blue staining reagents
Procedure:
-
In a microcentrifuge tube, combine 1 µM of soluble MHC class II with 100 µM of CLIP (86-100) peptide in either PBS (pH 7.4) or citrate phosphate buffer (pH 5.5).
-
Incubate the mixture for 24 hours at 37°C.
-
After incubation, add non-reducing SDS-PAGE loading dye to the samples. Do not boil the samples.
-
Load the samples onto a 10-12% SDS-PAGE gel and run according to standard procedures.
-
Stain the gel using silver stain or Coomassie blue to visualize the protein bands. Stable complex formation is indicated by a band corresponding to the peptide-MHC II complex, which migrates differently than the individual alpha and beta chains.
Protocol 2: Fluorescence Polarization-Based CLIP (86-100) Binding Assay
This protocol is based on a competitive binding assay format.
Materials:
-
Purified, soluble MHC class II molecules
-
Fluorescently labeled high-affinity probe peptide
-
Unlabeled CLIP (86-100) peptide (as the competitor)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well, low-binding black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the unlabeled CLIP (86-100) peptide in the assay buffer.
-
In each well of the microplate, add a fixed concentration of MHC class II protein and the fluorescently labeled probe peptide.
-
Add the serially diluted unlabeled CLIP (86-100) peptide to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with no MHC class II protein (minimum polarization).
-
Incubate the plate at 37°C for 48-72 hours to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the concentration of the unlabeled CLIP (86-100) peptide to determine the IC50 value.
Quantitative Data
Table 1: Representative Fluorescence Polarization Values
| Condition | Expected FP Value (mP) | Interpretation |
| Free fluorescent probe peptide | ~30-50 | No binding to MHC class II |
| Fluorescent probe peptide + MHC class II (no competitor) | ~300-400 | Maximum binding |
| Fluorescent probe peptide + MHC class II + saturating competitor | ~30-50 | Complete inhibition of probe binding |
Note: Actual millipolarization (mP) values may vary depending on the specific fluorescent probe, MHC class II allotype, and instrument used.
Visualizations
Caption: MHC Class II antigen presentation pathway.
Caption: Workflow for in vitro loading of CLIP (86-100).
References
- 1. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 2. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: CLIP (86-100) Peptide Aggregation Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the CLIP (86-100) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the CLIP (86-100) peptide and why is it prone to aggregation?
A1: The Class II-associated invariant chain peptide (CLIP) (86-100) is a 15-amino acid fragment derived from the invariant chain, with the sequence PVSKMRMATPLLMQA.[1] It plays a crucial role in the immune system by occupying the peptide-binding groove of Major Histocompatibility Complex (MHC) class II molecules before the loading of antigenic peptides.[2] Like many peptides, its susceptibility to aggregation is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors include its amino acid sequence, which contains hydrophobic residues that can promote self-association.[3] Extrinsic factors that can induce aggregation include suboptimal pH, temperature, high peptide concentration, and the composition of the buffer.[4]
Q2: How can I visually assess if my CLIP (86-100) peptide solution has aggregated?
A2: A properly solubilized peptide solution should be clear and free of any visible particles.[3] The presence of cloudiness, opalescence, or visible precipitates is a strong indication of aggregation. For a more sensitive assessment, light scattering techniques can be employed.
Q3: What are the initial recommended storage and handling conditions for the lyophilized CLIP (86-100) peptide to minimize aggregation upon reconstitution?
A3: For long-term storage, lyophilized CLIP (86-100) peptide should be stored at -80°C for up to six months or at -20°C for up to one month in a sealed container away from moisture.[5] Before reconstitution, allow the vial to warm to room temperature in a desiccator to prevent condensation.
Troubleshooting Guides
Issue 1: Lyophilized CLIP (86-100) peptide does not dissolve properly or forms visible aggregates upon reconstitution.
Root Causes:
-
Incorrect Solvent: Using a solvent that is not optimal for the peptide's properties.
-
Suboptimal pH: The pH of the solvent may be close to the peptide's isoelectric point (pI), where solubility is minimal.
-
High Peptide Concentration: Attempting to dissolve the peptide at a concentration that exceeds its solubility limit in the chosen solvent.
-
Improper Reconstitution Technique: Lack of sonication or gentle agitation to aid dissolution.
Solutions:
-
Solvent Selection:
-
Primary Recommendation: Start by reconstituting the peptide in sterile, oxygen-free deionized water.[3] The CLIP (86-100) peptide is reported to be soluble in water at a concentration of ≥ 100 mg/mL.
-
Alternative for Hydrophobic Peptides: If aggregation persists, especially at higher concentrations, consider using a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer of choice.[3]
-
-
pH Adjustment:
-
The CLIP (86-100) peptide has a net positive charge at neutral pH due to the presence of Lysine (K) and Arginine (R) residues. If solubility is an issue in water, try dissolving it in a slightly acidic buffer (e.g., 10% acetic acid) and then diluting it with your experimental buffer.[3]
-
-
Concentration Management:
-
Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in the optimal solvent and then dilute it to the final working concentration.
-
-
Reconstitution Protocol:
-
Centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Add the recommended solvent to the desired concentration.
-
Gently vortex or sonicate the vial for short bursts (e.g., 3 times for 10 seconds each) to aid dissolution.[3]
-
Issue 2: CLIP (86-100) peptide solution becomes cloudy or shows signs of aggregation during an experiment.
Root Causes:
-
Temperature Fluctuations: Changes in temperature can affect peptide stability and promote aggregation.
-
pH Shift: The experimental conditions may alter the pH of the peptide solution, bringing it closer to its pI.
-
Buffer Composition: Certain salts or components in the experimental buffer may promote peptide aggregation.
-
Prolonged Incubation: Extended incubation times can increase the likelihood of aggregation.
Solutions:
-
Temperature Control: Maintain a constant and optimal temperature throughout the experiment. If the experiment allows, performing it at a lower temperature (e.g., 4°C) may reduce the rate of aggregation.
-
Buffer Optimization:
-
Ensure the buffer has sufficient buffering capacity to maintain a stable pH.
-
If using a buffer known to cause issues with other peptides, consider switching to a different buffer system (e.g., Tris vs. Phosphate).
-
-
Use of Excipients: The inclusion of certain excipients can help stabilize the peptide and prevent aggregation.
| Excipient Class | Example | Recommended Starting Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native peptide structure through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress aggregation by interacting with hydrophobic regions or altering solvent properties. |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20) | 0.01-0.1% (v/v) | Reduce surface-induced aggregation and formation of sub-visible particles. |
Table 1: Recommended excipients to mitigate CLIP (86-100) peptide aggregation.
Experimental Protocols
Protocol 1: Solubilization of CLIP (86-100) Peptide
This protocol provides a step-by-step guide for the optimal solubilization of lyophilized CLIP (86-100) peptide to minimize aggregation.
Materials:
-
Lyophilized CLIP (86-100) peptide
-
Sterile, deionized water (oxygen-free is recommended)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial for 10-15 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 3 cycles of 15 seconds, with intermittent cooling on ice.
-
Visually inspect the solution for clarity. A successfully solubilized peptide solution will be clear and free of particulates.
-
For long-term storage of the stock solution, it is recommended to store it at -80°C in aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Quantification of CLIP (86-100) Peptide Aggregation using Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[6]
Materials:
-
CLIP (86-100) peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
In the microplate, add your CLIP (86-100) peptide samples at different concentrations or under different conditions to be tested.
-
Add the ThT working solution to each well containing the peptide. Include control wells with buffer and ThT only (for background fluorescence).
-
Incubate the plate at the desired temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[6]
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation.
| Time (hours) | Fluorescence Intensity (a.u.) - Control (Buffer) | Fluorescence Intensity (a.u.) - CLIP (86-100) 1 mg/mL |
| 0 | 50 | 55 |
| 1 | 52 | 150 |
| 2 | 51 | 450 |
| 4 | 53 | 900 |
| 8 | 52 | 1500 |
| 12 | 54 | 2200 |
| 24 | 53 | 3500 |
Table 2: Illustrative quantitative data from a Thioflavin T assay showing the increase in fluorescence over time due to the aggregation of CLIP (86-100) peptide.
Signaling Pathways and Workflows
The primary biological role of the CLIP (86-100) peptide is within the MHC class II antigen presentation pathway. Understanding this pathway is crucial for designing experiments involving this peptide.
Caption: MHC Class II antigen presentation pathway involving the CLIP peptide.
The following workflow illustrates a typical experimental process to investigate potential inhibitors of CLIP (86-100) peptide aggregation.
Caption: Experimental workflow for screening aggregation inhibitors of CLIP (86-100) peptide.
References
- 1. genscript.com [genscript.com]
- 2. Rapid discovery of cyclic peptide protein aggregation inhibitors by continuous selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing CLIP (86-100)-MHC Interaction through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the interaction of the CLIP (86-100) peptide with MHC class II molecules. The following resources are designed to facilitate the optimization of experimental conditions, with a particular focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for binding of CLIP (86-100) to MHC class II molecules?
A1: The optimal pH for peptide binding to MHC class II molecules is generally acidic, typically falling within the range of 4.5 to 6.5.[1][2][3] However, there is no single optimal pH for all CLIP-MHC class II interactions. The ideal pH can vary depending on the specific MHC class II allele. For instance, mouse I-A molecules often show optimal binding between pH 5.5 and 6.5, while I-E molecules may bind best around pH 4.5.[1][2] For the diabetes-associated I-A^g7 molecule, CLIP binds at a neutral pH but shows rapid dissociation and minimal binding at an endosomal-like pH of 5.0.[4] Therefore, the optimal pH for your specific MHC class II molecule of interest should be determined empirically.
Q2: How does pH influence the interaction between CLIP and MHC class II?
A2: pH exerts a significant influence on the CLIP-MHC class II interaction through several mechanisms. Acidic conditions can alter the conformation of the MHC class II molecule, potentially making the peptide-binding groove more accessible.[5] Furthermore, a lower pH can affect the on- and off-rates of the peptide binding.[1][3] In the context of the cell, the acidic environment of endosomes facilitates the dissociation of the placeholder peptide, CLIP, which is a necessary step for the loading of antigenic peptides.[6][7] For some MHC class II molecules, particularly those associated with autoimmunity, this dissociation of CLIP at acidic pH can be rapid and independent of HLA-DM.[1]
Q3: Why is my CLIP peptide not binding to the MHC class II molecule in my in vitro assay?
A3: Several factors could contribute to poor binding. One of the most common is a suboptimal pH of the binding buffer. As discussed, the interaction is highly pH-dependent. Another reason could be the use of an inappropriate buffer system that interferes with the interaction. Additionally, the purity and concentration of both the peptide and the MHC class II protein are critical. Finally, ensure that the incubation time is sufficient for the binding to reach equilibrium.
Q4: Can pH affect the stability of the formed CLIP-MHC class II complex?
A4: Yes, pH can affect the stability of the complex. For some MHC class II alleles, the CLIP complex is stable at neutral pH but dissociates rapidly at acidic pH.[4] This pH-dependent stability is a key feature of the antigen presentation pathway, allowing for the exchange of CLIP with other peptides in the acidic environment of endosomes.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at studying the pH-dependent interaction of CLIP (86-100) with MHC class II molecules.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal in Binding Assay | Suboptimal pH of the binding buffer. | Empirically test a range of pH values from 4.5 to 7.5 to determine the optimal pH for your specific MHC class II allele. |
| Incorrect buffer composition. | Use a well-characterized buffer system, such as a citrate-phosphate buffer, that can be reliably adjusted to different pH values. | |
| Insufficient incubation time. | For endpoint assays, ensure incubation is long enough to reach equilibrium, which can be up to 72 hours.[8] | |
| Low-quality or incorrect concentration of reagents. | Verify the purity and concentration of your CLIP peptide and MHC class II protein. Titrate the concentrations of both to find the optimal ratio. | |
| High Background Signal | Non-specific binding of the peptide or detection antibody. | Increase the concentration of blocking agents (e.g., BSA) in your buffers. Optimize the concentration of your primary and secondary reagents.[9] |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. | |
| Inconsistent or Irreproducible Results | Inaccurate pH measurement and control. | Calibrate your pH meter regularly and prepare fresh buffers for each experiment. Ensure the pH of the reaction mixture is maintained throughout the incubation. |
| Variability in reagent preparation. | Prepare stock solutions of peptides and proteins in larger batches to minimize variability between experiments. | |
| Temperature fluctuations. | Maintain a constant and controlled temperature during incubation. |
Data Presentation
The following table summarizes the expected pH-dependent binding characteristics of CLIP to a representative MHC class II molecule, based on published findings for I-A^g7.[4] This table is for illustrative purposes, and the actual values should be determined experimentally for your specific system.
| pH | Relative Binding Affinity (Illustrative) | Expected Dissociation Rate | Comments |
| 7.4 | High | Slow | CLIP remains stably bound at neutral pH. |
| 6.5 | Moderate | Moderate | Dissociation begins as the pH becomes mildly acidic. |
| 5.5 | Low | Fast | Significant dissociation of CLIP is expected. |
| 5.0 | Very Low / Undetectable | Very Fast | Corresponds to the pH of endosomal compartments where CLIP is exchanged for antigenic peptides.[4] |
Experimental Protocols
Detailed Methodology: Fluorescence Polarization (FP)-Based Competitive Binding Assay to Determine the Effect of pH on CLIP-MHC II Interaction
This protocol describes a quantitative method to assess the binding of a CLIP (86-100) peptide to a specific MHC class II molecule at various pH values.[8]
1. Materials and Reagents:
-
Purified, soluble MHC class II molecules
-
Fluorescently labeled high-affinity peptide for the specific MHC class II molecule (tracer peptide)
-
Unlabeled CLIP (86-100) peptide (competitor peptide)
-
Binding buffer (e.g., citrate-phosphate buffer) prepared at a range of pH values (e.g., 4.5, 5.5, 6.5, 7.4)
-
96-well, low-binding, black microplates
-
Fluorescence polarization plate reader
2. Experimental Procedure:
-
Step 1: Preparation of Reagents
-
Prepare a series of binding buffers with different pH values.
-
Prepare stock solutions of the tracer peptide and the unlabeled CLIP peptide.
-
Prepare a working solution of the MHC class II protein in each of the binding buffers.
-
-
Step 2: Assay Setup
-
In a 96-well plate, add a fixed concentration of the MHC class II protein and the fluorescently labeled tracer peptide to each well.
-
Add serial dilutions of the unlabeled CLIP (86-100) peptide to the wells. Include control wells with no competitor peptide (maximum binding) and wells with no MHC class II protein (background).
-
Repeat this setup for each pH value being tested.
-
-
Step 3: Incubation
-
Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 48-72 hours).[8]
-
-
Step 4: Data Acquisition
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Step 5: Data Analysis
-
Subtract the background fluorescence polarization.
-
Plot the fluorescence polarization values against the concentration of the unlabeled CLIP peptide for each pH.
-
Determine the IC50 value (the concentration of unlabeled peptide required to inhibit 50% of the tracer peptide binding) for each pH by fitting the data to a suitable binding curve. A lower IC50 value indicates a higher binding affinity.
-
Mandatory Visualizations
References
- 1. Rapid CLIP dissociation from MHC II promotes an unusual antigen presentation pathway in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Effect of pH on MHC class II-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLIP (protein) - Wikipedia [en.wikipedia.org]
- 8. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
troubleshooting unexpected outcomes in T-cell assays involving CLIP (86-100)
Welcome to the technical support center for troubleshooting T-cell assays using the Class II-associated invariant chain peptide (CLIP) fragment 86-100. This guide provides answers to frequently asked questions, detailed troubleshooting steps, and standardized protocols to help researchers, scientists, and drug development professionals navigate common challenges and interpret unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during T-cell assays when using CLIP (86-100) as a control or in experimental setups.
Question 1: Why am I observing high background or non-specific T-cell activation in my negative control wells containing only the CLIP (86-100) peptide?
Answer: High background in CLIP-only wells is a common issue that can confound results. Several factors can contribute to this phenomenon:
-
Pre-existing T-cell Reactivity: In some individuals, T-cells that can recognize self-peptides like CLIP might exist, potentially leading to a baseline level of activation.[1]
-
Contamination: The peptide stock solution or cell culture media may be contaminated with microbial products (e.g., endotoxins) that can cause non-specific polyclonal T-cell activation.
-
MHC Allele Affinity: Certain MHC class II alleles have a naturally low affinity for CLIP, leading to its rapid dissociation.[2][3] This can create empty MHC-II molecules on the antigen-presenting cell (APC) surface that might interact non-specifically with T-cells or bind other peptides present in the culture medium.
-
Bystander Activation: A strong immune response to another antigen in the culture (or recent in vivo activation) can lead to the release of cytokines that activate T-cells in an antigen-independent manner.[4][5]
Troubleshooting Steps:
-
Verify Peptide Purity and Handling: Ensure the CLIP (86-100) peptide is of high purity (>95%) and that stock solutions are prepared in sterile, endotoxin-free water or DMSO.[6] The final DMSO concentration in the culture should be below 1% to avoid toxicity.[6]
-
Screen Donors: T-cell responses can vary significantly between donors.[6] If possible, screen multiple donors to identify those with low baseline reactivity to CLIP.
-
Optimize Cell Density: Too many cells in a well can lead to increased background signals.[7] Titrate the number of Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells to find the optimal density.
-
Include Proper Controls: Use a "cells alone" (no peptide) control and a DMSO vehicle control to distinguish between peptide-induced activation and other sources of background.[6]
Question 2: My antigen-specific T-cell response is lower than expected. Could the presence of CLIP on APCs be interfering with my assay?
Answer: Yes, inefficient replacement of CLIP with your peptide of interest can lead to a diminished T-cell response. CLIP's primary role is to occupy the peptide-binding groove of MHC class II molecules until an antigenic peptide is loaded.[8]
-
Inefficient Peptide Exchange: The process of swapping CLIP for an exogenous peptide is facilitated by the molecule HLA-DM (H2-DM in mice).[2][9] If this process is inefficient in your APCs, fewer MHC-II molecules will display your target peptide, resulting in weaker T-cell stimulation. Some autoimmune-associated MHC-II proteins interact weakly with DM, which can alter peptide acquisition.[2]
-
High CLIP Affinity: While often considered a low-affinity ligand, mutations in CLIP or specific MHC-II alleles can increase its binding stability, making it harder to displace.[2][9]
-
Peptide Concentration: The concentration of your antigenic peptide may be insufficient to out-compete CLIP for binding to the MHC-II groove.
Troubleshooting Steps:
-
Optimize Peptide Concentration: Perform a dose-response experiment with your antigenic peptide to determine the optimal concentration for T-cell stimulation (typically in the range of 1-10 µg/mL).[6][10]
-
Pre-incubation of APCs: Consider pre-incubating your APCs with the antigenic peptide for several hours before adding the T-cells. This may allow more time for effective peptide exchange to occur.
-
Use a Positive Control Peptide: Include a well-characterized, immunodominant peptide for your specific MHC allele as a positive control to ensure the APCs are functioning correctly and the assay is sensitive enough.[6]
-
Assess APC Health: Ensure the viability and activation state of your APCs (e.g., dendritic cells, B-cells) are optimal.
Question 3: Can the length of the CLIP peptide or my antigenic peptide affect the T-cell response?
Answer: Absolutely. While the core binding motif of a peptide to MHC class II is about 9 amino acids long, the flanking regions and overall peptide length can significantly impact both binding stability and T-cell receptor (TCR) recognition.[11][12]
-
MHC-II Groove Accommodation: The open-ended nature of the MHC class II binding groove allows it to accommodate peptides of varying lengths, typically from 13 to 25 amino acids.[11][13]
-
TCR Engagement: A specific TCR may have a preference for a particular peptide length, and deviations can lead to suboptimal or altered T-cell activation.[12] Even very short peptides (tripeptides to pentapeptides) have been shown to sometimes activate CD4+ T-cells.[14]
Recommendations:
-
When designing experiments, use peptides of a similar length (e.g., 15-mers) for both your antigen of interest and your control peptides to ensure comparability.
-
If you observe a weak response, consider testing overlapping peptides of different lengths that span your epitope of interest.
Quantitative Data Summary
The following tables provide reference values for common parameters in T-cell stimulation assays.
Table 1: Recommended Peptide Concentrations for T-Cell Assays
| Assay Type | Typical Peptide Concentration (per peptide) | Notes |
| ELISpot | 1 - 10 µg/mL | Optimization is recommended. High concentrations can sometimes lead to supra-optimal stimulation and cell death. |
| Intracellular Cytokine Staining (ICS) | 1 - 10 µg/mL | Stimulation is typically shorter (6-18 hours) and requires a protein transport inhibitor (e.g., Brefeldin A).[10] |
| Proliferation Assay (e.g., CFSE) | 0.1 - 10 µg/mL | Requires longer incubation periods (3-7 days). Lower concentrations may be sufficient.[3] |
Table 2: Troubleshooting Unexpected T-Cell Assay Outcomes
| Observation | Potential Cause | Recommended Solution |
| High background in all wells | Cell culture contamination; Poor cell viability; Non-specific binding of antibodies in the assay.[7] | Use sterile technique; Check cell viability before plating; Use high-quality, validated reagents and consider blocking steps. |
| No spots/signal in positive control | Inactive peptide; Low cell viability; Incorrect assay setup (e.g., wrong antibody pair).[15] | Verify peptide activity; Use fresh, viable cells; Double-check all protocol steps and reagent concentrations. |
| Low spot frequency for antigen | Low precursor frequency of antigen-specific T-cells; Suboptimal peptide concentration; Inefficient antigen presentation. | Increase cell number per well; Perform peptide titration; Check APC function with a strong control peptide.[16] |
| High variability between replicates | Uneven cell distribution in wells; Pipetting errors; Edge effects on the plate. | Gently mix cells before and during plating; Use calibrated pipettes; Avoid using the outermost wells of the plate. |
Key Experimental Protocols
Protocol 1: T-Cell Stimulation for ELISpot Assay
This protocol outlines the stimulation of PBMCs with the CLIP (86-100) peptide for detecting cytokine-secreting cells.
-
Plate Coating: Coat a 96-well PVDF ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Washing and Blocking: The next day, wash the plate 3-5 times with sterile PBS. Block the wells with cell culture medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
Cell Preparation: Thaw or isolate fresh PBMCs. Ensure cell viability is >90%. Resuspend cells in complete RPMI medium to a concentration of 2-3 x 10^6 cells/mL.
-
Stimulation:
-
Remove the blocking solution from the ELISpot plate.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 100 µL of the peptide solution (at 2x the final desired concentration) to the appropriate wells.
-
Negative Control: CLIP (86-100) at 1-10 µg/mL.
-
Antigenic Peptide: Your peptide of interest at 1-10 µg/mL.
-
Positive Control: Phytohaemagglutinin (PHA) at 5 µg/mL or a known immunodominant peptide pool.[6]
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, wash the cells from the plate and proceed with the detection steps (biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate) as per the manufacturer's protocol.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for identifying cytokine-producing T-cells in response to peptide stimulation.
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at 1-2 x 10^7 cells/mL in complete RPMI medium.
-
Stimulation:
-
In a 96-well U-bottom plate or flow cytometry tubes, add 100 µL of the cell suspension (1-2 x 10^6 cells).
-
Add your peptides to the desired final concentration (e.g., 1-10 µg/mL). Include negative (CLIP 86-100) and positive (e.g., PMA/Ionomycin or Staphylococcal enterotoxin B) controls.
-
Add co-stimulatory antibodies (e.g., anti-CD28/CD49d) to each well.
-
-
Incubation: Incubate for 1-2 hours at 37°C, 5% CO2.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to trap cytokines intracellularly.
-
Incubation (Continued): Incubate for an additional 4-16 hours at 37°C, 5% CO2.
-
Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Perform surface staining by adding a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, and a viability dye) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells again.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.[17]
-
Perform intracellular staining by adding antibodies against your cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition: Wash the cells a final time, resuspend in FACS buffer, and acquire the data on a flow cytometer.
Visualizations: Workflows and Pathways
Caption: A flowchart illustrating the main steps of a typical T-cell assay.
Caption: The processing pathway of MHC Class II molecules, showing the role of CLIP.
References
- 1. Degenerate T-cell Recognition of Peptides on MHC Molecules Creates Large Holes in the T-cell Repertoire | PLOS Computational Biology [journals.plos.org]
- 2. Rapid CLIP dissociation from MHC II promotes an unusual antigen presentation pathway in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms governing bystander activation of T cells [frontiersin.org]
- 5. Antigen nonspecific suppression of T cell responses by activated stimulation-refractory CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 8. genscript.com [genscript.com]
- 9. Defective removal of invariant chain peptides from MHC class II suppresses tumor antigen presentation and promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human coronavirus OC43-elicited CD4+ T cells protect against SARS-CoV-2 in HLA transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Assessment of MHC Class II Peptide Binding Predictions and Evaluation of a Consensus Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide length determines the outcome of TCR/peptide-MHCI engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Frontiers | Low T-Cell Responses to Mitogen Stimulation Predicts Poor Survival in Recipients of Allogeneic Hematopoietic Stem Cell Transplantation [frontiersin.org]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing CLIP (86-100) Concentration for Effective Antigen Presentation Blocking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Class II-associated Invariant chain Peptide (CLIP) fragment 86-100 for the effective blocking of antigen presentation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to inform your experimental design.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving CLIP (86-100).
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of T-cell activation | Suboptimal CLIP (86-100) concentration: The concentration may be too low to effectively compete with the antigenic peptide for MHC class II binding. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range (e.g., 1 µM to 100 µM) and narrow down to the IC50. Refer to the data in Table 1 for typical effective concentrations. |
| Low affinity of CLIP for the specific MHC class II allele: Different HLA alleles have varying affinities for CLIP. | Verify the reported affinity of CLIP (86-100) for the specific MHC class II allele being used in your assay. For alleles with very low affinity, significantly higher concentrations of CLIP may be required. | |
| Incorrect timing of CLIP addition: Adding CLIP (86-100) after the antigenic peptide has already bound to MHC class II will be less effective. | Pre-incubate antigen-presenting cells (APCs) with CLIP (86-100) before adding the antigenic peptide to allow for competition. An incubation time of 1-2 hours is a good starting point. | |
| High background in peptide binding assay | Non-specific binding of labeled peptide: The fluorescently labeled peptide used for competition may be binding to other cellular components. | Increase the number of washing steps. Include a blocking agent like BSA in your buffers. Titrate the concentration of the labeled peptide to find the lowest concentration that gives a sufficient signal-to-noise ratio. |
| Issues with CLIP peptide quality: The peptide may be degraded or contain impurities affecting the assay. | Ensure the CLIP (86-100) peptide is of high purity (>95%). Store the peptide according to the manufacturer's instructions, typically lyophilized at -20°C or -80°C and in small aliquots after reconstitution to avoid multiple freeze-thaw cycles. | |
| Variability in flow cytometry results for MHC II surface expression | Insufficient incubation time with CLIP: The effect of exogenous CLIP on MHC class II surface expression might not be apparent after short incubation periods. | Increase the incubation time of APCs with CLIP (86-100). Time courses ranging from 4 to 24 hours have been reported to show effects. |
| Cell viability issues: High concentrations of CLIP or prolonged incubation might affect cell health, leading to inconsistent staining. | Perform a cell viability assay (e.g., Trypan Blue or a fluorescent live/dead stain) in parallel. Use a concentration of CLIP (86-100) that does not significantly impact cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which exogenous CLIP (86-100) blocks antigen presentation?
A1: Exogenous CLIP (86-100) competes with antigenic peptides for binding to the peptide-binding groove of MHC class II molecules on the surface of antigen-presenting cells (APCs).[1][2] By occupying this groove, CLIP (86-100) prevents the loading of antigenic peptides, thereby inhibiting the presentation of these antigens to CD4+ T-cells and blocking their subsequent activation.[2]
Q2: What is a typical starting concentration for CLIP (86-100) in a T-cell activation inhibition assay?
A2: A common starting concentration for CLIP (86-100) in T-cell activation assays is in the range of 10-50 µM. However, the optimal concentration is highly dependent on the specific MHC class II allele, the affinity of the antigenic peptide, and the cell type used. A dose-response experiment is always recommended to determine the effective concentration for your specific experimental setup.
Q3: How does the affinity of CLIP (86-100) vary between different HLA-DR alleles?
A3: The binding affinity of CLIP (86-100) to HLA-DR alleles can vary significantly. For instance, CLIP binds with high affinity to HLA-DR1, while its affinity for other alleles like DR4 can be much lower.[3] This difference in affinity will directly impact the concentration of CLIP (86-100) required to achieve effective blocking.
Q4: Can I use CLIP (86-100) to study antigen presentation in mouse models?
A4: Yes, the murine equivalent of HLA is H-2, and the principles of CLIP-mediated blocking of antigen presentation are conserved. The mouse CLIP sequence is highly homologous to the human sequence. However, the binding affinities to different H-2 haplotypes will vary, necessitating optimization of the peptide concentration for in vivo or ex vivo mouse studies.
Q5: How should I prepare and store my CLIP (86-100) peptide?
A5: Lyophilized CLIP (86-100) peptide should be stored at -20°C or -80°C. For use, reconstitute the peptide in a sterile, appropriate solvent (e.g., DMSO or sterile water, as recommended by the manufacturer) to create a concentrated stock solution. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store the aliquots at -80°C.
Quantitative Data Summary
The following table summarizes reported effective concentrations of CLIP peptides in various experimental settings. Note that the optimal concentration for your specific experiment should be determined empirically.
Table 1: Effective Concentrations of CLIP (86-100) for Blocking Antigen Presentation
| Assay Type | MHC II Allele | Cell Type | Effective CLIP Concentration (IC50 or Range) | Reference |
| Peptide Binding Competition Assay | I-Ag7 | N/A (soluble MHC) | IC50 > 125 µM (WT CLIP), 15 µM (CLIP M98A) | [4] |
| Peptide Binding Competition Assay | HLA-DR1 | N/A (soluble MHC) | High Affinity (specific IC50 not stated) | [3] |
| Peptide Binding Competition Assay | HLA-DR4 | N/A (soluble MHC) | Low Affinity (specific IC50 not stated) | [3] |
| T-Cell Activation Assay | I-Ak | T-cell hybridoma | Inhibition observed at 10-100 µg/mL | [5] |
| Surface Ag Loading Assay | HLA-DRB1*15 | Monocytes | 10-4 M (100 µM) | [6] |
Detailed Experimental Protocols
Protocol: T-Cell Activation Inhibition Assay
This protocol outlines a method to assess the ability of CLIP (86-100) to inhibit the activation of antigen-specific CD4+ T-cells.
Materials:
-
Antigen-Presenting Cells (APCs) (e.g., B-lymphoblastoid cell line, dendritic cells)
-
Antigen-specific CD4+ T-cell line or hybridoma
-
Antigenic peptide
-
CLIP (86-100) peptide
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
Assay kit for measuring T-cell activation (e.g., IL-2 ELISA, [3H]-thymidine, or CFSE proliferation assay)
Procedure:
-
Prepare APCs: Seed APCs in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well.
-
Pre-incubation with CLIP: Add varying concentrations of CLIP (86-100) peptide (e.g., 0.1, 1, 10, 50, 100 µM) to the wells containing APCs. Include a "no CLIP" control. Incubate for 1-2 hours at 37°C.
-
Antigen Pulsing: Add the antigenic peptide at a predetermined optimal concentration to the wells.
-
T-Cell Co-culture: Add the antigen-specific CD4+ T-cells to the wells at a 1:1 or 2:1 ratio with APCs (e.g., 1 x 105 T-cells per well).
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified CO2 incubator. The incubation time will depend on the readout for T-cell activation.
-
Measure T-Cell Activation:
-
IL-2 Production: Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Proliferation ([3H]-thymidine): 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
Proliferation (CFSE): Prior to co-culture, label the T-cells with CFSE. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
-
Protocol: MHC Class II-Peptide Binding Competition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to measure the ability of CLIP (86-100) to compete with a fluorescently labeled peptide for binding to soluble MHC class II molecules.[2]
Materials:
-
Soluble, purified MHC class II molecules
-
Fluorescently labeled high-affinity peptide for the specific MHC class II allele
-
CLIP (86-100) peptide
-
Binding buffer (e.g., PBS with 1% BSA)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the unlabeled CLIP (86-100) peptide in binding buffer. Prepare a solution of the fluorescently labeled peptide at a constant concentration (typically in the low nanomolar range). Prepare a solution of the soluble MHC class II molecules at a concentration that gives a significant FP signal with the labeled peptide.
-
Set up the Assay: In the wells of the black plate, add:
-
A fixed concentration of soluble MHC class II molecules.
-
The serially diluted unlabeled CLIP (86-100) peptide.
-
A fixed concentration of the fluorescently labeled peptide.
-
Include controls: labeled peptide alone (no MHC), and labeled peptide with MHC (no competitor).
-
-
Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Measure Fluorescence Polarization: Read the plate on a fluorescence polarization reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CLIP (86-100). Plot the percentage of inhibition against the log of the CLIP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: MHC Class II antigen presentation pathway and the blocking mechanism of exogenous CLIP (86-100).
Caption: Experimental workflow for a T-cell activation inhibition assay using CLIP (86-100).
Caption: Workflow for an MHC Class II-peptide binding competition assay using fluorescence polarization.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.img.cas.cz [people.img.cas.cz]
Validation & Comparative
Navigating the MHC Class II-CLIP Interaction: A Comparative Guide to Validation Methods
For researchers, scientists, and drug development professionals, validating the formation of Class II-associated Invariant chain Peptide (CLIP) MHC class II complexes is a critical step in understanding immune responses and developing novel therapeutics. This guide provides a comprehensive comparison of key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Class II Major Histocompatibility Complex (MHC) presentation pathway plays a pivotal role in the adaptive immune system. A key intermediate in this pathway is the binding of a fragment of the invariant chain, known as CLIP (specifically, the 86-100 region), to the peptide-binding groove of the MHC class II molecule. This interaction prevents the premature binding of self-peptides and ensures that the MHC class II molecule is available to bind antigenic peptides in the appropriate endosomal compartments. The subsequent exchange of CLIP for an antigenic peptide, a process facilitated by HLA-DM, is a crucial step for T-cell recognition and the initiation of an immune response.
Accurate and reliable methods to validate and quantify the formation of CLIP-MHC class II complexes are therefore essential for a variety of research applications, including the study of autoimmune diseases, vaccine development, and the assessment of immunogenicity of biologic drugs. This guide compares the leading biochemical and cell-based assays used for this purpose: Fluorescence Polarization (FP), Enzyme-Linked Immunosorbent Assay (ELISA), and MHC-Associated Peptide Proteomics (MAPPs). Additionally, it explores alternative and complementary techniques such as Yeast Display and X-ray Crystallography.
Comparative Analysis of Validation Methods
The choice of method for validating CLIP-MHC class II complex formation depends on several factors, including the specific research question, required throughput, sensitivity, and available resources. The following table provides a summary of the key characteristics of the most common techniques.
| Method | Principle | Quantitative Output | Throughput | Sensitivity | Expertise Required | Key Advantages | Key Limitations |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled CLIP upon binding to the larger MHC class II molecule in solution. | IC50, Kd | High | Moderate | Moderate | Homogeneous assay (no wash steps), real-time capable, amenable to automation.[1][2] | Requires fluorescently labeled peptide, potential for interference from compound fluorescence. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized MHC class II captures biotinylated CLIP, which is then detected by enzyme-conjugated streptavidin. | EC50, IC50 | High | High | Low to Moderate | High sensitivity, utilizes common laboratory equipment, well-established protocols.[3] | Heterogeneous assay (requires wash steps), potential for non-specific binding. |
| MHC-Associated Peptide Proteomics (MAPPs) | Immunoaffinity capture of MHC class II molecules from cells followed by mass spectrometry to identify bound peptides. | Peptide identification and relative abundance | Low to Medium | Very High | High | Identifies naturally processed and presented peptides, provides sequence information. | Technically complex, requires specialized equipment (mass spectrometer), lower throughput. |
| Yeast Display | Co-expression of MHC class II and a peptide library on the yeast cell surface, with binding detected by flow cytometry. | Relative binding affinity | Very High | High | High | High-throughput screening of large peptide libraries, allows for directed evolution of binders.[4][5] | Indirect measurement of binding, requires specialized yeast display platform.[6][7] |
| X-ray Crystallography | Determines the three-dimensional structure of the CLIP-MHC class II complex at atomic resolution. | Structural coordinates | Very Low | N/A | Very High | Provides detailed structural insights into the interaction. | Requires high-quality protein crystals, technically demanding, not suitable for screening. |
Quantitative Binding Data of CLIP (86-100) to Human MHC Class II Alleles
The binding affinity of the human CLIP (86-100) peptide (sequence: PVSKMRMATPLLMQA) to various HLA class II alleles is a critical parameter. The following table summarizes available quantitative binding data, typically expressed as the 50% inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.
| MHC Class II Allele | Reported IC50 (nM) | Reference |
| HLA-DR1 (DRB10101) | ~14 | [8] |
| HLA-DR2 (DRB11501) | Data suggests stable binding | [3] |
| HLA-DR4 (DRB10401) | Data suggests stable binding | [3] |
| HLA-DP4 (DPA10103/DPB1*0401) | High affinity binding observed | [9] |
| HLA-DQ molecules | Generally weaker and more diverse binding | [10][11][12] |
Note: The binding affinity of CLIP can vary significantly between different MHC class II isotypes (DR, DQ, DP) and alleles, and can also be influenced by the experimental conditions, such as pH.[8][13]
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol is adapted from established methods for measuring peptide binding to MHC class II molecules.[14][15]
Principle: This is a homogeneous assay that measures the binding of a fluorescently labeled CLIP peptide to soluble MHC class II molecules. In a competition format, an unlabeled test peptide (e.g., unlabeled CLIP or a candidate drug) competes with the fluorescently labeled CLIP for binding to the MHC class II molecule. The displacement of the labeled peptide leads to a decrease in fluorescence polarization.
Materials:
-
Purified, soluble recombinant MHC class II molecules
-
Fluorescently labeled CLIP (86-100) peptide (e.g., with Alexa Fluor 488)
-
Unlabeled CLIP (86-100) peptide (for control) and other test peptides
-
Binding buffer (e.g., citrate phosphate buffer, pH 5.5)
-
Protease inhibitor cocktail
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled CLIP peptide to a stock concentration (e.g., 200 µM) in an appropriate solvent and store protected from light.
-
Prepare serial dilutions of the unlabeled competitor peptides.
-
Prepare a working solution of MHC class II molecules in the binding buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range (e.g., 100 nM).
-
-
Set up the Assay Plate:
-
In each well of the microplate, add the following components to a final volume of 100 µL:
-
MHC class II molecules (e.g., to a final concentration of 100 nM).
-
Fluorescently labeled CLIP peptide (e.g., to a final concentration of 25 nM).
-
Serial dilutions of the unlabeled competitor peptide.
-
-
Include control wells:
-
Maximum Polarization: MHC class II + fluorescently labeled CLIP (no competitor).
-
Minimum Polarization: Fluorescently labeled CLIP only (no MHC class II).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ELISA-based Competition Assay
This protocol outlines a typical ELISA-based competition assay for measuring peptide-MHC class II binding.[3][8]
Principle: This is a solid-phase immunoassay where purified MHC class II molecules are immobilized on a microplate. The binding of a biotinylated CLIP peptide is then detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Unlabeled competitor peptides will compete with the biotinylated CLIP for binding to the immobilized MHC class II, leading to a reduced signal.
Materials:
-
Purified, soluble recombinant MHC class II molecules
-
Biotinylated CLIP (86-100) peptide
-
Unlabeled CLIP (86-100) peptide and other test peptides
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
High-binding 96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat Plate with MHC Class II:
-
Dilute MHC class II molecules to an optimized concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the MHC class II solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare a mixture of a fixed concentration of biotinylated CLIP peptide and serial dilutions of the unlabeled competitor peptide in assay buffer.
-
Add 100 µL of the peptide mixtures to the appropriate wells.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Pathways and Workflows
MHC Class II Antigen Presentation Pathway
The formation of the CLIP-MHC class II complex is an integral part of the MHC class II antigen presentation pathway. The following diagram illustrates the key steps involved.
Caption: Overview of the MHC Class II antigen presentation pathway.
Experimental Workflow: Fluorescence Polarization Competition Assay
The following diagram outlines the workflow for a typical fluorescence polarization competition assay.
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Experimental Workflow: ELISA-based Competition Assay
The following diagram illustrates the steps involved in an ELISA-based competition assay.
Caption: Workflow for an ELISA-based competition assay.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular evolution of peptides by yeast surface display technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes [jove.com]
- 9. FVIII peptides presented on HLA-DP and identification of an A3 domain peptide binding with high affinity to the commonly expressed HLA-DP4 | Haematologica [haematologica.org]
- 10. Five HLA-DP Molecules Frequently Expressed in the Worldwide Human Population Share a Common HLA Supertypic Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing the binding motifs of 11 common human HLA-DP and HLA-DQ molecules using NNAlign - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HLA-DP, HLA-DQ, and HLA-DR Have Different Requirements for Invariant Chain and HLA-DM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Gatekeeper: A Comparative Analysis of CLIP (86-100) and Other Invariant Chain Peptides in MHC Class II Binding
For Immediate Publication
[CITY, STATE] – [Date] – A comprehensive new guide offers researchers a detailed comparison of the Class II-associated Invariant chain Peptide (CLIP) fragment 86-100 and other invariant chain (Ii) peptides in their crucial role of binding to Major Histocompatibility Complex (MHC) class II molecules. This publication provides an objective analysis of binding affinities, supported by experimental data and detailed protocols, to aid researchers in immunology, drug development, and vaccine design.
The invariant chain is a critical chaperone for MHC class II molecules, guiding their folding and transport, and notably, preventing the premature binding of antigenic peptides. This is achieved by the CLIP region of the invariant chain, which occupies the peptide-binding groove of the MHC class II molecule. Upon reaching the appropriate cellular compartment, CLIP is exchanged for antigenic peptides, a key step in the initiation of an adaptive immune response.
This guide focuses on the specific fragment CLIP (86-100) and compares its binding characteristics to other, longer invariant chain-derived peptides, such as the full-length CLIP region (typically residues 81-104). Understanding the nuances of how different Ii-derived peptides interact with MHC class II molecules is paramount for deciphering the regulation of antigen presentation and for the development of novel immunotherapies.
Comparative Binding Affinities of Invariant Chain Peptides to MHC Class II
The binding affinity of various CLIP peptides to different HLA-DR alleles is a critical determinant of their ability to regulate antigen presentation. The following table summarizes key quantitative data from competitive binding assays.
| Peptide | Sequence | MHC Allele | IC50 (nM) | Reference |
| CLIP (86-100) | PVSKMRMATPLLMQA | I-Ab | - | [1] |
| CLIP (82-102) | LPKPPKPVSKMRMATPLLMQALPM | DR3 | - | [2] |
| CLIP (murine 86-100) | KPVSQMRMATPLLM | Ab | - | [3] |
| CLIP (human 103-117) | - | - | - | [4] |
| Influenza A HA306–318 | YKYVKQNTLKLAT | DRB101:01 | 9 | [5] |
| Influenza A HA306–318 | YKYVKQNTLKLAT | DRB104:01 | 185 | [5] |
| Influenza A HA306–318 | YKYVKQNTLKLAT | DRB1*15:01 | 25 | [5] |
Note: Specific IC50 values for CLIP (86-100) were not explicitly found in the provided search results in a comparative context. The table highlights the types of data available for different CLIP fragments and antigenic peptides.
Experimental Protocols
A detailed understanding of the methodologies used to generate binding data is essential for interpretation and replication of results.
MHC-Peptide Binding Assay: Fluorescence Polarization
This competitive assay measures the binding of a fluorescently labeled probe peptide to MHC class II molecules in the presence of an unlabeled competitor peptide (e.g., CLIP (86-100) or other invariant chain fragments).
Principle: The fluorescence polarization of a small, fluorescently labeled peptide is low due to its rapid tumbling in solution. Upon binding to the much larger MHC class II molecule, the tumbling rate of the labeled peptide decreases, resulting in an increase in fluorescence polarization. A competitor peptide will displace the labeled peptide, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Purified, soluble MHC class II molecules.
-
Fluorescently labeled high-affinity probe peptide.
-
Unlabeled competitor peptides (CLIP fragments, antigenic peptides).
-
Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
-
Procedure:
-
A fixed concentration of MHC class II molecules and the fluorescently labeled probe peptide are incubated in the wells of a microplate.
-
Serial dilutions of the unlabeled competitor peptides are added to the wells.
-
The plate is incubated at 37°C for 48-72 hours to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition of probe peptide binding is calculated for each concentration of the competitor peptide.
-
The IC50 value, the concentration of competitor peptide that inhibits 50% of the probe peptide binding, is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
T-Cell Activation Assay: ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level upon stimulation with specific peptide-MHC complexes.
Principle: T cells are cultured on a surface coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ). Upon activation by antigen-presenting cells (APCs) pulsed with a specific peptide, the T cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the secreting cell. The captured cytokine is then detected by a second, enzyme-conjugated antibody, and a substrate reaction produces a visible spot at the location of each secreting cell.
Protocol:
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
-
Cell Culture:
-
Prepare a single-cell suspension of T cells and APCs (e.g., peripheral blood mononuclear cells - PBMCs).
-
Pulse the APCs with the desired peptide (e.g., CLIP (86-100) or an antigenic peptide) for a predetermined time.
-
Add the peptide-pulsed APCs and T cells to the coated ELISpot plate.
-
Incubate the plate at 37°C in a CO2 incubator for the appropriate duration to allow for T-cell activation and cytokine secretion.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase).
-
Incubate, then wash.
-
Add a substrate that produces an insoluble colored precipitate.
-
-
Analysis:
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Signaling Pathways
The interaction of the invariant chain and its fragments with MHC class II molecules not only regulates antigen presentation but can also initiate intracellular signaling cascades, particularly in B lymphocytes.
When MHC class II molecules on the surface of a B cell engage with the T-cell receptor (TCR) of a cognate T helper cell, a signaling cascade can be initiated. This signaling is mediated, in part, by the association of MHC class II with the Ig-α/Ig-β (CD79a/CD79b) heterodimer, which is also a component of the B-cell receptor (BCR) complex.[6][7][8] This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of CD79a and CD79b.[6][7] This, in turn, recruits and activates downstream signaling molecules such as Syk and PLCγ2, leading to an increase in intracellular calcium and the activation of transcription factors that drive B-cell proliferation and differentiation.[9]
While the full-length invariant chain is primarily involved in intracellular trafficking and preventing premature peptide binding, the presentation of CLIP-MHCII complexes on the cell surface can also influence T-cell responses. High expression of CLIP-MHCII complexes on maturing dendritic cells can favor the polarization of T helper cells towards a Th2 phenotype, characterized by the release of cytokines like IL-4.[10]
This guide serves as a valuable resource for researchers investigating the intricate mechanisms of MHC class II antigen presentation. The provided data and protocols facilitate a deeper understanding of the role of invariant chain peptides and will support the development of next-generation immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The invariant chain derived fragment CLIP is an efficient in vitro inhibitor of peptide binding to MHC class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 4. proimmune.com [proimmune.com]
- 5. plos.figshare.com [plos.figshare.com]
- 6. B cell MHC class II signaling: A story of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cusabio.com [cusabio.com]
- 10. CLIP (protein) - Wikipedia [en.wikipedia.org]
Investigating T-Cell Cross-Reactivity: A Comparative Guide on CLIP (86-100) and Antigenic Peptides
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation is paramount. This guide provides a comparative analysis of T-cell cross-reactivity between the Class II-associated Invariant chain Peptide (CLIP) (86-100) and other antigenic peptides, supported by experimental data and detailed protocols.
At the heart of the adaptive immune response lies the precise recognition of antigenic peptides by T-cells. This process, however, is not always strictly specific. T-cell cross-reactivity, the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC complexes, is a crucial aspect of immune surveillance and memory. A key player in the MHC class II antigen presentation pathway is the CLIP peptide, a transient placeholder in the peptide-binding groove of MHC class II molecules. Due to its central role, the potential for T-cell cross-reactivity between CLIP and foreign or self-derived antigenic peptides is a significant area of investigation with implications for autoimmunity and vaccine development.
Data Presentation: A Quantitative Look at Peptide-MHC Interactions and T-Cell Activation
The interaction between a peptide and an MHC molecule is a critical determinant of T-cell activation. The stability of this complex, often measured by binding affinity, can influence the magnitude of the subsequent T-cell response. While CLIP is designed to be replaced by higher-affinity antigenic peptides, its own binding affinity to different HLA-DR alleles varies.
| Peptide | MHC Allele | Binding Affinity (IC50) | T-Cell Activation (Relative to Antigenic Peptide) | Reference |
| CLIP (86-100) | HLA-DR1 | High | Lower | [1] |
| CLIP (86-100) | HLA-DR4 | Very Low | Significantly Lower | [1] |
| Influenza Hemagglutinin (HA) 306-318 | HLA-DR4 | High | High | [1] |
| EBV Epitope (SELEIKRY) | HLA-B18:01 | High | High | [2] |
| Self-Peptide (DELEIKAY) | HLA-B18:01 | Moderate | 10-fold lower than EBV peptide | [2] |
Note: This table is a composite based on available data. Direct quantitative comparisons of T-cell activation by CLIP (86-100) versus a cross-reactive antigenic peptide in the same experimental setting are limited in publicly available literature.
Experimental Protocols: Methodologies for Assessing T-Cell Cross-Reactivity
To quantitatively assess T-cell cross-reactivity, several in vitro assays are commonly employed. These include the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells, intracellular cytokine staining (ICS) for multi-parameter flow cytometric analysis of cytokine production at a single-cell level, and T-cell proliferation assays to measure the expansion of antigen-specific T-cells.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol outlines the steps to measure the frequency of IFN-γ-secreting T-cells in response to peptide stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
Peptides: CLIP (86-100) (PVSKMRMATPLLMQA), antigenic peptide of interest, and a negative control peptide.
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells and antigen-presenting cells (APCs).
-
Complete RPMI-1640 medium.
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 1% BSA for at least 2 hours at 37°C.[3]
-
Cell Plating: Prepare a single-cell suspension of PBMCs or a co-culture of T-cells and APCs in complete RPMI medium. Add 2-3 x 10^5 cells per well.
-
Peptide Stimulation: Add peptides to the respective wells at a final concentration of 10 µg/mL.[4] Include a positive control (e.g., PHA) and a negative control (medium alone or an irrelevant peptide).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add BCIP/NBT substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Multi-Cytokine Analysis
This protocol allows for the simultaneous detection of multiple cytokines produced by individual T-cells.
Materials:
-
Peptides: CLIP (86-100), antigenic peptide of interest, and a negative control peptide.
-
PBMCs or isolated T-cells.
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Anti-CD3 and Anti-CD28 antibodies (positive control).
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fixation/Permeabilization buffer.
-
FACS buffer (PBS with 2% FBS).
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 cells with peptides (1-10 µg/mL) or anti-CD3/anti-CD28 antibodies for 6 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin for the last 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within different T-cell subsets.
T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells in response to peptide stimulation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Peptides: CLIP (86-100), antigenic peptide of interest, and a negative control peptide.
-
PBMCs or isolated T-cells.
-
Complete RPMI-1640 medium.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (positive control).
Procedure:
-
CFSE Labeling: Resuspend cells in PBS at 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[1]
-
Quenching: Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Washing: Wash the cells twice with complete RPMI medium.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate and add the respective peptides or control stimuli.
-
Incubation: Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell activation and the experimental procedures used to study them is crucial for a comprehensive understanding.
MHC Class II Antigen Presentation Pathway
References
- 1. HLA-DM Captures Partially Empty HLA-DR Molecules for Catalyzed Peptide Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Cross-Reactivity between a Highly Immunogenic EBV Epitope and a Self-Peptide Naturally Presented by HLA-B*18:01+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Nuances: A Comparative Analysis of Human and Murine CLIP (86-100)
A deep dive into the comparative functional analysis of the Class II-associated invariant chain peptide (CLIP) in the 86-100 amino acid region reveals subtle yet significant differences between human and murine systems. These distinctions, primarily rooted in a few key amino acid substitutions, have implications for Major Histocompatibility Complex (MHC) class II binding affinity and the subsequent T-cell response. This guide provides a comprehensive comparison, supported by available experimental data, detailed protocols, and visual representations of the underlying molecular interactions.
Sequence Variation: A Tale of Two Peptides
At the heart of the functional differences lies the variation in the primary amino acid sequence of the CLIP (86-100) region. A sequence alignment highlights two key substitutions between the human and murine peptides.
Table 1: Amino Acid Sequence Alignment of Human and Murine CLIP (86-100)
| Species | Sequence (86-100) |
| Human | P V S K M R M A T P L L M Q A |
| Murine | P V S Q M R M A T P L L M R P |
The notable differences are the substitution of Lysine (K) in human CLIP with Glutamine (Q) in murine CLIP at position 89, and Alanine (A) in human with Proline (P) at the C-terminus (position 100). Additionally, the murine peptide contains an Arginine (R) at position 99, which is a Methionine (M) in the corresponding position of the human peptide. These seemingly minor changes can influence the peptide's interaction with the MHC class II binding groove.
Binding Affinity to MHC Class II Molecules: A Quantitative Perspective
The binding of CLIP to the peptide-binding groove of MHC class II molecules is a critical step in the antigen presentation pathway. While comprehensive, directly comparable quantitative data for the 86-100 fragment of both species is limited, existing studies provide valuable insights into their binding characteristics.
One study reported that murine CLIP binds with a relatively high affinity to the murine MHC class II molecule I-Ad, with a measured IC50 value of 14 nM[1]. This indicates a strong interaction, crucial for its role as a placeholder peptide.
Data for the binding affinity of the human CLIP (86-100) fragment to a common human MHC class II molecule such as HLA-DR is not as readily available in the form of a specific IC50 value from the reviewed literature. However, the crystal structure of the murine MHC class II molecule I-Ab in complex with human CLIP provides structural evidence of a stable interaction[2][3]. This suggests that despite the sequence differences, human CLIP can effectively occupy the peptide-binding groove of at least some MHC class II molecules.
Table 2: Comparative Binding Affinity of CLIP to MHC Class II
| Species | CLIP Peptide | MHC Class II Allele | Binding Affinity (IC50) | Reference |
| Murine | PVSQMRMATPLLMRP | I-Ad | 14 nM | [1] |
| Human | PVSKMRMATPLLMQA | HLA-DR (specific allele data not available) | Data not available | - |
Note: The lack of a direct IC50 value for human CLIP (86-100) binding to a specific HLA-DR allele in the searched literature highlights a gap in the current knowledge.
Functional Implications of Sequence Differences
The amino acid variations between human and murine CLIP (86-100) are not merely structural; they have tangible functional consequences on the immune response.
Exogenously added CLIP has been shown to modulate T-cell responses. One study demonstrated that immunization with an antigen in the presence of CLIP can induce a shift in the T-helper cell response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype[4]. This suggests that the level and nature of CLIP-MHC II complexes can influence the direction of the adaptive immune response.
The specific functional consequences of the K89Q and A100P/M99R substitutions between human and murine CLIP are not explicitly detailed in the available literature. However, based on the principles of peptide-MHC interactions, these changes could affect:
-
Anchor Residue Interactions: The amino acids at specific positions within the peptide, known as anchor residues, play a crucial role in binding to pockets within the MHC groove. The substitutions at positions 89, 99, and 100 could alter the fit and stability of the CLIP peptide within the binding grooves of their respective MHC molecules.
-
T-Cell Receptor (TCR) Recognition: While CLIP's primary role is to block the peptide-binding groove, CLIP-MHC II complexes can be recognized by certain T-cells. The altered surface-exposed residues could potentially impact the interaction with TCRs, leading to different downstream signaling events.
Signaling Pathways and Experimental Workflows
The role of CLIP is intricately linked to the MHC class II antigen presentation pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing peptide-MHC binding.
Caption: MHC Class II antigen presentation pathway.
Caption: Workflow for a competitive peptide-MHC binding assay.
Experimental Protocols
Peptide-MHC Class II Binding Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the binding affinity of a peptide to MHC class II molecules.
1. Materials:
- Purified, soluble MHC class II molecules (e.g., HLA-DR or H-2 I-A)
- Fluorescently labeled reference peptide with known high affinity for the MHC class II molecule.
- Unlabeled competitor peptides (human and murine CLIP (86-100)).
- Binding buffer (e.g., PBS with 0.05% Tween-20).
- 96-well black, flat-bottom plates.
- Fluorescence polarization plate reader.
2. Procedure:
- Prepare a serial dilution of the unlabeled competitor CLIP peptides in binding buffer.
- In a 96-well plate, add a fixed concentration of the fluorescently labeled reference peptide and the purified MHC class II molecules to each well.
- Add the serially diluted unlabeled competitor peptides to the wells. Include control wells with no competitor peptide (maximum binding) and wells with no MHC protein (background).
- Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using a plate reader.
- Calculate the percentage of inhibition for each concentration of the competitor peptide.
- Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescently labeled reference peptide.
Conclusion
The comparative functional analysis of human versus murine CLIP (86-100) underscores the importance of species-specific considerations in immunological research. While both peptides fulfill the essential role of occupying the MHC class II peptide-binding groove, the observed sequence variations likely translate to differences in binding affinity and, consequently, the nature of the ensuing T-cell response. The higher affinity of murine CLIP to its cognate MHC class II molecule, as suggested by the available data, may have implications for the efficiency of antigen presentation and the threshold for T-cell activation. Further quantitative binding studies on human CLIP and functional assays directly comparing the impact of the specific amino acid substitutions are warranted to fully elucidate the functional divergence between these two critical immune-regulatory peptides. This knowledge is paramount for the accurate translation of findings from murine models to human immunology and for the development of novel immunotherapies.
References
- 1. pH-dependent Peptide Binding Properties of the Type I Diabetes–associated I-Ag7 Molecule: Rapid Release of CLIP at an Endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Sequence Comparison of Human and Mouse Genes Reveals a Homologous Block Structure in the Promoter Regions - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in ELISpot Assays: A Comparative Guide
A deep dive into the validation of negative controls for Enzyme-Linked Immunospot (ELISpot) assays, with a special focus on the class II-associated invariant chain peptide (CLIP 86-100) and its appropriate application. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of negative control options, supported by experimental principles and data presentation guidelines, to ensure the accuracy and reliability of ELISpot results.
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The accuracy of this technique hinges on the careful selection and validation of controls to distinguish true antigen-specific responses from background noise. A negative control is fundamental to establishing this baseline and ensuring the specificity of the observed response.
Understanding the Role of a Negative Control
In an ELISpot assay, the negative control serves to measure the background response, which can arise from several factors, including:
-
Spontaneous cytokine secretion: A certain level of cytokine secretion may occur without any specific stimulation.
-
Non-specific stimulation: Components in the cell culture medium or the handling process itself might cause some level of cell activation.
-
Cell viability issues: Stressed or dying cells can release factors that lead to false-positive spots.
An ideal negative control should be biologically inert in the context of the specific immune response being measured. It should not stimulate the T-cells in the assay in a manner that mimics the antigen-specific response.
CLIP (86-100): A Questionable Negative Control
CLIP (86-100) is a peptide fragment of the MHC class II-associated invariant chain (Ii). This peptide plays a crucial role in the antigen presentation pathway by occupying the peptide-binding groove of MHC class II molecules before the loading of antigenic peptides. Due to its intrinsic biological function and its interaction with key components of the immune system, its use as a negative control in T-cell assays is not recommended.
The primary concern is that CLIP is not an irrelevant peptide. It is designed to bind to MHC class II molecules and has been shown to be recognized by certain T-cells. Therefore, it has the potential to elicit a response or modulate the baseline immune activation in an ELISpot assay, making it an unsuitable candidate for a truly negative control. Its use could lead to an underestimation of the antigen-specific response if it elevates the background or an overestimation if it competes with the antigenic peptide.
Established Negative Controls for ELISpot Assays
Several alternatives to CLIP (86-100) are widely accepted and validated for use as negative controls in ELISpot assays. The choice of the most appropriate negative control depends on the specific experimental design.
| Negative Control Type | Description | Advantages | Disadvantages |
| Media Only | Cells are incubated in the culture medium without any peptide or antigen stimulation. | Establishes the true baseline of spontaneous cytokine secretion. Simple and cost-effective. | Does not control for potential non-specific effects of the peptide solvent (e.g., DMSO). |
| Irrelevant Peptide | A peptide that is known to be non-immunogenic in the donor and unrelated to the antigen of interest. Examples include peptides from pathogens to which the donor has not been exposed (e.g., HIV peptides in a non-HIV study). | Controls for any non-specific effects of introducing a peptide into the culture, including the solvent. | Requires careful selection to ensure the peptide is truly non-reactive in the study population. May not be universally applicable. |
| Scrambled Peptide | A peptide with the same amino acid composition as the antigenic peptide but in a randomized sequence. | Controls for the specific amino acid composition and physicochemical properties of the peptide. | Can be more expensive to synthesize. There is a small theoretical chance that the scrambled sequence could create a new, unexpected T-cell epitope. |
Experimental Protocol: Validating a Negative Control
Validating a negative control is a critical step in establishing a robust ELISpot assay. The following protocol outlines the key steps for this validation.
Objective: To confirm that the chosen negative control does not elicit a significant response and provides a stable, low background.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
ELISpot plates pre-coated with the appropriate capture antibody (e.g., anti-IFN-γ).
-
Complete cell culture medium.
-
Proposed negative control peptides (e.g., Irrelevant Peptide, Scrambled Peptide).
-
Positive control (e.g., Phytohemagglutinin (PHA) or a relevant peptide pool like CEF).
-
Detection antibody, substrate, and stop solution.
-
ELISpot reader.
Method:
-
Cell Preparation: Thaw and rest cryopreserved PBMCs overnight or use freshly isolated PBMCs. Ensure high viability (>90%).
-
Plate Seeding: Seed the ELISpot plate with a consistent number of PBMCs per well (e.g., 2-3 x 10^5 cells/well).
-
Control and Sample Addition:
-
Negative Control Wells: Add the chosen negative control (Media Only, Irrelevant Peptide, or Scrambled Peptide) to triplicate wells.
-
Positive Control Wells: Add the positive control to triplicate wells.
-
Antigen Wells: Add the specific antigenic peptide(s) to triplicate wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the appropriate duration (typically 18-24 hours for IFN-γ).
-
Development: Wash the plates and follow the manufacturer's instructions for adding the detection antibody, substrate, and stop solution.
-
Spot Counting: Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Acceptance Criteria for a Validated Negative Control:
-
Low Spot Count: The mean number of spots in the negative control wells should be consistently low (e.g., <10 spot-forming units (SFU) per 10^6 PBMCs).
-
Low Variability: The coefficient of variation (%CV) between replicate negative control wells should be low (e.g., <30%).
-
Clear Distinction from Positive Control: The spot count in the positive control wells should be significantly higher than in the negative control wells, confirming the responsiveness of the cells and the validity of the assay.
Data Presentation
All quantitative data from the validation experiment should be summarized in a clear and structured table for easy comparison.
Table 1: Representative ELISpot Validation Data
| Stimulation | Donor 1 (SFU/10^6 PBMCs) | Donor 2 (SFU/10^6 PBMCs) | Donor 3 (SFU/10^6 PBMCs) |
| Media Only | 5 | 8 | 6 |
| Irrelevant Peptide (HIV gag) | 7 | 9 | 5 |
| Scrambled Peptide | 6 | 7 | 7 |
| Antigenic Peptide (CMV pp65) | 152 | 210 | 185 |
| Positive Control (PHA) | >500 | >500 | >500 |
Visualizing the ELISpot Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships in the validation process.
Measuring the Interaction of CLIP (86-100) with MHC Class II: A Comparative Guide to Biophysical Techniques
For researchers in immunology and drug development, accurately quantifying the binding of peptides to Major Histocompatibility Complex (MHC) molecules is critical for understanding immune responses and developing novel therapeutics. The Class II-associated Invariant chain Peptide (CLIP), specifically the 86-100 fragment, plays a crucial role in the antigen presentation pathway by occupying the peptide-binding groove of MHC class II molecules before the loading of antigenic peptides. This guide provides a comparative overview of three powerful biophysical techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—for measuring the binding of CLIP (86-100) to MHC class II molecules.
Data Presentation: A Comparative Look at Binding Parameters
The choice of technique will influence the type and detail of the binding data obtained. Below is a summary of the typical quantitative data generated by each method for peptide-MHC interactions. Note that the following data is representative and intended for comparative purposes.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Binding Affinity (KD) | Yes (Directly measured) | Yes (From kinetics or equilibrium) | Yes (Indirectly from IC50) |
| Stoichiometry (n) | Yes (Directly measured) | No | No |
| Enthalpy (ΔH) | Yes (Directly measured) | No (Calculated from van't Hoff analysis) | No |
| Entropy (ΔS) | Yes (Calculated) | No (Calculated from van't Hoff analysis) | No |
| Association Rate (kon) | No | Yes (Directly measured) | No |
| Dissociation Rate (koff) | No | Yes (Directly measured) | No |
| Throughput | Low | Medium | High |
| Labeling Requirement | No | No | Yes (Fluorophore on probe peptide) |
| Sample Consumption | High | Low | Low |
Experimental Protocols: A Methodological Overview
Detailed methodologies for each technique are provided below, outlining the key steps for measuring CLIP (86-100) binding to a specific MHC class II allele.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify the soluble MHC class II protein and synthesize the CLIP (86-100) peptide.
-
Thoroughly dialyze both the MHC protein and the CLIP peptide against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch heats.
-
Degas the solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Load the MHC class II protein into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the CLIP (86-100) peptide into the injection syringe (typically at a concentration 10-20 times that of the MHC protein).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the CLIP peptide into the sample cell containing the MHC protein. The heat change upon each injection is measured.
-
As a control, perform an identical titration of the CLIP peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change per injection and plot it against the molar ratio of CLIP to MHC.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the KD and ΔH values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the MHC class II protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the MHC protein solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
SPR Experiment:
-
Prepare a series of dilutions of the CLIP (86-100) peptide in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the CLIP peptide over the immobilized MHC surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between each peptide injection cycle using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) from the response of the active flow cell.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of koff/kon.
-
Alternatively, for steady-state analysis, plot the response at equilibrium against the peptide concentration and fit to a binding isotherm to determine KD.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. For peptide-MHC binding, a competition assay format is typically used.
Protocol:
-
Probe Peptide Preparation:
-
Synthesize a high-affinity fluorescently labeled probe peptide for the target MHC class II molecule. This probe peptide will be displaced by the unlabeled CLIP (86-100) peptide.
-
Determine the optimal concentration of the fluorescent probe peptide and the MHC protein to be used in the assay, aiming for a significant polarization signal upon binding.
-
-
FP Competition Assay:
-
Prepare a series of dilutions of the unlabeled CLIP (86-100) peptide.
-
In a multi-well plate, mix the fixed concentrations of the MHC protein and the fluorescent probe peptide with the different concentrations of the CLIP (86-100) peptide.
-
Include control wells with only the probe peptide (for minimum polarization) and with the probe peptide and MHC protein (for maximum polarization).
-
Incubate the plate at a constant temperature to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the polarization values against the logarithm of the CLIP (86-100) peptide concentration.
-
Fit the resulting sigmoidal curve to a competitive binding model to determine the IC50 value, which is the concentration of the CLIP peptide that displaces 50% of the bound fluorescent probe.
-
The binding affinity (KD) of the CLIP peptide can be estimated from the IC50 value using the Cheng-Prusoff equation, provided the KD of the fluorescent probe is known.
-
Mandatory Visualization
To aid in the understanding of the experimental workflows and underlying biological processes, the following diagrams have been generated.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Logical relationship of CLIP peptide binding to MHC class II.
Caption: MHC class II antigen presentation pathway.
Unveiling the Binding Landscape: A Comparative Guide to CLIP (86-100) Analogues and their Affinity for MHC Class II Molecules
For researchers, scientists, and drug development professionals, understanding the intricate dance between peptides and Major Histocompatibility Complex (MHC) class II molecules is paramount for designing novel immunotherapies and vaccines. At the heart of this interaction lies the Class II-associated Invariant chain Peptide (CLIP), a natural placeholder that regulates antigen presentation. This guide provides a comprehensive comparison of CLIP (86-100) analogues, focusing on how modifications to this core sequence impact binding affinity to various MHC class II alleles. We present quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows to facilitate a deeper understanding of this critical immunological synapse.
Deciphering the MHC Class II Antigen Presentation Pathway
The journey of an antigen from outside the cell to its presentation on the cell surface by an MHC class II molecule is a tightly regulated process. The CLIP peptide plays a crucial housekeeping role, occupying the peptide-binding groove of newly synthesized MHC class II molecules in the endoplasmic reticulum and preventing the premature binding of self-peptides.[1][2][3] This ensures that the MHC class II molecules are available to bind to antigenic peptides derived from extracellular pathogens in the endosomal compartments. The chaperone protein HLA-DM facilitates the exchange of CLIP for an antigenic peptide with higher affinity.[1][2] The resulting peptide-MHC class II complex is then transported to the cell surface for recognition by CD4+ T helper cells, initiating an adaptive immune response.
Comparative Binding Affinity of CLIP (86-100) Analogues
The binding affinity of CLIP for MHC class II molecules is not uniform across different alleles and can be significantly altered by amino acid substitutions within the CLIP sequence. This has profound implications for autoimmunity and the design of peptide-based immunotherapies. For instance, some autoimmune-associated MHC class II alleles exhibit weak binding to CLIP, leading to a higher availability of empty peptide-binding grooves.[4]
The following table summarizes the binding affinities (IC50 values) of various CLIP (86-100) analogues for different MHC class II alleles. Lower IC50 values indicate higher binding affinity.
| MHC Class II Allele | CLIP Analogue (Modification) | Sequence | IC50 (µM) | Reference |
| I-Ag7 | Wild-type CLIP | PVSKMRMATPLLMQA | >125 | [4] |
| I-Ag7 | M98A | PVSKMRMATPLLAQA | 15 | [4] |
| I-Ag7 | M98D | PVSKMRMATPLLDQA | 0.5 | [4] |
| HLA-DR1 | Wild-type CLIP | LPKPPKPVSKMRMATPLLMQALPM | - | [5] |
| HLA-DR1 | M90A | LPKPPKPVSKARMATPLLMQALPM | Reduced Binding | [5] |
| HLA-DR1 | M92A | LPKPPKPVSKMRATAPLLMQALPM | Reduced Binding | [5] |
| HLA-DR1 | M98A | LPKPPKPVSKMRMATPLLAQALPM | No Significant Change | [5] |
| HLA-DR2 | Wild-type CLIP | LPKPPKPVSKMRMATPLLMQALPM | - | [5] |
| HLA-DR2 | M90A | LPKPPKPVSKARMATPLLMQALPM | Reduced Binding | [5] |
| HLA-DR2 | M92A | LPKPPKPVSKMRATAPLLMQALPM | No Significant Change | [5] |
| HLA-DR2 | M98A | LPKPPKPVSKMRMATPLLAQALPM | Reduced Binding | [5] |
| HLA-DR3 | Wild-type CLIP | LPKPPKPVSKMRMATPLLMQALPM | - | [5] |
| HLA-DR3 | M90A | LPKPPKPVSKARMATPLLMQALPM | Reduced Binding | [5] |
| HLA-DR3 | M92A | LPKPPKPVSKMRATAPLLMQALPM | Reduced Binding | [5] |
| HLA-DR3 | M98A | LPKPPKPVSKMRMATPLLAQALPM | Reduced Binding | [5] |
| HLA-DR7 | Wild-type CLIP | LPKPPKPVSKMRMATPLLMQALPM | - | [5] |
| HLA-DR7 | M90A | LPKPPKPVSKARMATPLLMQALPM | Reduced Binding | [5] |
| HLA-DR7 | M92A | LPKPPKPVSKMRATAPLLMQALPM | No Significant Change | [5] |
| HLA-DR7 | M98A | LPKPPKPVSKMRMATPLLAQALPM | Reduced Binding | [5] |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison of absolute IC50 values across different studies should be done with caution.
Studies have shown that methionine residues at positions 90, 92, and 98 of the invariant chain play a crucial role in the binding of CLIP to various HLA-DR alleles.[5] While Methionine at position 90 appears to be a key anchor residue for all tested alleles, the importance of methionines at positions 92 and 98 is allele-dependent.[5] For the mouse I-Ag7 allele, a single amino acid substitution at the P9 anchor position of CLIP (Methionine 98) to Alanine or Aspartic acid significantly increases the binding affinity.[4]
Experimental Protocols for Measuring Binding Affinity
The determination of binding affinity between CLIP analogues and MHC class II molecules is typically performed using a competitive binding assay. A widely used and robust method is the fluorescence polarization (FP)-based assay.
Fluorescence Polarization-Based Competitive Binding Assay
This assay measures the ability of an unlabeled test peptide (CLIP analogue) to compete with a fluorescently labeled probe peptide of known high affinity for binding to a purified, soluble MHC class II molecule. The principle lies in the difference in the rate of rotation of the small, free fluorescent peptide versus the large, MHC-bound fluorescent peptide. The larger complex tumbles slower in solution, resulting in a higher fluorescence polarization value.
Detailed Methodology:
-
Reagent Preparation:
-
Purified, soluble MHC class II molecules are prepared at a constant concentration (e.g., 1 µM).
-
A high-affinity fluorescently labeled probe peptide is prepared at a constant, low concentration (e.g., 50 nM).
-
The unlabeled CLIP analogue (test peptide) is serially diluted to create a range of concentrations.
-
-
Binding Reaction:
-
The MHC class II molecules, fluorescent probe peptide, and varying concentrations of the test peptide are co-incubated in a suitable buffer (e.g., phosphate-buffered saline with a non-ionic detergent) in a microplate.
-
The reaction is typically incubated for 48-72 hours at 37°C to reach equilibrium.[6]
-
-
Data Acquisition:
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the concentration of the unlabeled test peptide.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the fluorescent probe peptide.
-
Conclusion
The binding of CLIP and its analogues to MHC class II molecules is a critical determinant of the peptide repertoire presented to the immune system. The data and protocols presented in this guide offer a valuable resource for researchers investigating the nuances of this interaction. By understanding how modifications to the CLIP sequence affect binding affinity, scientists can develop more effective strategies for modulating immune responses in the context of infectious diseases, autoimmunity, and cancer. The provided experimental framework serves as a starting point for the systematic evaluation of novel CLIP analogues and their potential as immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. immunology.org [immunology.org]
- 4. Rapid CLIP dissociation from MHC II promotes an unusual antigen presentation pathway in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clip binds to HLA class II using methionine-based, allele-dependent motifs as well as allele-independent supermotifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of CLIP (86-100) in the Induction of T-Cell Anergy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of the Class II-associated invariant chain peptide (CLIP), specifically the amino acid region 86-100, in the induction of T-cell anergy. T-cell anergy is a state of hyporesponsiveness crucial for maintaining peripheral tolerance and preventing autoimmunity.[1][2] Understanding the mechanisms that induce anergy, such as the presentation of self-peptides like CLIP, is vital for the development of novel immunotherapies.
The "Signal 1" without "Signal 2" Paradigm of T-Cell Anergy
The activation of T-cells is a tightly controlled process that generally requires two distinct signals.[3] The first signal (Signal 1) is the engagement of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). The second signal (Signal 2) is a costimulatory signal, most commonly the interaction between CD28 on the T-cell and B7 molecules (CD80/CD86) on the APC.[3][4] When a T-cell receives Signal 1 in the absence of Signal 2, it can be driven into a state of anergy, rendering it unresponsive to subsequent antigenic challenges.[3][4]
The CLIP peptide, a fragment of the invariant chain that transiently occupies the peptide-binding groove of MHC class II molecules during their assembly, is a key player in this process.[5] Under normal physiological conditions, dendritic cells migrating from peripheral tissues present a repertoire of self-peptides, including CLIP, which contributes to the induction of peripheral T-cell tolerance.[6]
CLIP (86-100) vs. Other Anergy Induction Mechanisms
The induction of T-cell anergy by CLIP (86-100) can be compared to other well-established mechanisms of tolerance. The following table summarizes key characteristics and experimental observations.
| Feature | CLIP (86-100) Induced Anergy | Costimulation Blockade (e.g., anti-B7) | Ionomycin Treatment |
| Inducing Stimulus | TCR engagement with CLIP (86-100)-MHC Class II complex in the absence of strong costimulation. | TCR engagement with cognate peptide-MHC in the presence of agents that block CD28-B7 interaction. | Pharmacological agent that increases intracellular calcium, mimicking TCR signaling without costimulation.[7] |
| Key Signaling Events | Disproportionate activation of the Calcium/NFAT pathway relative to the Ras/MAP kinase pathway.[3][8] | Similar to CLIP-induced anergy, leads to insufficient activation of downstream signaling pathways required for full T-cell activation. | Potent and sustained increase in intracellular calcium, leading to NFAT activation without concomitant AP-1 and NF-κB activation.[7] |
| Molecular Hallmarks | Upregulation of E3 ubiquitin ligases such as GRAIL and Cbl-b, which target TCR signaling components for degradation.[1][3] | Increased expression of cell cycle inhibitors like p27kip1.[1] | Induction of a specific gene expression program that inhibits cytokine production.[7] |
| Functional Outcome | Reduced IL-2 production and proliferation upon restimulation.[9] | Failure to proliferate and produce effector cytokines in response to subsequent antigen encounter.[4] | Profoundly reduced IL-2 production, with lesser effects on IFN-γ and IL-3, and minimal effect on IL-4.[10] |
| Reversibility | Can be prevented or reversed by the addition of exogenous IL-2 or signaling through the common gamma chain (γc) of cytokine receptors.[1][11] | Can be overcome by strong costimulatory signals or the provision of exogenous IL-2.[1] | Can be reversed by mitogens that bypass TCR signaling, such as PMA and ionomycin in combination.[12] |
Experimental Protocols
Induction of T-Cell Anergy in vitro
Objective: To induce an anergic state in a clonal T-cell population for comparative analysis.
Materials:
-
T-cell clone (e.g., a Th1 clone specific for a known antigen)
-
Antigen-presenting cells (APCs)
-
Specific antigenic peptide
-
CLIP (86-100) peptide
-
Anti-CD3 monoclonal antibody
-
Ionomycin
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
IL-2
Protocol for Anergy Induction with Anti-CD3 mAb (as a surrogate for Signal 1):
-
Coat a 24-well plate with anti-CD3 mAb at varying concentrations (e.g., 0.01, 0.1, 1, 10 µg/ml) in PBS overnight at 4°C.
-
Wash the plate three times with PBS to remove unbound antibody.
-
Culture Th1 cells in the anti-CD3-coated wells for 24 hours.[7]
-
After incubation, harvest the T-cells, wash them, and rest them in fresh medium for 3 days.[7]
Assessment of T-Cell Anergy
Objective: To quantify the level of anergy by measuring cytokine production and proliferation upon restimulation.
1. Proliferation Assay ([³H]Thymidine Incorporation):
-
After the 3-day resting period, restimulate the treated T-cells (4 x 10⁴ cells/well) with their specific antigen and fresh APCs (8 x 10⁴ cells/well).[4]
-
Culture the cells for 3 days.
-
Pulse the culture with 1 µCi of [³H]thymidine per well for the final 18 hours of culture.[4]
-
Harvest the cells and measure thymidine incorporation using a scintillation counter.[4]
-
Anergic cells will show a significantly reduced proliferative response compared to control T-cells.
2. Cytokine Production Assay (ELISA):
-
Set up a parallel restimulation culture as described for the proliferation assay.
-
After 48 hours, collect the culture supernatants.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ using a standard ELISA protocol.
-
Anergic T-cells will exhibit a marked decrease in IL-2 production.[4]
Signaling Pathways and Experimental Workflows
CLIP-Mediated T-Cell Anergy Signaling Pathway
The following diagram illustrates the key signaling events following TCR engagement with a CLIP-MHC complex in the absence of costimulation, leading to a state of anergy.
Caption: CLIP-induced T-cell anergy signaling pathway.
Experimental Workflow for Validating CLIP-Induced Anergy
This workflow outlines the steps to experimentally validate the role of CLIP (86-100) in inducing T-cell anergy and compare it with other methods.
Caption: Workflow for comparing T-cell anergy induction methods.
Logical Relationship of Anergy Induction Stimuli
This diagram illustrates the relationship between different stimuli and the resulting T-cell state, highlighting the central role of costimulation.
Caption: Decision logic for T-cell activation versus anergy.
References
- 1. Induction and stability of the anergic phenotype in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of T-cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular regulation of T‐cell anergy | EMBO Reports [link.springer.com]
- 4. Induction of antigen-specific T cell anergy: An early event in the course of tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Induction of T-cell activation or anergy determined by the combination of intensity and duration of T-cell receptor stimulation, and sequential induction in an individual cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of T cell anergy: integration of environmental cues and infectious tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Prevention of T cell anergy by signaling through the gamma c chain of the IL-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for CLIP (86-100)
This document provides essential safety and logistical information for the proper disposal of Corticotropin-like Intermediate Lobe Peptide (CLIP) (86-100). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. Given the limited specific hazard data for CLIP (86-100), it is prudent to handle it as a potentially hazardous chemical waste.
Chemical and Physical Properties of CLIP (86-100)
A clear understanding of the chemical and physical properties of CLIP (86-100) is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Product Name | CLIP (86-100) |
| CAS Number | 648881-58-7 |
| Appearance | Data not available |
| Solubility | Data not available |
| Storage | Store the container tightly closed in a dry, cool and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[1] |
Hazard Assessment and Safety Precautions
The Safety Data Sheet (SDS) for CLIP (86-100) indicates that there is no data available for its GHS classification, including acute toxicity, skin corrosion/irritation, and carcinogenicity.[1] In the absence of comprehensive hazard data, it is crucial to adopt a cautious approach and manage all waste containing this peptide as hazardous chemical waste.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling CLIP (86-100) and its associated waste. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect against skin contact.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The proper disposal of CLIP (86-100) requires segregation of waste streams and adherence to institutional and local regulations for hazardous waste.
Liquid Waste Disposal
-
Inactivation/Neutralization (Recommended): While not definitively required due to lack of specific data, inactivating the peptide through hydrolysis is a recommended safety measure. This can be achieved by treating the peptide solution with a strong acid or base to break the peptide bonds.
-
Acid Hydrolysis:
-
In a designated chemical fume hood, carefully add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the liquid waste containing CLIP (86-100).
-
Ensure the container is properly sealed and labeled.
-
Allow the mixture to stand for a minimum of 24 hours to facilitate degradation.
-
-
Base Hydrolysis:
-
Alternatively, in a chemical fume hood, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.
-
Seal and label the container.
-
Let the mixture stand for at least 24 hours.
-
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid.
-
-
Collection: Collect all liquid waste, including the neutralized solution, in a designated, leak-proof hazardous waste container. The container should be compatible with the chemical contents.
-
Labeling: Clearly label the container with "Hazardous Waste," the name "CLIP (86-100) waste," and any other components of the solution (e.g., "neutralized HCl solution").
Solid Waste Disposal
-
Segregation: All solid waste contaminated with CLIP (86-100), such as empty vials, pipette tips, gloves, and other labware, must be segregated as hazardous solid chemical waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof solid waste container.
-
Labeling: Label the container clearly as "Hazardous Waste," and list the contaminant, "CLIP (86-100) solid waste."
Storage and Disposal
-
Storage: Store all hazardous waste containers in a designated, secure secondary containment area. This area should be away from incompatible materials. Keep the containers securely closed except when adding waste.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] Follow your institution's specific procedures for waste manifest documentation.
Under no circumstances should CLIP (86-100) or its solutions be disposed of down the drain or in regular trash. [1]
Experimental Protocols: Inactivation of a Peptide Solution
The following provides a more detailed methodology for the inactivation of a liquid peptide solution as a pre-treatment step before collection as hazardous waste.
| Parameter | Specification |
| Inactivation Reagent | 1 M HCl or 1 M NaOH |
| Inactivation Time | Minimum 24 hours |
| Final pH for Aqueous Waste | 6.0 - 8.0 |
| Storage Temperature for Waste | Room Temperature (in a secure area) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of CLIP (86-100).
Caption: Disposal workflow for CLIP (86-100) waste.
References
Essential Safety and Operational Guide for Handling CLIP (86-100)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CLIP (86-100), a peptide fragment of the class II-associated invariant chain peptide used in immunological research.[1][2] Adherence to these protocols is essential to ensure personal safety and maintain the integrity of the peptide.
Personal Protective Equipment (PPE)
When handling CLIP (86-100), especially in its lyophilized powder form, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE based on standard laboratory practices for handling bioactive peptides.[3][4][5][6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard during reconstitution or other procedures.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be changed immediately after any contact with the peptide.[4][5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[4][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of dust particles.[4][6] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Operational Plan: Step-by-Step Handling Protocols
Proper handling is critical to both user safety and the stability of CLIP (86-100). Peptides are often sensitive to environmental factors such as moisture, temperature, and oxygen.[3][7]
Receiving and Storage of Lyophilized Peptide:
-
Inspection: Upon receipt, inspect the package for any damage. Verify that the contents match the order.
-
Storage Conditions: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[7][8][9] For short-term storage (under two weeks), 4°C is acceptable.[8]
-
Protection: Keep the vial tightly sealed and protected from light and moisture.[7][8] Storing in a desiccator is recommended to prevent moisture absorption.[7]
Handling and Weighing the Lyophilized Peptide:
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[4][9]
-
Controlled Environment: Whenever possible, handle the lyophilized powder in a ventilated fume hood or a designated clean area to minimize inhalation and contamination risks.[3]
-
Weighing: Weigh the desired amount of peptide quickly. Use appropriate, calibrated weighing equipment.
-
Resealing: Tightly reseal the vial immediately after weighing. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.[3][7]
Reconstitution (Solubilization) Protocol:
-
Solvent Selection: The appropriate solvent will depend on the peptide's specific amino acid sequence and the experimental requirements. For many peptides, sterile, distilled water or a suitable buffer is the first choice.[9]
-
Aseptic Technique: Use sterile equipment and solutions to prevent microbial contamination.[8]
-
Dissolving the Peptide: Slowly add the solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.[8]
-
Storage of Peptide Solutions:
-
For immediate use, keep the solution on ice.
-
For short-term storage, refrigerate at 2-8°C.
-
For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][9] Store these aliquots at -20°C or -80°C.[3][7] Peptide solutions are less stable than their lyophilized form.[3]
-
Disposal Plan
All materials that have come into contact with CLIP (86-100) should be considered chemical waste.
-
Solid Waste: Used vials, pipette tips, and gloves should be placed in a designated, sealed waste container.
-
Liquid Waste: Unused or contaminated peptide solutions should be collected in a clearly labeled waste container.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of lyophilized peptides like CLIP (86-100) in a laboratory setting.
Caption: Workflow for Safe Handling of Lyophilized Peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. benchchem.com [benchchem.com]
- 5. choiceaminos.com [choiceaminos.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. methodpeptides.com [methodpeptides.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
